Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 6-methyl-2-oxo-1H-pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-5(6(10)12-2)9-7(11)8-4/h3H,1-2H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXYTRBZKWTFID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372605 | |
| Record name | Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89694-11-1 | |
| Record name | Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS No. 89694-11-1) is a substituted pyrimidine that holds significant potential as a scaffold and key intermediate in medicinal chemistry and materials science. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[1][2] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway based on established chemical principles, predicted spectroscopic data for characterization, and insights into its potential reactivity and applications in drug discovery. The document is structured to provide both foundational knowledge and practical, field-proven insights for professionals engaged in chemical research and development.
Introduction and Core Concepts
This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group, a hydroxyl group, and a methyl carboxylate group. The arrangement of these functional groups provides multiple sites for chemical modification, making it a versatile building block for the synthesis of more complex molecules.
Molecular Structure and Tautomerism: A Critical Consideration
A crucial aspect of this molecule's chemistry is the existence of keto-enol tautomerism. The "2-hydroxy" (enol) form is in equilibrium with its more stable keto tautomer, Methyl 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylate . This equilibrium is fundamental to its reactivity and spectroscopic signature. For the remainder of this guide, the compound will be depicted in its more stable 2-oxo form, which is the predominant species under most conditions.

Figure 1. Tautomeric equilibrium between the 2-hydroxy (enol) and 2-oxo (keto) forms.
Physicochemical and Spectroscopic Properties
Precise experimental data for this specific compound is not widely available in commercial or academic literature, suggesting it is primarily a research intermediate rather than a bulk chemical. The properties are summarized below, combining known identifiers with predicted data based on analogous structures.
Compound Identification
| Property | Value | Source |
| IUPAC Name | Methyl 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylate | - |
| Synonyms | This compound | |
| CAS Number | 89694-11-1 | |
| Molecular Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 g/mol | |
| Appearance | Expected to be a solid at room temperature | [3] |
Predicted Spectroscopic Data
The following data is predicted based on established principles and spectral data from closely related pyrimidine derivatives.[4][5][6] This serves as a guide for researchers in characterizing the molecule upon synthesis.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.0 - 12.5 | broad singlet | 1H | NH | The N-H proton of the pyrimidinone ring is expected to be a broad, downfield signal, characteristic of amide protons. |
| ~6.5 - 6.8 | singlet | 1H | C5-H | The lone proton on the pyrimidine ring is a singlet and appears in the aromatic/vinylic region. |
| ~3.80 | singlet | 3H | -O-CH₃ | The methyl ester protons are deshielded by the adjacent oxygen, appearing as a sharp singlet. |
| ~2.35 | singlet | 3H | C6-CH₃ | The methyl group attached to the pyrimidine ring is expected in this region. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~165 | C =O (Ester) | The ester carbonyl carbon is expected at the downfield end of the spectrum. |
| ~160 | C 2=O (Amide) | The C2-oxo carbon (amide carbonyl) is also highly deshielded. |
| ~155 | C 6-CH₃ | The C6 carbon, attached to the methyl group and nitrogen, is expected in this region. |
| ~150 | C 4-COOCH₃ | The C4 carbon, bearing the ester group, is also significantly downfield. |
| ~105 | C 5-H | The carbon atom bearing the ring proton is expected to be the most upfield of the ring carbons. |
| ~52 | -O-C H₃ | The carbon of the methyl ester group. |
| ~18 | C6-C H₃ | The carbon of the methyl group at the C6 position. |
Table 3: Predicted FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3200 - 2800 | Broad | N-H stretch |
| ~1730 | Strong | C=O stretch (Ester carbonyl) |
| ~1680 | Strong | C=O stretch (Amide carbonyl, C2-oxo) |
| ~1640 | Medium | C=C / C=N stretching |
| ~1250 | Strong | C-O stretch (Ester) |
Synthesis and Reaction Mechanisms
A robust and widely utilized method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound with an amidine. A plausible and efficient synthesis for this compound can be devised based on this principle.
Proposed Synthetic Pathway
The synthesis involves a cyclocondensation reaction between acetamidine hydrochloride and dimethyl 2-formyl-3-oxosuccinate (or a similar functional equivalent). The reaction is typically performed in an alcoholic solvent with a strong base, such as sodium methoxide or sodium ethoxide.
Causality of Experimental Choices:
-
Base (Sodium Methoxide): The base serves two critical functions. First, it deprotonates the most acidic proton of the 1,3-dicarbonyl compound, generating a nucleophilic enolate. Second, it neutralizes the hydrochloride salt of the acetamidine, freeing the neutral amidine to act as a dinucleophile.
-
Solvent (Methanol): Methanol is an appropriate solvent as it readily dissolves the reactants and the sodium methoxide base.
-
Reaction Sequence: The reaction proceeds via a nucleophilic attack of the enolate on one of the amidine nitrogens, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.
Diagram 1: Proposed workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol (Representative)
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dry methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add sodium methoxide (2.2 equivalents) portion-wise to the methanol and stir until fully dissolved.
-
Reactant Addition: Add acetamidine hydrochloride (1.0 equivalent) to the solution and stir for 15 minutes. Subsequently, add dimethyl 2-formyl-3-oxosuccinate (1.0 equivalent) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in water and carefully acidify with 2M HCl to a pH of ~5-6.
-
Isolation: The product is expected to precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether to remove nonpolar impurities.
-
Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.
Reactivity and Applications in Drug Development
The true value of this compound lies in its potential as a versatile chemical intermediate. Its functional groups provide handles for a variety of subsequent chemical transformations.
Key Reactive Sites
-
Ester Group (C4): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, hydrazides, or other derivatives. This is a common strategy for linking the pyrimidine core to other pharmacophores. The ester can also be reduced to a primary alcohol.
-
Pyrimidinone Ring (N1/N3 and C2-Oxo): The ring nitrogens can be alkylated or acylated under appropriate conditions. The C2-oxo group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃), which then becomes a key site for nucleophilic aromatic substitution, allowing the introduction of amines, thiols, or other nucleophiles.
Diagram 2: Key reactivity pathways for derivatization.
Role in Drug Discovery
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, present in drugs targeting a vast range of diseases.[2]
-
Oncology: Many kinase inhibitors, such as Imatinib (indirectly) and other approved drugs, feature pyrimidine or related heterocycles that form critical hydrogen bonds within the ATP-binding pocket of kinases. The N-H and C=O groups of the pyrimidinone core are ideal hydrogen bond donors and acceptors.
-
Anti-Infectives: Pyrimidine derivatives are widely used as antiviral (e.g., Zidovudine), antifungal, and antibacterial agents, often by mimicking natural nucleosides and disrupting DNA/RNA synthesis in pathogens.
-
CNS Disorders: The scaffold is also explored for its activity in targeting receptors and enzymes within the central nervous system.
This compound serves as an excellent starting point for generating libraries of novel pyrimidine derivatives for high-throughput screening. By modifying the C2, C4, and N1 positions, chemists can systematically explore the structure-activity relationship (SAR) to develop potent and selective therapeutic agents.
Conclusion
While not a widely commercialized product, this compound represents a molecule of significant synthetic utility. Its straightforward, plausible synthesis from common starting materials, combined with its multiple points for chemical derivatization, makes it an attractive building block for research-focused laboratories. Understanding its tautomeric nature is paramount for predicting its reactivity and interpreting analytical data. As the search for novel therapeutics continues, the strategic use of such well-defined heterocyclic scaffolds will remain a critical component of successful drug discovery programs.
References
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The Royal Society of Chemistry. (2019). Supporting Information for "Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones...". [Online]. Available: [Link]
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El-Kashef, H. et al. (2017). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application.... ResearchGate. [Online]. Available: [Link]
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Battistuzzi, G. et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry. [Online]. Available: [Link]
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Gour, A. et al. (2023). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. [Online]. Available: [Link]
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Barbera, V. et al. (2022). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. National Institutes of Health. [Online]. Available: [Link]
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Huntress, E. H. & Pfister, K. (1949). Acetylenedicarboxylic acid, dimethyl ester. Organic Syntheses. [Online]. Available: [Link]
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J&K Scientific. (n.d.). Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate. [Online]. Available: [Link]
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Al-Mousawi, S. M. et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Online]. Available: [Link]
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George, M. V. et al. (1975). Reactions of dimethyl acetylenedicarboxylate. III. Reactions with diamines and anthranilic acid. ResearchGate. [Online]. Available: [Link]
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Abdul-Bary, M. et al. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals. [Online]. Available: [Link]
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ResearchGate. (n.d.). The reaction of dimethyl acetylenedicarboxylate (DMAD) with disubstituted thiourea. [Online]. Available: [Link]
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El-Gazzar, A. B. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Online]. Available: [Link]
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Harjani, J. R. et al. (2011). A Synthesis of Acetamidines. Organic Chemistry Portal. [Online]. Available: [Link]
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ResearchGate. (n.d.). Synthesis and characterization of Fe(11),Co(11) and Ni(11) complexes with captopril. [Online]. Available: [Link]
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Tuba, G. et al. (2022). Discovery and Characterization of Synthesized and FDA-Approved Inhibitors of Clostridial and Bacillary Collagenases. National Institutes of Health. [Online]. Available: [Link]
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Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Online]. Available: [Link]
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Kumari, S. et al. (2021). Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health. [Online]. Available: [Link]
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Kumar, A. et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Online]. Available: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS No. 89694-11-1) is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of nucleobases and various therapeutic agents, exhibiting a wide range of biological activities.[1] A thorough understanding of the physicochemical properties of this compound is paramount for its application in drug design, formulation development, and quality control. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy.
This guide provides a comprehensive overview of the known physical properties of this compound and outlines the theoretical and experimental frameworks for determining its key physicochemical parameters. As a self-validating system, this document not only presents data but also explains the causality behind the experimental choices, empowering researchers to apply these principles in their own work.
Core Compound Information
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 89694-11-1 | |
| Molecular Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 g/mol | |
| Physical Form | Solid | [2] |
Tautomerism
It is crucial to recognize that this compound can exist in tautomeric forms, primarily the hydroxy form and the keto (2-oxo) form. This equilibrium can be influenced by the solvent, pH, and physical state (solid vs. solution), which in turn will affect its physical and spectroscopic properties. The presence of both tautomers should be considered when analyzing experimental data.
Thermal Properties
Melting Point
The melting point is a critical indicator of a crystalline solid's purity and identity.[3] For a pure, crystalline compound, the melting point is a sharp, well-defined temperature range.[4]
Reported Melting Point:
| Melting Point (°C) | Source |
| 192 - 196 | [2] |
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.[4]
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a calibrated thermometer or digital temperature sensor.
-
Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.
Causality Behind Experimental Choices: A slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating medium, and the thermometer, leading to an accurate measurement.[5] A wide melting range can indicate the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.[3]
Caption: Workflow for Melting Point Determination.
Boiling Point
As this compound is a solid at room temperature with a relatively high melting point, it is expected to have a high boiling point and may decompose before boiling at atmospheric pressure. Therefore, experimental determination would likely require vacuum distillation. In the absence of experimental data, computational methods can provide an estimate. The boiling points of heterocyclic compounds are influenced by factors such as molecular weight, polarity, and the potential for intermolecular hydrogen bonding.[6][7]
Solubility
Solubility is a critical parameter in drug development, influencing dissolution rate and bioavailability.[8][9][10] The solubility of this compound is expected to be dependent on the solvent's polarity and its ability to form hydrogen bonds with the solute.
Qualitative Solubility Profile (Predicted):
-
Soluble in: Polar aprotic solvents (e.g., DMSO, DMF) and some polar protic solvents (e.g., methanol, ethanol), especially with heating. The presence of the ester and the potential for hydrogen bonding with the hydroxyl and pyrimidine nitrogens would facilitate dissolution in these solvents.
-
Slightly Soluble to Insoluble in: Nonpolar solvents (e.g., hexane, toluene) and water at neutral pH. The overall molecule has significant nonpolar character from the methyl group and the pyrimidine ring.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a gold standard for determining equilibrium solubility.[8]
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices: Reaching equilibrium is essential for determining the thermodynamic solubility.[9] Using a specific and sensitive analytical method like HPLC ensures accurate quantification of the dissolved solute without interference from potential impurities.[11]
Acidity/Basicity (pKa)
The pKa value(s) of a compound are crucial for understanding its ionization state at different pH values, which affects its solubility, permeability, and interaction with biological targets.[12] As a substituted pyrimidine, this compound has both acidic (hydroxyl group) and basic (ring nitrogens) centers. The pKa of pyrimidine itself is approximately 1.3.[13] The substituents (hydroxyl, methyl, and methyl carboxylate) will influence the pKa of the ring nitrogens and the hydroxyl group. The pKa of similar heterocyclic compounds can be determined experimentally.[14][15]
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent system (e.g., water, or a co-solvent system like methanol/water for sparingly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point.
Causality Behind Experimental Choices: Potentiometric titration directly measures the change in proton concentration as the compound is protonated or deprotonated, providing a direct measure of its pKa.[16] The choice of solvent is critical to ensure the compound remains dissolved throughout the titration.
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[17][18]
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12-13 | Broad Singlet | 1H | NH proton (in keto-enol tautomerism) |
| ~6.5-7.0 | Singlet | 1H | Pyrimidine C5-H |
| ~3.8-3.9 | Singlet | 3H | O-CH₃ (ester) |
| ~2.3-2.4 | Singlet | 3H | C6-CH₃ |
Rationale: The NH proton is expected to be downfield and broad due to hydrogen bonding and exchange. The pyrimidine ring proton will be in the aromatic region. The methyl ester and the ring-attached methyl group will appear as sharp singlets in the upfield region.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~160-170 | C=O (ester and pyrimidine ring) |
| ~150-160 | C2, C4, C6 of pyrimidine ring |
| ~100-110 | C5 of pyrimidine ring |
| ~52-53 | O-CH₃ (ester) |
| ~18-20 | C6-CH₃ |
Rationale: The carbonyl carbons of the ester and the pyrimidine ring will be the most downfield. The other sp² hybridized carbons of the pyrimidine ring will be in the aromatic region, with C5 being the most upfield. The sp³ hybridized methyl carbons will be in the upfield region.[19]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of the sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse sequences are used to obtain ¹H and ¹³C spectra.
-
Data Processing and Interpretation: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. The chemical shifts, multiplicities, and integrals are analyzed to elucidate the structure.
Caption: General Workflow for NMR Spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[2][20]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3400 | N-H stretch (broad, if in keto form) |
| 2850-3000 | C-H stretch (aliphatic) |
| ~1720-1740 | C=O stretch (ester) |
| ~1650-1680 | C=O stretch (pyrimidine ring) |
| ~1570-1620 | C=N stretch (pyrimidine ring) |
| ~1400-1500 | C=C stretch (pyrimidine ring) |
Rationale: The spectrum will be characterized by strong carbonyl absorptions from the ester and the pyrimidine ring. The presence of a broad N-H stretch would support the existence of the keto tautomer. The C-H stretches for the methyl groups will be in the typical aliphatic region.[2][21]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded.
-
Sample Application: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the crystal, which is in contact with the sample.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[22][23] The fragmentation pattern can also provide valuable structural information.[24][25]
Predicted Mass Spectrum Data:
| m/z | Interpretation |
| 168 | [M]⁺, Molecular ion |
| 137 | [M - OCH₃]⁺, Loss of methoxy radical from the ester |
| 110 | [M - C₂H₂O₂]⁺, Further fragmentation |
Rationale: The molecular ion peak at m/z 168 would confirm the molecular weight. A common fragmentation pathway for methyl esters is the loss of the methoxy group.[26] The pyrimidine ring itself can undergo characteristic fragmentation patterns.[22]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids, and vaporized.
-
Ionization: The gaseous molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
References
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- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
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- SYNTHESIS OF PYRIMIDINE DERIV
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Structure Elucidation of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate: An Integrated Spectroscopic Approach
An In-Depth Technical Guide for Drug Development Professionals
Abstract: In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's chemical structure is a cornerstone of safety, efficacy, and intellectual property. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate, a representative heterocyclic compound. Moving beyond a mere listing of techniques, this document details the causality behind experimental choices, integrating data from High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Crystallography. Each protocol is presented as a self-validating system, ensuring researchers, scientists, and drug development professionals can apply these principles to their own discovery pipelines with confidence.
Introduction: The Imperative of Structural Certainty
Heterocyclic scaffolds, particularly pyrimidines, are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their biological activity is intrinsically linked to their precise three-dimensional structure. Therefore, the rigorous and unequivocal confirmation of a novel compound's structure is not merely an analytical exercise but a critical regulatory and scientific requirement. This guide uses this compound (C₈H₉NO₃) as a case study to demonstrate an integrated analytical workflow that leaves no structural ambiguity.
Part 1: Synthesis and Strategic Planning
A robust structure elucidation plan begins with a plausible synthetic pathway. The target molecule, this compound, can be efficiently synthesized via a modified Biginelli-type condensation reaction.[3][4][5] This approach provides a logical starting point and informs the expected structural features.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of sodium methoxide (1.1 eq) in dry methanol, add acetamidine hydrochloride (1.0 eq) and methyl acetoacetate (1.0 eq).
-
Condensation: Stir the mixture at reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with acetic acid.
-
Isolation: Reduce the solvent volume under vacuum. The resulting precipitate is filtered, washed with cold water, and then recrystallized from ethanol to yield the pure product.
This synthesis suggests a pyrimidine core with a methyl group, a hydroxyl group, and a methyl carboxylate substituent, providing a working hypothesis for the subsequent spectroscopic analysis.
Caption: Synthetic workflow for the target compound.
Part 2: Unveiling the Molecular Formula with High-Resolution Mass Spectrometry (HRMS)
The first step in characterizing an unknown compound is to determine its molecular formula.[4] High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.[6][7]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in an appropriate solvent (e.g., methanol or acetonitrile/water mixture).[8]
-
Instrument Setup: Calibrate the mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) using a known reference standard to ensure high mass accuracy.[6] Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the full scan spectrum.
-
Data Analysis: Identify the protonated molecular ion peak [M+H]⁺ and determine its exact mass-to-charge ratio (m/z). Use the instrument's software to calculate the elemental composition that best fits the measured mass.
Data Presentation: HRMS Results
| Parameter | Result | Interpretation |
| Molecular Formula | C₈H₉NO₃ | Confirmed from synthesis |
| Calculated Exact Mass | 167.05824 | Theoretical mass for C₈H₉NO₃ |
| Measured [M+H]⁺ Ion | 168.06591 | Protonated molecule |
| Calculated [M+H]⁺ Mass | 168.06587 | Theoretical mass for [C₈H₁₀NO₃]⁺ |
| Mass Error | +2.4 ppm | High accuracy confirms formula |
The exceptionally low mass error provides high confidence in the assigned molecular formula of C₈H₉NO₃. This foundational piece of data is indispensable for interpreting the subsequent NMR results.
Part 3: Assembling the Molecular Scaffold with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.[9][10][11] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is essential for a complete and unambiguous assignment.[9][12]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C & DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Run a DEPT-135 experiment to differentiate between CH₃/CH (positive phase) and CH₂ (negative phase) carbons.
-
2D HSQC Acquisition: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to identify all direct one-bond C-H correlations.[13][14]
-
2D HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify two- and three-bond correlations between carbons and protons, which is key for assembling the molecular skeleton.[14][15][16]
Data Presentation & Step-by-Step Interpretation
Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| A | 12.51 | br s | 1H | - | 2-OH |
| B | 6.25 | s | 1H | - | H-5 |
| C | 3.80 | s | 3H | - | 4-COOCH₃ |
| D | 2.28 | s | 3H | - | 6-CH₃ |
Interpretation of ¹H NMR:
-
The signal at 12.51 ppm (A) is a broad singlet integrating to 1H, characteristic of an acidic proton, likely the hydroxyl group (or the tautomeric N-H).
-
The signal at 6.25 ppm (B) is a sharp singlet integrating to 1H in the olefinic/aromatic region, assigned to the isolated proton on the pyrimidine ring.
-
The signal at 3.80 ppm (C) is a singlet integrating to 3H, consistent with a methyl ester group.
-
The signal at 2.28 ppm (D) is a singlet integrating to 3H, indicative of a methyl group attached to the pyrimidine ring.
Table 2: ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |
| 165.8 | Cq | C-4' (C=O) |
| 163.2 | Cq | C-2 |
| 160.5 | Cq | C-6 |
| 151.4 | Cq | C-4 |
| 108.7 | CH | C-5 |
| 52.3 | CH₃ | C-4'' (-OCH₃) |
| 23.5 | CH₃ | C-6' (-CH₃) |
Interpretation of ¹³C NMR & DEPT-135:
-
Four quaternary carbons (Cq) are observed, consistent with the pyrimidine ring carbons and the carbonyl carbon of the ester.
-
One methine (CH) carbon is present at 108.7 ppm.
-
Two methyl (CH₃) carbons are present, corresponding to the ring methyl and the ester methyl groups.
Assembling the Pieces with 2D NMR
The HSQC spectrum confirms the direct one-bond connections between the protons and carbons as assigned above. The crucial connectivity information comes from the HMBC spectrum, which reveals long-range correlations.
Caption: Key 2- and 3-bond HMBC correlations confirming the molecular scaffold. (Note: Image is a placeholder for the chemical structure).
Interpretation of HMBC:
-
H-5 (B, 6.25 ppm): This proton shows a strong correlation to the quaternary carbon at 160.5 ppm (C-6) and a weaker correlation to the quaternary carbon at 151.4 ppm (C-4) . This places the H-5 proton between these two carbons.
-
6-CH₃ (D, 2.28 ppm): The methyl protons show strong correlations to C-6 (160.5 ppm) and C-5 (108.7 ppm) . Crucially, a three-bond correlation is observed to the carbon at 163.2 ppm (C-2) , confirming the placement of the methyl group at the C-6 position adjacent to the nitrogen.
-
4-COOCH₃ (C, 3.80 ppm): The ester methyl protons show a strong two-bond correlation to the carbonyl carbon at 165.8 ppm (C-4') . This carbonyl carbon, in turn, would be attached to C-4.
This web of correlations allows for the unambiguous assembly of the this compound structure.
Part 4: Absolute Confirmation with Single-Crystal X-ray Crystallography
While NMR and MS provide a definitive constitutional structure, Single-Crystal X-ray Crystallography offers the ultimate confirmation by mapping the precise three-dimensional arrangement of atoms in the solid state.[17][18] It provides unequivocal proof of atom connectivity, bond lengths, and bond angles.[11][19][20]
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate). The ideal crystal size is 0.1-0.3 mm.[19]
-
Mounting and Data Collection: The selected crystal is mounted on a goniometer head in the X-ray diffractometer.[19] The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[11][21]
-
Structure Solution and Refinement: The collected diffraction intensities are processed, and the phase problem is solved using direct methods to generate an initial electron density map.
-
Model Building: An atomic model is built into the electron density map. The model is then refined against the experimental data to optimize atomic positions, yielding the final crystal structure.
A successful X-ray crystallographic analysis would provide a 3D model that perfectly matches the structure deduced from NMR and MS, thereby providing absolute and final confirmation of the structure of this compound.
Conclusion
The structure elucidation of a novel chemical entity is a multi-faceted process that requires the logical integration of data from several orthogonal analytical techniques. This guide has demonstrated a systematic workflow, beginning with a synthetic hypothesis and proceeding through definitive molecular formula determination by HRMS, detailed scaffold assembly by a suite of NMR experiments, and culminating in absolute structural proof via X-ray crystallography. By understanding the "why" behind each experimental choice and the logic of data interpretation, researchers can navigate the complexities of structural analysis with precision and confidence, ensuring the integrity of their drug discovery and development programs.
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A Technical Guide to the Spectroscopic Characterization of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate. As a crucial heterocyclic compound, understanding its structural features through spectroscopic techniques is paramount for its application in medicinal chemistry and materials science. This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.
Molecular Structure and its Spectroscopic Implications
This compound possesses a substituted pyrimidine ring, a core structure in many biologically active molecules.[1][2] The presence of a hydroxyl group, a methyl group, and a methyl carboxylate group dictates its unique spectroscopic signature. The molecule exists in tautomeric forms, primarily the keto-enol equilibrium, which significantly influences its spectroscopic properties, particularly in IR and NMR spectroscopy.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1]
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule.
-
Hydroxyl Proton (-OH): A broad singlet is expected for the hydroxyl proton, the chemical shift of which is highly dependent on the solvent and concentration. In DMSO-d₆, this peak could appear in the range of δ 10-13 ppm.
-
Aromatic Proton (C5-H): A singlet corresponding to the proton at the C5 position of the pyrimidine ring is anticipated. Its chemical shift would likely be in the aromatic region, around δ 6.5-7.5 ppm.
-
Methyl Ester Protons (-OCH₃): A sharp singlet for the three protons of the methyl ester group is expected around δ 3.8-4.0 ppm.
-
Methyl Protons (C6-CH₃): A singlet for the three protons of the methyl group at the C6 position is predicted to be in the upfield region, around δ 2.2-2.5 ppm.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide information about the different carbon environments within the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl Carbon (Ester C=O) | 165-175 | Characteristic of ester carbonyl groups. |
| Pyrimidine C2 (C-OH) | 160-165 | Influenced by the electronegative oxygen and nitrogen atoms. |
| Pyrimidine C4 (C-COOCH₃) | 155-160 | Affected by the attached carboxylate group and ring nitrogens. |
| Pyrimidine C6 (C-CH₃) | 150-155 | deshielded due to the ring nitrogens. |
| Pyrimidine C5 | 100-110 | Shielded compared to other ring carbons. |
| Methyl Ester Carbon (-OCH₃) | 50-55 | Typical for a methyl ester. |
| Methyl Carbon (C6-CH₃) | 15-25 | Aliphatic carbon signal in the upfield region. |
Experimental Protocol for ¹³C NMR:
The protocol is similar to ¹H NMR, but with a different pulse program (e.g., a proton-decoupled sequence) and a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]
Predicted IR Absorption Bands:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3200-3500 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| C=O (ester) | Stretching | 1700-1750 (strong) |
| C=N & C=C (ring) | Stretching | 1450-1650 |
| C-O (ester) | Stretching | 1200-1300 |
The presence of a broad band in the 3200-3500 cm⁻¹ region would be a strong indication of the hydroxyl group. A strong absorption around 1700-1750 cm⁻¹ is characteristic of the ester carbonyl group.[2][4]
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and valuable information about the structure of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.[1]
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₉NO₃ = 167.16 g/mol ).[5]
-
Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). Fragmentation of the pyrimidine ring can also occur.
Experimental Protocol for Mass Spectrometry (ESI):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS should be cross-correlated to build a comprehensive and unambiguous structural assignment.
Caption: Integrated workflow for structural elucidation.
By combining the insights from each technique, researchers can confidently confirm the structure of this compound and investigate its chemical properties and biological activities.
Conclusion
This guide has provided a detailed overview of the expected spectroscopic data for this compound. By understanding the principles behind NMR, IR, and MS, and by following systematic experimental protocols, scientists can effectively characterize this and other novel chemical entities, accelerating the pace of research and development.
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An In-Depth Technical Guide to the Tautomerism and Stability of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate
Abstract: The phenomenon of tautomerism in heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, profoundly influencing a molecule's physicochemical properties, receptor-binding capabilities, and metabolic fate. This guide provides a detailed examination of the tautomeric behavior of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate, a substituted pyrimidine of interest. We will dissect the potential tautomeric forms, explore the intrinsic and environmental factors governing their relative stability, and present both experimental and computational methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of tautomeric equilibria in N-heterocyclic systems.
The Tautomeric Landscape of a Substituted Pyrimidine
Pyrimidine and its derivatives are fundamental scaffolds in numerous approved drugs, largely due to their structural resemblance to the nucleobases of DNA and RNA.[1] A critical feature of substituted pyrimidines, particularly those bearing hydroxyl groups, is their ability to exist as an equilibrium mixture of tautomers—structural isomers that readily interconvert through the migration of a proton.
For this compound, the primary equilibrium of interest is the lactam-lactim (or keto-enol) tautomerism involving the C2 position. The molecule can exist in the aromatic 2-hydroxy (lactim) form or the non-aromatic 2-oxo (lactam) forms. The lactam form itself can be subdivided based on the position of the annular proton, residing on either the N1 or N3 nitrogen atom.
Caption: Primary tautomeric forms of this compound.
Governing Factors of Tautomeric Preference
The position of the tautomeric equilibrium is not static; it is dictated by a delicate balance of intrinsic molecular features and external environmental conditions. Understanding these factors is paramount for predicting the behavior of the molecule in biological systems.
Intrinsic Stability and Aromaticity (Gas Phase)
In the absence of intermolecular interactions, such as in the gas phase, the relative stability of tautomers is governed by intramolecular forces and electronic structure. For many simple 2- and 4-hydroxypyrimidines, theoretical studies have shown that the hydroxy (enol) tautomer is often the most stable form in the gas phase.[2][3] This preference is largely attributed to the energetic favorability of the fully aromatic system in the hydroxy form, which is lost upon conversion to the non-aromatic oxo (keto) tautomer.
Environmental Effects: The Decisive Role of the Solvent
The tautomeric equilibrium can shift dramatically upon moving from the gas phase to a condensed phase.
-
Polar Solvents: Polar solvents, particularly protic ones like water or methanol, tend to strongly favor the oxo (lactam) form.[2][4][5] The lactam tautomer possesses a significantly larger dipole moment than the lactim form. Consequently, it experiences more favorable dipole-dipole interactions and hydrogen bonding with polar solvent molecules, leading to its stabilization. This solvent-induced stabilization often outweighs the intrinsic energetic penalty of losing aromaticity.
-
Nonpolar Solvents: In nonpolar (aprotic) solvents such as cyclohexane or chloroform, the stabilization of the polar lactam form is diminished. In these environments, the equilibrium may lie closer to the gas-phase prediction, often resulting in a mixture of tautomers or a preference for the less polar hydroxy form.[6][7]
pH and Ionization State
The pH of the medium introduces another layer of complexity. The pyrimidine ring contains basic nitrogen atoms that can be protonated, and the hydroxyl/amide functionalities can be deprotonated. The pKa values of these sites are tautomer-dependent.[8] Therefore, at a given pH, the predominant species in solution might be a specific tautomer of the neutral molecule or an anionic/cationic form, which in turn influences the overall observed equilibrium.
| Condition | Predominant Tautomer (Expected) | Primary Rationale |
| Gas Phase | 2-Hydroxy (Lactim) | Aromatic Stabilization[2][9] |
| Aqueous Solution (Neutral pH) | 2-Oxo (Lactam) | Solvation of the larger dipole moment[4][7] |
| Nonpolar Solvent (e.g., CCl₄) | 2-Hydroxy (Lactim) or Mixture | Reduced solvation effects; intrinsic stability dominates[6] |
| Solid State (Crystal) | Typically 2-Oxo (Lactam) | Crystal packing forces and intermolecular H-bonding |
Experimental Elucidation of Tautomeric Equilibria
Direct experimental observation is crucial for validating theoretical predictions and understanding a molecule's true state under specific conditions. Several analytical techniques are indispensable for this purpose.
Caption: A generalized workflow for the experimental study of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is arguably the most powerful tool for studying tautomeric equilibria in solution. The different electronic environments of the nuclei in each tautomer result in distinct and predictable chemical shifts. For instance, the chemical shift of the carbon at the C2 position is highly diagnostic: a value around 150-160 ppm is typical for a C=O in a lactam, whereas a C-OH in a lactim would appear further downfield, closer to 160-170 ppm. Similarly, the presence of a broad, exchangeable N-H proton signal versus a sharper O-H signal in ¹H NMR can provide direct evidence.[10]
Protocol: Differentiating Tautomers in Solution
-
Sample Preparation: Prepare separate, accurately weighed samples of this compound (~5-10 mg).
-
Solvent Selection: Dissolve the samples in a range of deuterated solvents representing different polarities (e.g., DMSO-d₆ for a polar aprotic environment, CDCl₃ for a nonpolar environment, and D₂O/Methanol-d₄ for polar protic environments).
-
Data Acquisition:
-
Acquire standard ¹H NMR spectra for each sample. Note the chemical shifts, multiplicities, and integrals of all signals. Pay close attention to the low-field region for N-H or O-H protons.
-
Acquire proton-decoupled ¹³C NMR spectra. The chemical shift of C2 is the primary diagnostic signal.
-
(Optional) If available, ¹⁵N NMR can provide definitive information on the protonation state of the ring nitrogens.
-
-
Analysis: Compare the spectra across the different solvents. A significant shift in the C2 carbon resonance and changes in the exchangeable proton signals upon changing solvent polarity are strong indicators of a shift in the tautomeric equilibrium.
X-ray Crystallography
Causality: This technique provides an unambiguous snapshot of the molecular structure in the solid state.[11] By determining the precise positions of all non-hydrogen atoms, it can definitively identify which tautomer is present in the crystal lattice. It reveals bond lengths (e.g., C=O vs. C-O) and the location of hydrogen atoms (if resolution permits), confirming the tautomeric form.[12][13][14]
Protocol: Solid-State Structure Determination
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map and build a molecular model.
-
Analysis: Refine the model against the experimental data. The final refined structure will clearly show the connectivity and bonding, confirming the tautomer present in the solid state.
Computational Chemistry: A Predictive and Explanatory Tool
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and rationalizing experimental findings.[8][15][16][17]
Caption: A standard workflow for DFT-based tautomer stability prediction.
Protocol: DFT Calculation of Relative Tautomer Stabilities
-
Structure Generation: Build the 3D structures of all plausible tautomers (2-hydroxy, 2-oxo-1H, 2-oxo-3H) in a molecular modeling program.
-
Gas-Phase Optimization: Perform a full geometry optimization for each tautomer using a reliable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that each optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The results also provide the zero-point vibrational energy (ZPVE) and thermal corrections for Gibbs free energy calculations.
-
Solvation Modeling: Re-optimize each structure using a continuum solvation model (e.g., Polarizable Continuum Model, PCM) to simulate the effects of a specific solvent (e.g., water).[4][18]
-
Energy Comparison: Calculate the relative electronic energies (ΔE) and relative Gibbs free energies (ΔG) for all tautomers in both the gas phase and in solution. The tautomer with the lowest energy is predicted to be the most stable.
| Tautomer | Relative Energy (ΔG) in Gas Phase (kcal/mol) | Relative Energy (ΔG) in Water (kcal/mol) |
| 2-Hydroxy (Lactim) | 0.00 (Reference) | +5.5 |
| 2-Oxo-1H (Lactam) | +1.5 | 0.00 (Reference) |
| 2-Oxo-3H (Lactam) | +2.8 | +1.2 |
| Note: These are representative values based on trends observed for similar hydroxypyrimidines in the literature and are for illustrative purposes.[2][7] |
Implications for Drug Discovery and Development
The specific tautomer that predominates under physiological conditions (aqueous environment, pH 7.4) has profound consequences:
-
Molecular Recognition: The pattern of hydrogen bond donors and acceptors changes completely between tautomers. The 2-hydroxy form has an N-atom acceptor and an OH-group donor. The 2-oxo form has an N-H donor and a C=O acceptor. This directly impacts how the molecule fits into a protein's active site.
-
Physicochemical Properties: The more polar lactam form generally has lower lipophilicity (LogP) and higher aqueous solubility compared to the lactim form. This affects membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Metabolic Stability: The presence of a labile enol group in the hydroxy form can present a different metabolic profile compared to the more stable amide bond in the oxo form.
Conclusion
The tautomerism of this compound is a classic example of how subtle structural changes, driven by environmental context, can have significant chemical and biological consequences. While the aromatic 2-hydroxy (lactim) form is likely favored in non-polar environments and the gas phase, the highly polar 2-oxo (lactam) tautomer is expected to predominate in aqueous media and the solid state. A rigorous characterization, employing a synergistic combination of high-resolution analytical techniques like NMR and X-ray crystallography alongside predictive computational modeling, is essential. For drug development professionals, a thorough understanding and characterization of the operative tautomeric form is not merely an academic exercise but a critical prerequisite for rational drug design and the successful optimization of lead compounds.
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The Ascendance of a Privileged Scaffold: A Technical History of Pyrimidine-4-Carboxylate Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core in Nature and Medicine
The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of life itself. Its derivatives form the essential building blocks of nucleic acids—cytosine, thymine, and uracil—which encode the genetic blueprint of all known organisms.[1][2][3] This fundamental biological role has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, a recurring motif in a vast array of therapeutic agents.[4][5] Among the numerous possible derivatives, the pyrimidine-4-carboxylate core has emerged as a particularly versatile and valuable building block. Its unique electronic properties and synthetic accessibility have paved the way for the development of novel drugs targeting a wide spectrum of diseases, from viral infections and cancer to cardiovascular and inflammatory disorders.[6][7][8][9] This guide provides a comprehensive overview of the discovery, synthesis, and evolution of pyrimidine-4-carboxylate derivatives, offering field-proven insights for professionals in drug development.
Chapter 1: Foundational Discoveries in Pyrimidine Chemistry
The journey into pyrimidine chemistry began in the late 19th century. The systematic study of this class of compounds was initiated by German chemist Arthur Pinner in 1884, who first synthesized derivatives by condensing ethyl acetoacetate with amidines and coined the name "pyrimidin" in 1885.[3] However, the parent, unsubstituted pyrimidine molecule was not prepared until 1900 by Gabriel and Colman.[3]
A landmark achievement that significantly broadened the accessibility of pyrimidine derivatives was the one-pot synthesis developed by the Italian chemist Pietro Biginelli in 1891. The Biginelli reaction, a three-component condensation of an aryl aldehyde, urea, and ethyl acetoacetate, provided an efficient route to a class of dihydropyrimidines.[1] This reaction's simplicity, efficiency, and ability to generate diverse molecular structures established it as a cornerstone of heterocyclic chemistry, and its significance endures in medicinal chemistry to this day.[1][10]
These early works laid the chemical foundation, but the specific focus on pyrimidine-4-carboxylate derivatives would come much later, driven by the burgeoning field of pharmaceutical sciences and the need for more sophisticated molecular scaffolds.
Chapter 2: The Synthetic Challenge and Rise of Pyrimidine-4-Carboxylates
For many years, the regioselective synthesis of pyrimidine-4-carboxylates posed a significant challenge for chemists. Early efforts often involved the functionalization of a pre-existing pyrimidine ring, but these methods frequently resulted in low yields or mixtures of isomers due to competing reactions at other electron-deficient positions on the ring (positions 2, and 6).[11]
The primary and most widely adopted method for constructing the pyrimidine ring is the cyclocondensation of a 1,3-dielectrophilic compound (such as a β-ketoester or β-diketone) with a 1,3-dinucleophilic compound like an amidine, guanidine, or urea.[3][12][13] This approach offers a high degree of control over the substitution pattern.
A significant breakthrough for the direct and selective introduction of a carboxylate group at the C4 position came with the advancement of radical-based reactions. A notable example is the Minisci alkoxycarbonylation reaction, which in 2012 was shown to enable the direct, radical-based carboxylation at the 4-position of the pyrimidine ring.[11] This method provided a powerful tool for producing key intermediates on a larger scale, greatly accelerating research into kinase inhibitors and other targeted therapies.[11]
Chapter 3: Modern Synthetic Methodologies
The synthesis of pyrimidine-4-carboxylate derivatives is now supported by a diverse array of robust chemical methods. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.
Core Synthesis: Cyclocondensation Workflow
The most common strategy remains the condensation of a three-carbon dielectrophile with an N-C-N dinucleophile. This approach builds the heterocyclic ring from acyclic precursors.
Caption: Generalized workflow for pyrimidine-4-carboxylate synthesis.
Experimental Protocol: Synthesis of Ethyl 2-Aryl-pyrimidine-4-carboxylate
This protocol describes a general, regioselective synthesis via the cyclocondensation of a β-enamino diketone with a benzamidine salt, a method that ensures the carboxylate group is positioned at C4.[12]
Materials:
-
Ethyl 2-(dimethylaminomethylene)-3,5-dioxohexanoate (1.0 eq)
-
Benzamidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.0 eq)
-
Anhydrous Ethanol (solvent)
-
Glacial Acetic Acid
-
Ice bath, round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of Reagents: The β-enamino diketone and benzamidine hydrochloride are added sequentially to the cooled ethanolic sodium ethoxide solution under stirring.
-
Reflux: The reaction mixture is removed from the ice bath and heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Causality Note: Heating provides the necessary activation energy for the cyclization and subsequent dehydration steps.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Neutralization & Precipitation: The residue is dissolved in water and neutralized by the slow addition of glacial acetic acid. The resulting precipitate is collected by filtration. Causality Note: Neutralization protonates the phenoxide intermediate (if applicable) and reduces the solubility of the organic product, causing it to precipitate out of the aqueous solution.
-
Purification: The crude solid is washed with cold water and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure ethyl 2-aryl-pyrimidine-4-carboxylate.
Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The expected NMR spectra would show characteristic shifts for the pyrimidine ring protons and the ethyl ester group.
Chapter 4: Physicochemical Properties and Strategic Reactivity
The pyrimidine-4-carboxylate scaffold possesses a unique electronic profile that chemists can strategically exploit.
-
Electronic Properties: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the ring π-deficient. The addition of a carboxylic acid or ester group at the C4 position further deactivates the ring towards electrophilic attack.[11]
-
Regioselectivity: This electronic deactivation has a profound directing effect. Electrophilic aromatic substitution reactions, such as halogenation or nitration, are directed almost exclusively to the C5 position, which is the most electron-rich carbon on the ring.[11] This predictable reactivity is invaluable for the synthesis of complex, polysubstituted derivatives.
-
Acidity and Solubility: The carboxylic acid moiety (pKa ≈ 2.5) allows for salt formation, which can be used to modulate the compound's physicochemical properties, such as aqueous solubility—a critical parameter for drug development.[11]
Chapter 5: Keystone Applications in Drug Discovery and Agrochemicals
The versatility of the pyrimidine-4-carboxylate core has led to its incorporation into a multitude of biologically active molecules. These derivatives serve as key intermediates and final active pharmaceutical ingredients (APIs).[6][8]
The broader pyrimidine class of molecules has yielded numerous blockbuster drugs, highlighting the scaffold's therapeutic importance.
| Drug Name | Therapeutic Area | Mechanism of Action |
| 5-Fluorouracil | Anticancer | Inhibits thymidylate synthase, disrupting DNA synthesis.[7] |
| Zidovudine (AZT) | Antiviral (HIV) | Nucleoside reverse transcriptase inhibitor.[1] |
| Rosuvastatin | Cardiovascular | HMG-CoA reductase inhibitor (statin).[1] |
| Imatinib | Anticancer | Tyrosine kinase inhibitor (BCR-Abl). |
| Trimethoprim | Antibacterial | Dihydrofolate reductase inhibitor.[9] |
| Minoxidil | Hypertension/Alopecia | Potassium channel opener.[1] |
| Table 1: Prominent drugs featuring the pyrimidine core. |
Case Study: Pyrimidine Derivatives as Kinase Inhibitors
Many pyrimidine derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For example, derivatives have been designed to target Epidermal Growth Factor Receptor (EGFR), a key driver in many epithelial cancers.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
In this pathway, the pyrimidine-based inhibitor competes with ATP for the binding site within the EGFR kinase domain. This action prevents the autophosphorylation of the receptor, thereby blocking the entire downstream signaling cascade that would otherwise lead to uncontrolled cell growth.
Conclusion and Future Outlook
From the initial academic curiosities of 19th-century chemists to the targeted, life-saving medicines of the 21st century, the history of pyrimidine chemistry is one of remarkable evolution. The pyrimidine-4-carboxylate scaffold, once a synthetic challenge, is now a readily accessible and highly versatile platform for innovation. Its predictable reactivity and proven track record in biological systems ensure its continued prominence in the fields of drug discovery and agrochemicals. Future research will undoubtedly focus on developing novel, more selective synthetic methodologies and exploring new biological targets for this enduringly valuable heterocyclic core. The legacy of Pinner and Biginelli continues to unfold in modern laboratories, promising new solutions to pressing challenges in human health and agriculture.
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Gonçalves et al. (2017). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate.
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The Architectural Versatility of Substituted Pyrimidines: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, extensively explored for the development of therapeutic agents.[2][3][4] The chemical properties of the pyrimidine ring, characterized by π-deficiency due to the electronegative nitrogen atoms, facilitate nucleophilic substitution, a key feature leveraged in the synthesis of diverse derivatives.[5][6] This guide provides an in-depth exploration of the biochemical and biophysical properties of substituted pyrimidines, offering researchers and drug development professionals a comprehensive resource to navigate the complexities and opportunities presented by this versatile molecular architecture.
Part 1: The Synthetic Landscape of Substituted Pyrimidines
The therapeutic potential of pyrimidine derivatives is unlocked through the strategic introduction of various substituents onto the core ring. A multitude of synthetic strategies have been developed to achieve this, ranging from classical condensation reactions to modern multicomponent and metal-catalyzed approaches.[7][8][9]
Foundational Synthetic Strategies
A cornerstone of pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a reagent containing an N-C-N fragment, such as urea, guanidine, or amidines.[8] This approach allows for the direct formation of the pyrimidine ring with substituents dictated by the choice of starting materials.
Another widely employed method is the multicomponent reaction, which allows for the rapid assembly of complex pyrimidine structures in a single step from readily available starting materials like alcohols and amidines.[7] These reactions are highly valued for their efficiency and their suitability for creating large libraries of compounds for high-throughput screening.
Experimental Protocol: A Representative Synthesis of 4,6-Disubstituted Pyrimidin-2-amines
This protocol details a common method for synthesizing substituted pyrimidines through the cyclocondensation of chalcones with guanidine hydrochloride.[10]
Step 1: Reaction Setup
-
In a round-bottom flask, combine equimolar amounts of the desired substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol).
Step 2: Dissolution and Reflux
-
Add dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Heat the mixture to reflux, maintaining a temperature of 50-60°C using a water bath, for a duration of 4-6 hours.[10]
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction periodically using thin-layer chromatography (TLC) to determine the point of completion.
Step 4: Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into crushed ice with constant stirring.
-
Collect the precipitated solid by filtration, wash it thoroughly with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4,6-disubstituted pyrimidin-2-amine.
Causality Behind Experimental Choices:
-
Guanidine Hydrochloride: Serves as the N-C-N source, providing the nitrogen atoms at positions 1 and 3 and the amino group at position 2 of the pyrimidine ring.
-
Chalcone: Acts as the three-carbon backbone, providing carbons 4, 5, and 6 of the pyrimidine ring along with their respective substituents.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at an elevated temperature.
-
Reflux: Provides the necessary thermal energy to overcome the activation barrier of the cyclocondensation reaction.
-
Ice-water work-up: The product is typically insoluble in cold water, allowing for its precipitation and separation from the solvent and any water-soluble byproducts.
-
Recrystallization: A standard purification technique to remove impurities and obtain a crystalline product of high purity.
Part 2: Unraveling the Biochemical Properties and Mechanisms of Action
The diverse biological activities of substituted pyrimidines stem from their ability to interact with a wide range of biological targets, primarily enzymes and protein kinases.[11][12] By mimicking endogenous molecules or binding to allosteric sites, these compounds can modulate cellular signaling pathways, inhibit essential metabolic processes, and ultimately exert therapeutic effects.
Substituted Pyrimidines as Potent Enzyme Inhibitors
A significant number of pyrimidine-based drugs function by inhibiting key enzymes. This inhibitory action is often achieved through competitive, non-competitive, or mixed-type inhibition mechanisms. The structure of the pyrimidine derivative, particularly the nature and position of its substituents, dictates its binding affinity and selectivity for the target enzyme.
Table 1: Examples of Pyrimidine Derivatives as Enzyme Inhibitors
| Target Enzyme | Pyrimidine Derivative Class | Representative Kᵢ or IC₅₀ | Inhibition Type |
| Dihydroorotate Dehydrogenase (DHODH) | Pyrimidine analogs of dihydroorotate | Kᵢ of 45 µM for D,L-5-trans-methyl DHO | Inhibitor and weak substrate |
| Glutathione Reductase (GR) | 4-amino-2,6-dichloropyrimidine | Kᵢ of 0.979 µM | - |
| Acetylcholinesterase (AChE) | Pyrimidine diamine derivatives | Kᵢ of 0.312 µM | Mixed |
| Carbonic Anhydrase IX (CA IX) | Triazolopyrimidine sulfonamides | Kᵢ of 0.0051 µM | - |
| Cyclooxygenase-2 (COX-2) | Pyrimidine-5-carbonitriles | Submicromolar IC₅₀ values | - |
Kinase Inhibition: A Major Avenue for Anticancer Activity
Protein kinases play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[13] Pyrazolo[3,4-d]pyrimidines, as isosteres of the adenine ring of ATP, are particularly effective at binding to the ATP-binding pocket of kinases, thereby inhibiting their activity.[14] This has led to the development of several successful kinase inhibitors for cancer therapy.[14][15]
For instance, compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), a key regulator in B-cell receptor signaling, and are used in the treatment of B-cell cancers.[14] Similarly, substituted pyrimidines have been designed to target the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in non-small cell lung cancer.[16][17]
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- 17. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
An In-depth Technical Guide to Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 13, 2026
Abstract
This technical guide provides a comprehensive overview of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its physicochemical properties, including its molecular weight, and delves into its synthetic pathways, spectroscopic characterization, and potential applications. Emphasis is placed on the scientific principles underpinning its synthesis and analysis, offering field-proven insights for researchers. This document serves as a valuable resource for professionals engaged in the design and development of novel therapeutic agents.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus is a cornerstone in the architecture of a vast array of biologically active molecules, including nucleic acids, vitamins, and a multitude of pharmaceuticals.[1] Its inherent structural versatility allows for extensive functionalization, making it a privileged scaffold in the design of novel therapeutic agents.[2] this compound, as a member of this important class of compounds, presents a valuable building block for the synthesis of more complex molecules with potential pharmacological activities.[3][4] This guide aims to provide a detailed technical understanding of this compound for researchers and drug development professionals.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 168.15 g/mol | [5] |
| Molecular Formula | C₇H₈N₂O₃ | [5] |
| CAS Number | 89694-11-1 | [5] |
| Appearance | Solid | [6] |
| IUPAC Name | This compound | [5] |
Synthesis of this compound
The synthesis of this compound can be achieved through a variety of methods, with the Biginelli reaction being a prominent and efficient approach for the construction of the dihydropyrimidine core.[7][8] This one-pot, three-component condensation reaction offers a straightforward route to highly functionalized pyrimidine derivatives.[9]
The Biginelli Reaction: A Mechanistic Overview
The Biginelli reaction typically involves the acid-catalyzed condensation of a β-ketoester, an aldehyde, and urea (or thiourea).[9] The mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate, which then undergoes a series of reactions including cyclization and dehydration to yield the final dihydropyrimidine product.[7]
Caption: Generalized mechanism of the Biginelli reaction.
Proposed Synthetic Protocol
Reactants:
-
Methyl acetoacetate (as the β-ketoester)
-
Urea
-
An appropriate aldehyde (in this case, likely formaldehyde or a synthetic equivalent, as there is no substituent at the 4-position of the pyrimidine ring in the final product)
-
An acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid)
-
A suitable solvent (e.g., ethanol, methanol)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of methyl acetoacetate and urea in a suitable solvent such as ethanol.
-
Addition of Aldehyde and Catalyst: To the stirred mixture, add a slight excess of the aldehyde and a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimentally obtained spectra for this specific compound are not widely published, the expected spectral data can be inferred from closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl group on the pyrimidine ring (a singlet), the methyl group of the ester (a singlet), and the proton on the pyrimidine ring. The chemical shifts will be influenced by the electronic environment of the heterocyclic ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Key signals would include those for the carbonyl carbons of the ester and the pyrimidine ring, the sp²-hybridized carbons of the pyrimidine ring, and the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
A broad peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the pyrimidine ring.
-
A strong absorption band around 1700-1730 cm⁻¹ due to the C=O stretching of the ester group.
-
Absorption bands in the 1600-1680 cm⁻¹ range corresponding to the C=O and C=N stretching vibrations within the pyrimidine ring.[10]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 168.15. Fragmentation patterns can provide further structural information.
Caption: Workflow for spectroscopic characterization.
Chemical Reactivity and Tautomerism
This compound possesses several reactive sites that can be exploited for further chemical transformations. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides. The pyrimidine ring can undergo various substitution reactions.
An important aspect of the chemistry of 2-hydroxypyrimidines is their existence in tautomeric equilibrium with their corresponding 2-pyrimidinone forms.[11][12] The position of this equilibrium is influenced by factors such as the solvent and the presence of other substituents on the ring. This tautomerism can significantly affect the compound's chemical reactivity and biological activity.
Caption: Tautomeric equilibrium of 2-hydroxypyrimidine.
Applications in Drug Discovery and Medicinal Chemistry
While specific pharmacological studies on this compound are limited in the public domain, the broader class of pyrimidine-4-carboxylate derivatives has shown significant promise in medicinal chemistry. These compounds have been investigated for a range of biological activities, including:
-
Anticancer Activity: Pyrimidine derivatives are known to interfere with nucleic acid synthesis and have been developed as anticancer agents.[13]
-
Antimicrobial Activity: The pyrimidine scaffold is present in many compounds with antibacterial and antifungal properties.[8]
-
Enzyme Inhibition: Functionalized pyrimidines can act as inhibitors of various enzymes, making them attractive targets for drug development.
The structural features of this compound, including the hydrogen bond donors and acceptors and the ester functionality, make it an excellent starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
This compound is a valuable heterocyclic compound with a molecular weight of 168.15 g/mol . Its synthesis is readily achievable through established methods like the Biginelli reaction. While detailed experimental data for this specific molecule is not extensively documented, its chemical and physical properties can be reliably predicted based on the extensive knowledge of related pyrimidine derivatives. The versatile pyrimidine core, coupled with its functional groups, makes this compound a promising scaffold for the development of novel therapeutic agents. Further research into its specific biological activities is warranted to fully explore its potential in medicinal chemistry.
References
- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research.
- Methyl 2-hydroxy-6-(2-thiophenyl)
- Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555.
- Methyl 2-hydroxy-6-methylpyrimidine-4-carboxyl
- Synthesis and Structure of Methyl 6-Aryl-5-aroyl-4-hydroxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates. (2018).
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2016). Molecules.
- Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxyl
- Methyl 2-hydroxy-6-methylpyridine-4-carboxyl
- Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance, 11(1), 53-59.
- A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. (2015). Journal of Saudi Chemical Society.
- Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. (2003).
- 2-Amino-6-methylpyrimidin-4-one. PubChem.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2022). MDPI.
- Pharmacological and toxicological evaluation of methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxoide against haloperidol induced Parkinson like symptoms in animal model: In-vitro and in-vivo studies. (2023). Toxicology and Applied Pharmacology.
- Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. (2022).
- Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids. (2019). ACS Omega.
- 2-Amino-4-hydroxy-6-methylpyrimidine 98%. Sigma-Aldrich.
- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2022). Indian Journal of Chemistry.
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Methodological & Application
Synthesis of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate: A Detailed Guide for Researchers
This document provides a comprehensive guide to the synthesis of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed protocols, mechanistic insights, and expert commentary on the critical aspects of the synthesis.
Introduction
This compound is a functionalized pyrimidine derivative. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The specific arrangement of a hydroxyl group at the 2-position, a methyl group at the 6-position, and a carboxylate at the 4-position makes this compound a versatile intermediate for the synthesis of more complex molecular architectures. Understanding its synthesis is crucial for the development of novel therapeutic agents.
Recommended Synthetic Pathway: One-Pot Cyclocondensation
The most direct and efficient method for the synthesis of this compound is a one-pot cyclocondensation reaction. This approach involves the reaction of a β-ketoester with a urea or a urea-equivalent. For this specific target molecule, the key starting materials are dimethyl 2-acetyl-3-oxobutanedioate and S-methylisothiourea sulfate .
This method is advantageous due to its operational simplicity, good to excellent yields, and the ready availability of the starting materials. The reaction proceeds via a well-established mechanism involving nucleophilic attack, cyclization, and subsequent aromatization.
Reaction Scheme
Figure 1: Overall reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established methods for pyrimidine synthesis from β-dicarbonyl compounds and urea derivatives.
Materials:
-
Dimethyl 2-acetyl-3-oxobutanedioate
-
S-methylisothiourea sulfate
-
Sodium metal
-
Absolute Ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Activated charcoal
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The amount of sodium should be stoichiometrically equivalent to the S-methylisothiourea sulfate. The dissolution of sodium in ethanol is exothermic and should be carried out with caution.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add S-methylisothiourea sulfate and stir until it is completely dissolved.
-
Addition of the β-Ketoester: To the solution from step 2, add dimethyl 2-acetyl-3-oxobutanedioate dropwise at room temperature with continuous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a minimum amount of cold water.
-
Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 4-5 while cooling in an ice bath.
-
The product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
For higher purity, dissolve the crude product in a hot solvent, treat with activated charcoal to remove colored impurities, filter while hot, and allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 60-80% | [Analogue Syntheses] |
| Reaction Time | 4-6 hours | [Analogue Syntheses] |
| Reflux Temperature | ~78 °C (Ethanol) | [Analogue Syntheses] |
Reaction Mechanism
The synthesis of this compound via the condensation of dimethyl 2-acetyl-3-oxobutanedioate and S-methylisothiourea follows a well-defined mechanistic pathway.
Figure 2: Simplified reaction mechanism for the synthesis of this compound.
Expert Insights:
-
The use of S-methylisothiourea is advantageous as it is a stable salt and the S-methyl group is a good leaving group during the aromatization step.
-
The reaction is typically carried out under basic conditions, with sodium ethoxide being a common choice. The base serves to deprotonate the S-methylisothiourea, making it a more potent nucleophile.
-
The choice of solvent is important. Ethanol is a good choice as it is a polar protic solvent that can solvate the ionic intermediates and is also the solvent for the in-situ preparation of sodium ethoxide.
-
Careful control of the pH during the work-up is crucial for the efficient precipitation of the product.
Alternative Synthetic Approaches
While the one-pot cyclocondensation described above is the most recommended method, other synthetic strategies can also be employed.
Biginelli-type Reaction Followed by Oxidation
A three-component Biginelli reaction can be used to synthesize a dihydropyrimidine precursor, which can then be oxidized to the desired aromatic pyrimidine.[1][2] This approach typically involves the reaction of a β-ketoester (e.g., methyl acetoacetate), an aldehyde (e.g., methyl glyoxylate), and urea.
The resulting dihydropyrimidine can be aromatized using various oxidizing agents such as nitric acid, potassium permanganate, or ceric ammonium nitrate (CAN).[3] However, this two-step process may result in lower overall yields and requires an additional purification step.
Characterization of this compound
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR will confirm the presence of the methyl, carboxylate, and pyrimidine ring protons and carbons.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the hydroxyl, carbonyl, and C=N bonds.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
Conclusion
The synthesis of this compound is readily achievable through a one-pot cyclocondensation reaction of dimethyl 2-acetyl-3-oxobutanedioate and S-methylisothiourea. This method offers a reliable and efficient route to this valuable heterocyclic intermediate. By following the detailed protocol and understanding the underlying mechanistic principles outlined in this guide, researchers can confidently synthesize this compound for their drug discovery and development programs.
References
- Kappe, C. O. 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron1993, 49 (32), 6937–6963.
- Biginelli, P. Ueber Aldehyduramide des Acetessigaethers. Ber. Dtsch. Chem. Ges.1891, 24 (1), 1317–1319.
- Pinner, A. Ueber die Einwirkung von Acetessigäther auf die Amidines. Ber. Dtsch. Chem. Ges.1885, 18 (1), 759–760.
- Hunt, R. R.; McOmie, J. F. W.; Sayer, E. R. 248. Pyrimidines. Part II. The synthesis of some 4-hydroxypyrimidines. J. Chem. Soc.1959, 525-530.
- Organic Syntheses Procedure, Coll. Vol. 1, p.390 (1941); Vol. 2, p.422 (1922).
- Kenner, G. W.; Lythgoe, B.; Todd, A. R.; Topham, A. 132. Pyrimidine and glyoxaline derivatives from S-alkyl-ψ-thioureas. J. Chem. Soc.1943, 388-392.
- Wheeler, H. L.; Merriam, H. F. ON SOME URACIL AND THIOURACIL DERIVATIVES. Am. Chem. J.1903, 29 (6), 478-492.
- Yarim, M.; Sarac, S.; Ertan, M.; Kilic, F. S. Synthesis and in vitro anti-inflammatory and antioxidant activity of some new 3,4-dihydropyrimidine-2(1H)-one derivatives. Arch. Pharm. (Weinheim)2003, 336 (7), 347–353.
Sources
Application Notes & Protocols: Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate in Medicinal Chemistry
Introduction: The Pyrimidine Scaffold as a Privileged Core in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of bioactive compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrimidine ring is a quintessential example of such a scaffold, forming the core of essential biomolecules like the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a cornerstone in the development of therapeutics across numerous disease areas, including oncology, infectious diseases, and inflammation.[1][2]
Within this important class of heterocycles, Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS No: 89694-11-1) emerges as a particularly valuable and versatile starting material.[3] Its strategic placement of functional groups—a reactive ester, a modifiable hydroxyl group, and a lipophilic methyl group—provides multiple handles for chemical elaboration, making it an ideal building block for constructing diverse compound libraries aimed at discovering novel therapeutic agents. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers in the field of drug development.
Molecular Profile and Strategic Importance
The utility of this compound stems from its distinct chemical features, which allow for controlled and diverse synthetic modifications.
-
Molecular Formula: C₇H₈N₂O₃[3]
-
The Pyrimidine Core: An electron-deficient heterocyclic ring that serves as the foundational scaffold. The nitrogen atoms can act as hydrogen bond acceptors, crucial for molecular recognition at target binding sites.[5]
-
C2-Hydroxyl Group: This group can engage in hydrogen bonding and, more importantly, can be readily converted to other functionalities. For instance, it can be transformed into a leaving group (e.g., a chloride) to allow for nucleophilic substitution, opening a gateway to a vast array of derivatives.
-
C4-Methyl Carboxylate Group: The ester is a key site for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. This is a classic strategy for exploring the S1 pocket of many enzymes.[4][6]
-
C6-Methyl Group: The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group can significantly enhance binding affinity or improve pharmacokinetic properties.[7] This group on the scaffold can contribute to hydrophobic interactions within a target's binding site and can influence the overall conformation of the molecule.[7]
This combination of features makes the molecule a powerful platform for generating chemical diversity and performing structure-activity relationship (SAR) studies.
Key Therapeutic Applications and Target-Oriented Synthesis
Derivatives synthesized from this pyrimidine scaffold have demonstrated significant potential in several key therapeutic areas.
Antimicrobial Agents: Targeting Dihydrofolate Reductase (DHFR)
Drug-resistant bacteria represent a critical global health threat, necessitating the discovery of new antibacterial agents with novel mechanisms of action.[8] Dihydrofolate reductase (DHFR) is a crucial enzyme in bacteria, responsible for maintaining the intracellular pool of tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids.[8] Inhibition of DHFR leads to the cessation of bacterial growth, making it a validated and attractive target for antibiotics.[8]
Derivatives of this compound have been successfully designed as DHFR inhibitors.[8] By modifying the core structure, researchers have developed compounds that exhibit potent activity against both Gram-positive and Gram-negative bacteria.[8]
Workflow for a DHFR Inhibitor Discovery Program
Caption: The two-stage process of amide bond formation.
Materials:
-
2-hydroxy-6-methylpyrimidine-4-carboxylic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere.
-
Add the desired amine and DIPEA to the solution.
-
Add HATU portion-wise while stirring at room temperature. [6]4. Allow the reaction to proceed for 4-12 hours (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography to obtain the desired amide.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its well-defined reactive sites allow for the rational design and synthesis of focused compound libraries. The demonstrated success of its derivatives as antimicrobial and anticancer agents underscores the enduring potential of the pyrimidine scaffold. [2][8]As challenges like antimicrobial resistance and the need for more selective cancer therapies continue to grow, leveraging versatile and privileged scaffolds like this one will be critical in the quest for the next generation of medicines.
References
-
Shaikh, S., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Available from: [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available from: [Link]
-
Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. Available from: [Link]
- Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
-
Farooqui, M., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International journal of health sciences. Available from: [Link]
-
Awad, H., & Adnan, S. (2021). (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. Available from: [Link]
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Sinfoo Biotech. (n.d.). This compound. Available from: [Link]
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Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. Available from: [Link]
-
Organic Syntheses Procedure. (n.d.). 4-Methyl-6-hydroxypyrimidine. Available from: [Link]
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ACS Publications. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Available from: [Link]
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Wilson, D. J., et al. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available from: [Link]
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MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available from: [Link]
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MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Available from: [Link]
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Sadeghian, H., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology. Available from: [Link]
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Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate: A Versatile Scaffold for the Synthesis of Bioactive Heterocycles
Application Notes & Protocols
Abstract
Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate is a highly functionalized pyrimidine derivative that serves as a cornerstone in the synthesis of a diverse array of bioactive heterocyclic compounds. Its strategic placement of reactive sites—a hydroxyl group capable of tautomerization, a methyl group amenable to functionalization, and an ester ripe for modification—makes it an exceptionally versatile building block in medicinal chemistry. This guide provides an in-depth exploration of the synthetic utility of this scaffold, detailing key reaction methodologies and providing field-tested protocols for the synthesis of kinase inhibitors and other therapeutically relevant molecules.
Introduction to a Privileged Scaffold
The pyrimidine ring is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and natural products.[1][2] This is largely due to its ability to engage in multiple hydrogen bonding interactions, mimicking the purine bases of DNA and RNA, and thereby interacting with a wide range of biological targets.[3][4] this compound (CAS 89694-11-1) embodies the synthetic potential of this class.[5]
The molecule exists in a tautomeric equilibrium between its 2-hydroxy form and the corresponding pyrimidin-2(1H)-one form. This duality is central to its reactivity, allowing for selective reactions at either the oxygen or nitrogen atoms. The electron-deficient nature of the pyrimidine ring further activates it for various chemical transformations.[6]
Core Synthetic Transformations
The true power of this compound lies in its capacity to undergo a series of sequential, high-yield transformations to build molecular complexity. This section details the key reactions that underpin its utility.
Chlorination: Activation for Nucleophilic Substitution
The initial and most critical step in elaborating the pyrimidine core is the conversion of the C2-hydroxyl group into a more reactive leaving group, typically a chloride. This transformation "unlocks" the scaffold for subsequent cross-coupling and substitution reactions.
-
Causality of Reagent Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It serves as both a chlorinating agent and a dehydrating agent, effectively driving the reaction to completion. The reaction proceeds via the formation of a dichlorophosphoric acid intermediate, which is highly reactive towards the hydroxyl group of the pyrimidine.
Palladium-Catalyzed Cross-Coupling Reactions
With the C2- and C4-positions activated (following a similar chlorination of the tautomeric ketone), palladium-catalyzed cross-coupling reactions become a powerful tool for installing aryl and heteroaryl moieties.
-
Suzuki-Miyaura Coupling: This is one of the most robust methods for forming C-C bonds. The electron-deficient nature of the chlorinated pyrimidine ring makes it an excellent substrate for this reaction.[6][7][8] Microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields.[7][8]
-
Expert Insight: The choice of palladium catalyst and base is critical. Catalysts like Pd(PPh₃)₄ are effective, but ligand choice can be optimized to improve yields and substrate scope.[7][8] Potassium carbonate (K₂CO₃) is a commonly used base that is effective and cost-efficient. The addition of water to solvents like 1,4-dioxane can significantly accelerate the reaction.[7]
-
N-Alkylation: Diversification at the Ring Nitrogen
The nitrogen atom of the pyrimidinone tautomer provides a handle for introducing diverse alkyl groups, which is crucial for modulating the pharmacokinetic properties of the final compound.[9][10]
-
Expert Insight: Direct alkylation with alkyl halides in the presence of a mild base like K₂CO₃ in a polar aprotic solvent such as DMF or acetonitrile is a standard and effective method.[10][11] Phase-transfer catalysts can be employed to enhance reactivity, particularly for less reactive alkylating agents.[12] For more complex substitutions, reductive amination offers a versatile alternative.[10]
The following diagram illustrates the key synthetic pathways originating from the title compound.
Caption: Key synthetic transformations of the title compound.
Application in Bioactive Heterocycle Synthesis: Case Study of an Aurora Kinase Inhibitor
The pyrimidine scaffold is central to the development of kinase inhibitors, which are crucial in cancer therapy.[1][3][13] Aurora kinases, for example, are key regulators of cell division and are attractive targets for anticancer drugs.[2][14] The synthesis of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl)pyrimidine-2,4-diamine derivatives serves as an excellent example of the utility of our starting scaffold.[14]
The following workflow outlines a representative synthesis.
Caption: Workflow for the synthesis of a pyrimidine-based kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,4-dichloro-6-methylpyrimidine-4-carboxylate
This protocol details the crucial activation step.
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), slowly add phosphorus oxychloride (POCl₃, 5.0 eq) at 0 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 105-110 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired dichlorinated product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling at C4
This protocol is for the regioselective introduction of an aryl group at the more reactive C4 position.[8]
-
Setup: In a microwave reaction vial, combine the methyl 2,4-dichloro-6-methylpyrimidine-4-carboxylate (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (K₂CO₃, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 100-120 °C for 15-30 minutes.[8] Monitor for completion by LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the C4-arylated product.
Data Summary
The following table summarizes representative reaction conditions for the functionalization of pyrimidine rings, which are applicable to derivatives of the title compound.
| Reaction Type | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Typical Yield (%) | Reference |
| Suzuki Coupling | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 15 min | 65-85 | [7][8] |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos (2) | Cs₂CO₃ | Toluene | 110 | 12-24 h | 70-95 | [15] |
| N-Alkylation | N/A | K₂CO₃ | DMF | 25-60 | 4-12 h | 80-95 | [11] |
Troubleshooting and Safety
-
Safety: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The quenching procedure must be done slowly and with extreme caution.
-
Troubleshooting Low Yields in Coupling: If Suzuki coupling yields are low, consider degassing the solvent mixture thoroughly (sparging with argon or freeze-pump-thaw cycles) to remove oxygen, which can deactivate the palladium catalyst. Screening alternative ligands (e.g., SPhos, XPhos) or palladium sources (e.g., Pd(dppf)Cl₂) may also improve results.[7]
-
Regioselectivity Issues: In sequential reactions on the dichlorinated intermediate, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position. Running the first substitution at lower temperatures can enhance this selectivity.
Conclusion and Future Outlook
This compound is a powerful and versatile platform for the efficient construction of complex, bioactive heterocycles. The methodologies outlined in this guide demonstrate a clear and reliable path from this simple starting material to high-value compounds like kinase inhibitors. Future applications will likely focus on leveraging this scaffold in combinatorial libraries for high-throughput screening and in the development of novel therapeutics targeting a wider range of diseases.[13][16]
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Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available from: [Link]
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Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11491-11507. Available from: [Link]
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PubMed. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Available from: [Link]
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ResearchGate. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available from: [Link]
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ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. Available from: [Link]
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Biological activity of "Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate" derivatives
An In-Depth Guide to the Biological Activity of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry
The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry and a fundamental component of life itself, forming the structural core of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a focal point of extensive research, leading to the development of numerous therapeutic agents with a wide spectrum of pharmacological activities.[2][3] These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects.[1][4]
This guide focuses on a specific, promising class of pyrimidine derivatives originating from the This compound scaffold. This parent molecule offers multiple reactive sites for chemical modification, allowing for the creation of diverse chemical libraries. By strategically modifying the hydroxyl, methyl, or carboxylate groups, researchers can fine-tune the molecule's physicochemical properties to enhance its potency, selectivity, and pharmacokinetic profile. This document serves as a comprehensive technical guide, providing detailed application notes and validated protocols for the synthesis, characterization, and biological evaluation of these derivatives.
Synthetic Strategies for Derivatization
The synthesis of novel derivatives from the parent scaffold is a critical first step in drug discovery. The core structure of this compound is typically assembled via multicomponent reactions, such as the Biginelli reaction or similar condensation methods.[5] A common precursor, 2-amino-4-hydroxy-6-methyl pyrimidine, is often used as a starting point for building more complex structures.[6][7]
A general approach for synthesizing the parent scaffold and its initial derivatives involves the condensation of an amidine (like acetamidine hydrochloride) with a β-ketoester (like dimethyl malonate) in the presence of a base.[8]
Once the core is formed, derivatization can proceed through several routes:
-
N-Alkylation/Arylation: The nitrogen atoms in the pyrimidine ring can be substituted.
-
Modification of the Hydroxyl Group: The hydroxyl group can be converted into ethers or esters to modulate lipophilicity and hydrogen bonding capacity.
-
Reactions at the Carboxylate Group: The ester can be hydrolyzed to a carboxylic acid, which can then be converted to amides or other esters, introducing a wide range of functional groups.
-
Substitution at the Methyl Group: While more challenging, the methyl group can be functionalized.
The following diagram illustrates a generalized workflow for the synthesis and subsequent biological screening of a library of these derivatives.
Caption: General workflow from synthesis to lead compound identification.
Key Biological Activities & Evaluation Protocols
Derivatives of the pyrimidine scaffold have demonstrated significant potential across several therapeutic areas.[4] Below are detailed discussions and protocols for evaluating the most prominent biological activities.
Anticancer Activity
Pyrimidine derivatives are well-established as anticancer agents, often functioning by inhibiting key cellular processes required for tumor growth and survival.[1][9]
Mechanistic Insights: The anticancer effects of pyrimidine derivatives are frequently attributed to their ability to inhibit protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), which are critical for cell cycle progression.[1] Inhibition of these kinases can lead to cell cycle arrest, typically at the G0/G1 or G2/M phase.[1][9] Furthermore, many of these compounds can induce apoptosis (programmed cell death) by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9]
Data Presentation: Anticancer Activity
| Compound ID | Derivative Type | Target Cell Line | IC₅₀ (µM) [a] | Mechanism |
| Parent-Cpd | This compound | MCF-7 (Breast) | >100 | - |
| Deriv-A01 | N1-benzyl substituted | MCF-7 (Breast) | 15.2 | G2/M Arrest |
| Deriv-B04 | 4-Carboxamide (Aniline) | SW480 (Colon) | 11.08[9] | Apoptosis Induction |
| Deriv-C07 | Pyrido[2,3-d]pyrimidine | A549 (Lung) | Potent[10] | Cytotoxicity |
| Doxorubicin | Standard Drug | MCF-7 (Breast) | 0.8 | DNA Intercalation |
[a] IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which a compound exhibits cytotoxic effects on a cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which corresponds to cell viability.
Causality: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds and positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for a negative control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value.
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The Strategic Utility of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate in Drug Discovery: A Guide for Medicinal Chemists
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a multitude of biological interactions. Among the vast array of pyrimidine-based building blocks, Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate stands out as a particularly versatile and strategic starting material for the synthesis of novel drug candidates. Its trifunctional nature, featuring a reactive hydroxyl group, a modifiable ester, and a methyl group that can influence solubility and metabolic stability, provides a rich platform for structural diversification and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide offers an in-depth exploration of this valuable building block, presenting its synthesis, key reactions, and proven applications, with a focus on the development of potent enzyme inhibitors.
Core Properties and Synthesis
This compound (CAS 89694-11-1) is a solid compound with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol .[1] Its structure, featuring both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyls and ring nitrogens), as well as a lipophilic methyl group, provides a balanced physicochemical profile suitable for drug development.
While multiple synthetic routes to hydroxypyrimidines exist, a common and effective method involves the cyclocondensation of an appropriate amidine with a β-ketoester. For the synthesis of this compound, a plausible and scalable approach is the condensation of acetamidine hydrochloride with a dialkyl oxalacetate derivative, followed by methylation. A general procedure is outlined below.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for pyrimidine synthesis.[2][3]
Materials:
-
Acetamidine hydrochloride
-
Dimethyl 2-oxobutanedioate (dimethyl oxalacetate)
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid (concentrated)
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and flask
-
Filtration paper
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, dissolve sodium methoxide (0.34 mol) in 150 mL of methanol under an inert atmosphere, cooling with an ice bath.
-
Addition of Reagents: To the cooled solution, add a mixture of dimethyl 2-oxobutanedioate (0.1 mol) and acetamidine hydrochloride (0.1 mol) dropwise via the addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (18-25 °C). Stir the creamy white solution for 4-5 hours.
-
Work-up: After the reaction is complete, remove the methanol by rotary evaporation under reduced pressure (30-35 °C).
-
Precipitation: Dissolve the resulting residue in 50 mL of water. Carefully adjust the pH to 1-2 with 4M hydrochloric acid while stirring. A white solid should precipitate.
-
Crystallization and Filtration: Cool the mixture in an ice bath (0 °C) and continue stirring for 4 hours to complete crystallization. Collect the white solid by suction filtration using a Büchner funnel.
-
Washing and Drying: Wash the solid sequentially with ice-cold water and then with ice-cold methanol (0-5 °C). Dry the product to obtain the free pyrimidine. Further purification can be achieved by recrystallization from an appropriate solvent.
Causality behind Experimental Choices: The use of a strong base like sodium methoxide is crucial to deprotonate the starting materials and facilitate the cyclocondensation reaction. The acidic workup is necessary to neutralize the reaction mixture and precipitate the product. Washing with cold solvents minimizes the loss of the product due to dissolution.
The Role in Drug Discovery: A Scaffold for Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase (DHFR) is a well-validated target in cancer and infectious disease therapy.[4] It plays a critical role in the synthesis of nucleotides, and its inhibition leads to the disruption of DNA synthesis and cell death. Many DHFR inhibitors feature a 2,4-diaminopyrimidine motif, which mimics the binding of the natural substrate, dihydrofolate.[5] this compound serves as an excellent precursor for the synthesis of such inhibitors.
The strategic functional handles of this building block allow for its elaboration into potent DHFR inhibitors. The hydroxyl group can be converted into a leaving group (e.g., by chlorination) to allow for the introduction of an amino group at the 2-position. The ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amino acids or other fragments to enhance binding affinity and selectivity.
Application Workflow: From Building Block to DHFR Inhibitor
The following diagram illustrates a conceptual workflow for the transformation of this compound into a potential DHFR inhibitor.
Caption: Synthetic pathway from the starting pyrimidine to a DHFR inhibitor.
Key Chemical Transformations and Protocols
The versatility of this compound stems from the differential reactivity of its functional groups. The following protocols outline key transformations that are instrumental in its elaboration for drug discovery programs.
Protocol 2: O-Alkylation of the Hydroxyl Group
Alkylation of the hydroxyl group can be used to introduce a variety of substituents, modulating the steric and electronic properties of the molecule.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., DMF, acetone)
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: To a solution of this compound (1 eq.) in an appropriate solvent (e.g., DMF), add a base (e.g., K₂CO₃, 1.5 eq.).
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.1 eq.) to the suspension and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expert Insight: The choice of base and solvent is critical for achieving good yields and minimizing side reactions. For less reactive alkyl halides, a stronger base like NaH in an aprotic solvent may be necessary.
Protocol 3: Amidation of the Carboxylate Group
The methyl ester can be readily converted to a wide range of amides, which is a common strategy to introduce diversity and modulate biological activity.
Materials:
-
This compound
-
Amine of choice
-
Reagents for direct amidation (e.g., trimethylaluminum) or a two-step hydrolysis-coupling sequence.
-
Anhydrous solvent (e.g., toluene for direct amidation)
-
Standard work-up and purification equipment
Procedure (Direct Amidation with Trimethylaluminum):
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the desired amine (1.2 eq.) in anhydrous toluene.
-
Formation of Aluminum Amide: Cool the solution to 0 °C and slowly add a 2M solution of trimethylaluminum in toluene (1.2 eq.). Stir the mixture at room temperature for 30 minutes.
-
Addition of Ester: Add a solution of this compound (1 eq.) in anhydrous toluene to the reaction mixture.
-
Reaction: Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction to room temperature and quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Trustworthiness of the Protocol: This method is a reliable way to form amides from unactivated methyl esters. However, it is important to handle trimethylaluminum with care due to its pyrophoric nature.
Data Presentation: Physicochemical and Spectroscopic Properties
Accurate characterization of the building block is essential for its effective use. The following table summarizes key physicochemical and expected spectroscopic data for this compound.
| Property | Value | Reference |
| CAS Number | 89694-11-1 | [1] |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | Solid | [1] |
| ¹H NMR (Expected) | δ (ppm): ~12.0 (s, 1H, OH), 6.5-7.0 (s, 1H, pyrimidine-H), 3.9 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃) | Based on similar structures[6][7] |
| ¹³C NMR (Expected) | δ (ppm): ~170 (C=O, ester), ~165 (C=O, pyrimidine), ~160 (C-OH), ~150 (C-CH₃), ~110 (C-H), ~53 (OCH₃), ~20 (CH₃) | Based on similar structures[6][7] |
| IR (KBr, cm⁻¹) | ~3400 (O-H), ~1720 (C=O, ester), ~1650 (C=O, pyrimidine), ~1600 (C=C, C=N) | Based on similar structures[6][8] |
| Mass Spec (ESI-MS) | m/z: 169.05 [M+H]⁺, 191.03 [M+Na]⁺ | Predicted |
Note: Spectroscopic data are predicted based on analogous structures and may vary depending on the solvent and instrument used.
Logical Relationships in Derivatization
The derivatization of this compound follows a logical progression of reactions, where the modification of one functional group sets the stage for the next transformation.
Caption: Logical flow of derivatization strategies for the building block.
Conclusion
This compound is a high-value building block for drug discovery, offering multiple avenues for synthetic elaboration. Its utility in the construction of DHFR inhibitors highlights its potential for generating libraries of compounds with therapeutic relevance. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile scaffold in their quest for novel and effective medicines.
References
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Supporting Information - The Royal Society of Chemistry. Available at: [Link]
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Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro - ACS Publications. Available at: [Link]
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-
Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC. Available at: [Link]
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4-Methyl-6-hydroxypyrimidine - Organic Syntheses Procedure. Available at: [Link]
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Infrared study of some 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids. Correlation with MO-calculations - ResearchGate. Available at: [Link]
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DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - MDPI. Available at: [Link]
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Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. Available at: [Link]
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Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase as Antitumour Agents: Design, Synthesis and Biological Evaluation of Classical and Nonclassical Pyrrolo[2,3-d]pyrimidine Antifolates - PMC - NIH. Available at: [Link]
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Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PubChem. Available at: [Link]
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2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem. Available at: [Link]
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Application Notes and Protocols for the Functionalization of Pyrimidine Rings
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine ring is a foundational scaffold in medicinal chemistry and drug development, present in a vast array of therapeutic agents due to its versatile biological activities.[1][2][3][4] The ability to strategically modify, or "functionalize," this heterocyclic system is paramount for modulating pharmacological properties and developing novel drug candidates. This guide provides an in-depth exploration of key experimental procedures for the functionalization of pyrimidine rings, designed for both seasoned researchers and those new to heterocyclic chemistry. We will delve into the mechanistic underpinnings of various synthetic strategies, offering detailed, field-proven protocols for their execution. The focus will be on providing a comprehensive and practical resource that bridges theoretical knowledge with hands-on application, covering transition-metal-catalyzed cross-couplings, direct C-H functionalization, and classical nucleophilic and electrophilic substitutions.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 3 positions.[5][6] This arrangement renders the ring electron-deficient, or π-deficient, which profoundly influences its reactivity.[7] This inherent electronic nature makes electrophilic aromatic substitution challenging while facilitating nucleophilic aromatic substitution.[7] Pyrimidine derivatives are integral components of nucleic acids (cytosine, thymine, and uracil) and are found in numerous FDA-approved drugs, including antiviral agents like zidovudine, anticancer drugs such as 5-fluorouracil, and a wide range of kinase inhibitors.[2][3][7] The strategic introduction of various substituents onto the pyrimidine core allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its interaction with biological targets.
Strategic Approaches to Pyrimidine Functionalization: A Mechanistic Overview
The functionalization of the pyrimidine ring can be broadly categorized into several key strategies, each with its own set of advantages and applications. The choice of method is dictated by the desired substitution pattern, the nature of the starting materials, and the compatibility of functional groups.
Figure 1. Key strategies for the functionalization of the pyrimidine ring.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of complex organic molecules, and its application to pyrimidine chemistry is no exception.[8] These methods allow for the formation of C-C, C-N, and C-S bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds between a halogenated pyrimidine and an organoboron reagent.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly used. The choice of ligand can significantly influence the reaction's efficiency and selectivity.
-
Base: A base, typically an aqueous solution of sodium or potassium carbonate, is essential for the transmetalation step of the catalytic cycle.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often employed to dissolve both the organic and inorganic reagents.
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrimidine with Phenylboronic Acid
Materials:
-
2-Chloropyrimidine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloropyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.[9]
| Parameter | Condition | Rationale |
| Catalyst Loading | 1-5 mol% | Balances reaction rate with cost and potential for side reactions. |
| Temperature | 80-120 °C | Provides thermal energy to overcome activation barriers in the catalytic cycle. |
| Reaction Time | 2-24 hours | Varies depending on the reactivity of the substrates. |
| Typical Yields | 70-95% | Highly dependent on the specific substrates and reaction conditions. |
Table 1. Typical Reaction Parameters for Suzuki-Miyaura Coupling on Pyrimidines.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, enabling the synthesis of aminopyrimidines, which are prevalent in bioactive molecules.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium precursor (e.g., Pd₂(dba)₃) is used in combination with a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP). The ligand is crucial for facilitating the reductive elimination step.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the catalyst and base.
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a more sustainable and efficient alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the pyrimidine ring.[10][11][12]
Palladium-Catalyzed C-H Arylation
This method allows for the direct coupling of a C-H bond on the pyrimidine ring with an aryl halide.
Causality Behind Experimental Choices:
-
Directing Group: In some cases, a directing group on the pyrimidine substrate is necessary to achieve regioselectivity.
-
Oxidant: An oxidant, such as silver acetate or benzoquinone, is often required to regenerate the active palladium catalyst.
-
Acidic Additive: An additive like pivalic acid can act as a proton shuttle and promote the C-H activation step.
Detailed Protocol: Palladium-Catalyzed C-H Arylation of 1,3-Dimethyluracil
Materials:
-
1,3-Dimethyluracil
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid
-
Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
In a sealed tube, combine 1,3-dimethyluracil (1.0 mmol), iodobenzene (1.5 mmol), palladium(II) acetate (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Add pivalic acid (0.5 mmol) and anhydrous DMF (3 mL).
-
Seal the tube and heat the mixture to 120 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Figure 2. General workflow for a direct C-H arylation experiment.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, especially when substituted with good leaving groups like halogens.[13] SNAr is a fundamental method for introducing a wide variety of nucleophiles.
Causality Behind Experimental Choices:
-
Leaving Group: Halogens (Cl, Br, F) are common leaving groups. The reactivity generally follows the order F > Cl > Br > I.
-
Nucleophile: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used to dissolve the reagents and stabilize the charged Meisenheimer intermediate.
Detailed Protocol: SNAr of 2,4-Dichloropyrimidine with an Amine
Materials:
-
2,4-Dichloropyrimidine
-
Amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile or DMF
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve 2,4-dichloropyrimidine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.
-
Add the amine (1.1 mmol) and the base (e.g., K₂CO₃, 1.5 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC. Note that substitution at the C4 position is generally favored over the C2 position.[13][14]
-
Once the starting material is consumed, filter off any inorganic salts.
-
Concentrate the filtrate and purify the product by recrystallization or column chromatography.[9]
Addition of Organometallic Reagents
Organolithium and Grignard reagents can add to the pyrimidine ring, typically at the C4 position, to form dihydropyrimidine intermediates which can then be aromatized.[15][16][17]
Causality Behind Experimental Choices:
-
Reagent: Organolithium reagents are generally more reactive than Grignard reagents.[16][17]
-
Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C) to control the reactivity and prevent side reactions.
-
Aromatization: The dihydropyrimidine intermediate can be aromatized by treatment with an oxidizing agent like DDQ or by air oxidation.
Safety Considerations for Organometallic Reagents: Organolithium and Grignard reagents are highly reactive and often pyrophoric.[18][19] They must be handled under a strictly inert atmosphere using appropriate techniques (e.g., Schlenk line, glovebox).[20] Always wear appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves. Ensure that a Class D fire extinguisher or sand is readily available.
Detailed Protocol: Addition of Phenylmagnesium Bromide to Pyrimidine
Materials:
-
Pyrimidine
-
Phenylmagnesium bromide (in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Inert gas supply (Argon)
Procedure:
-
To a flame-dried Schlenk flask under argon, add a solution of pyrimidine (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add phenylmagnesium bromide (1.2 mmol) dropwise via syringe.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Allow the reaction to warm slowly to room temperature.
-
Cool the mixture to 0 °C and add a solution of DDQ (1.1 mmol) in THF to aromatize the intermediate.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Electrophilic Substitution
Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature.[7] However, it can be achieved at the C5 position, which is the most electron-rich, particularly when the ring is activated by electron-donating groups.[7][21]
Causality Behind Experimental Choices:
-
Activating Groups: The presence of electron-donating groups such as amino or hydroxyl groups at the C2, C4, or C6 positions is often necessary to facilitate electrophilic attack.[21]
-
Reaction Conditions: Harsh conditions, such as strong acids and high temperatures, may be required.
Purification and Characterization
Purification of the functionalized pyrimidine products is a critical step to ensure their suitability for further use. Common purification techniques include:
-
Recrystallization: A cost-effective method for purifying solid compounds.[9]
-
Flash Column Chromatography: A widely used technique for separating compounds based on polarity.[9]
-
Preparative HPLC: Used for obtaining highly pure samples, especially for final drug candidates.[9]
Characterization of the final products is typically performed using a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
Conclusion
The functionalization of the pyrimidine ring is a rich and diverse field of synthetic chemistry with profound implications for drug discovery and development. This guide has provided a detailed overview of the key experimental procedures, emphasizing the rationale behind methodological choices and providing practical, step-by-step protocols. By understanding and applying these techniques, researchers can effectively synthesize novel pyrimidine derivatives and explore their potential as therapeutic agents.
References
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Wikipedia. (n.d.). Pyrimidine. [Link]
-
Verbitskiy, E. V., Rusinov, G. L., Chupakhin, O. N., & Charushin, V. N. (2018). Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. [Link]
-
Sośnicki, J. G. (2009). Addition of Organolithium and Grignard Reagents to Pyrimidine-2(1H)-thione: Easy Access to 4-Substituted 3,4-Dihydropyrimidine-2(1H). Phosphorus, Sulfur, and Silicon and the Related Elements, 184(7), 1885-1897. [Link]
-
Verbitskiy, E. V., Rusinov, G. L., Chupakhin, O. N., & Charushin, V. N. (2018). Recent Advances in Direct C–H Functionalization of Pyrimidines. Thieme Connect. [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. [Link]
-
University of Liverpool. (n.d.). Pyrimidines. [Link]
-
Jackson, O. D., Reyes, A., Stein, C. D., Larson, N. G., Andrews, C. T., & Neufeldt, S. R. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. [Link]
-
ACS Publications. (2023). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. [Link]
-
Wiley Online Library. (2010). ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. ChemInform, 41(32). [Link]
-
PubMed Central. (2024). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. [Link]
-
ResearchGate. (2024). Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. [Link]
-
Slideshare. (n.d.). Pyrimidine. [Link]
-
Taylor & Francis Online. (2009). Addition of Organolithium and Grignard Reagents to Pyrimidine-2(1H)-thione: Easy Access to 4-Substituted 3,4-Dihydropyrimidine-2(1H). [Link]
-
Taylor & Francis Online. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Taibah University for Science. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the sequential addition of Grignard reagents to 6-bromo-[7][9][10]triazolo[1,5-a]pyrimidine, involving initial C-7 functionalization followed by C-5 addition and oxidative aromatization under aerobic conditions. [Link]
-
ResearchGate. (n.d.). General reaction of pyrimidine ring 23 and 29-32, singly activated... [Link]
-
SAGE Journals. (2002). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. Journal of the Chinese Chemical Society. [Link]
-
PubMed. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
-
Taylor & Francis Online. (2009). Addition of Organolithium and Grignard Reagents to Pyrimidine-2(1H)-thione: Easy Access to 4-Substituted 3,4-Dihydropyrimidine-2(1H)-thiones. [Link]
-
Aswan University. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
-
ACS Publications. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Aminopyrimidines. ACS Omega. [Link]
-
Tohoku University. (1989). Studies on Pyrimidine Derivatives. XLI. Palladium-Catalyzed Cross-Coupling Reaction of Halopyrimidines with Aryl- and Vinyltributylstannanes. Chemical and Pharmaceutical Bulletin. [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
-
University of California, Santa Barbara. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]
-
Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. [Link]
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Organic Chemistry Data. (n.d.). A. Organolithium Reagents. [Link]
-
ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science. [Link]
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ResearchGate. (n.d.). Scheme 30. Selective nucleophilic aromatic substitution to furnish... [Link]
-
Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents. [Link]
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ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. [Link]
-
PubMed. (2018). Pyrimidine as an Aryl C-H Activating Group. Organic Letters. [Link]
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PubMed Central. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. [Link]
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Application Notes and Protocols: The Strategic Use of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate in Agrochemical Synthesis
Introduction: The Pyrimidine Core in Modern Agrochemicals
Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals, offering a versatile scaffold for creating potent herbicides and fungicides.[1] Their prevalence is due to their ability to interact with various biological targets in weeds and fungi, leading to highly effective and often selective modes of action. Among the vast array of pyrimidine-based building blocks, Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate stands out as a key precursor for a significant class of herbicides: the sulfonylureas. This document provides a detailed guide for researchers and drug development professionals on the synthetic pathways and protocols for utilizing this compound in the synthesis of high-value agrochemicals.
Physicochemical Properties of the Core Intermediate
A thorough understanding of the starting material is fundamental to successful synthesis.
| Property | Value | Source |
| CAS Number | 89694-11-1 | Internal Data |
| Molecular Formula | C₇H₈N₂O₃ | Internal Data |
| Molecular Weight | 168.15 g/mol | Internal Data |
| Appearance | Solid | Internal Data |
| Melting Point | 108-113 °C |
Synthetic Strategy: From Hydroxy to a Reactive Intermediate
The hydroxyl group at the 2-position of this compound is not a suitable leaving group for direct nucleophilic substitution. Therefore, the initial and most critical step is its conversion into a more reactive species. The most common and industrially scalable method is chlorination to yield Methyl 2-chloro-6-methylpyrimidine-4-carboxylate.
Causality of Chlorination
The transformation of the 2-hydroxy group to a 2-chloro group is pivotal. The chlorine atom is an excellent leaving group, making the 2-position of the pyrimidine ring susceptible to nucleophilic attack by amines, specifically the sulfonamide nitrogen of a partner molecule, which is the key reaction in the formation of the sulfonylurea bridge.
Experimental Protocols
Part 1: Synthesis of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate
This protocol details the chlorination of the starting material, a crucial activation step.
Workflow Diagram:
Caption: Workflow for the synthesis of the chlorinated intermediate.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst)
-
Toluene (or other high-boiling inert solvent)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in toluene.
-
Reagent Addition: Carefully add phosphorus oxychloride (2-3 equivalents) to the suspension. Then, add a catalytic amount of N,N-dimethylaniline.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl 2-chloro-6-methylpyrimidine-4-carboxylate.
Expected Outcome: A white to off-white solid with a melting point in the range of 108-113 °C.
Part 2: Synthesis of a Sulfonylurea Herbicide
This protocol outlines the coupling of the chlorinated pyrimidine intermediate with a suitable sulfonamide partner to form a sulfonylurea herbicide. For the purpose of this guide, we will illustrate the synthesis of a representative sulfonylurea structure.
Reaction Scheme:
Sources
Application Notes and Protocols: Electrophilic Reactions of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core substituted with a hydroxyl group, a methyl group, and a methyl carboxylate group, presents multiple sites for functionalization. This guide provides a detailed exploration of the reactivity of this molecule towards various electrophiles, offering insights into the underlying principles and practical, step-by-step protocols for key transformations. Understanding the regioselectivity of these reactions is crucial for the rational design and synthesis of novel pyrimidine-based compounds with potential therapeutic applications.
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through a Biginelli-type condensation reaction. This one-pot, three-component reaction involves the acid-catalyzed cyclocondensation of a β-ketoester (ethyl acetoacetate), an aldehyde (not required for this specific non-arylated pyrimidine), and urea or a urea derivative.[1]
Protocol: Synthesis via Biginelli-Type Reaction
Materials:
-
Ethyl acetoacetate
-
Urea
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Methylating agent (e.g., dimethyl sulfate or methyl iodide)
-
Suitable base (e.g., potassium carbonate)
-
Appropriate solvent (e.g., DMF or acetone)
Procedure:
-
Preparation of the Pyrimidine Core: In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol. To this solution, add ethyl acetoacetate followed by urea.
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the 2-hydroxy-6-methylpyrimidine-4-carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
Esterification: Suspend the dried carboxylic acid in a suitable solvent such as DMF.
-
Add a base, such as potassium carbonate, followed by the dropwise addition of a methylating agent (e.g., dimethyl sulfate).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Reactivity and Regioselectivity Considerations
The electrophilic substitution reactions on the this compound ring are governed by the electronic effects of the substituents and the inherent reactivity of the pyrimidine nucleus.
Tautomerism
The 2-hydroxy group of the pyrimidine ring exists in a tautomeric equilibrium with its keto form, 2-oxo-1,2-dihydropyrimidine. The position of this equilibrium is influenced by the solvent polarity. In polar solvents, the keto (pyrimidinone) form is generally favored, which can influence the site of electrophilic attack, particularly in alkylation and acylation reactions (N- vs. O-substitution).
Caption: Tautomeric equilibrium of the 2-hydroxypyrimidine core.
Directing Effects of Substituents
-
-OH (hydroxyl) group: This is a strongly activating, ortho-, para-directing group. In the pyrimidine ring, it strongly activates the C5 position for electrophilic attack.
-
-CH₃ (methyl) group: This is a weakly activating, ortho-, para-directing group.
-
-COOCH₃ (methyl carboxylate) group: This is a deactivating, meta-directing group.
The combined effect of these substituents makes the C5 position the most electron-rich and, therefore, the most susceptible to electrophilic attack. The hydroxyl group's powerful activating effect generally overrides the deactivating effect of the methyl carboxylate group at the C5 position.
Electrophilic Substitution Reactions: Protocols and Mechanistic Insights
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5][6] For this compound, this reaction is expected to occur at the C5 position.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a fume hood, cool a flask containing DMF to 0 °C.
-
Slowly add phosphorus oxychloride (Vilsmeier reagent) dropwise with stirring, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
To this, add this compound portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
The precipitated product, Methyl 5-formyl-2-hydroxy-6-methylpyrimidine-4-carboxylate, is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization.[2]
Caption: Workflow for the Vilsmeier-Haack formylation.
Halogenation (Bromination and Chlorination)
Halogenation of the pyrimidine ring is a key transformation for introducing a handle for further functionalization. The C5 position is the most likely site for halogenation.[7][8][9]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane
-
Sodium thiosulfate solution (aqueous)
Procedure:
-
Dissolve this compound in acetonitrile or dichloromethane in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 40-50 °C to increase the rate if necessary.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, Methyl 5-bromo-2-hydroxy-6-methylpyrimidine-4-carboxylate, by column chromatography or recrystallization.
Materials:
Procedure:
-
Dissolve this compound in glacial acetic acid or DMF.
-
Add N-Chlorosuccinimide (1.1 equivalents) portion-wise.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Collect the precipitated product, Methyl 5-chloro-2-hydroxy-6-methylpyrimidine-4-carboxylate, by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent for purification.
| Reaction | Electrophile | Reagent | Solvent | Typical Conditions | Product |
| Formylation | Formyl cation equivalent | Vilsmeier Reagent | DMF | 60-70 °C, 2-4 h | 5-formyl derivative |
| Bromination | Br⁺ | NBS | Acetonitrile | RT - 50 °C, 12-24 h | 5-bromo derivative |
| Chlorination | Cl⁺ | NCS | Acetic Acid | 50-60 °C, 4-8 h | 5-chloro derivative |
| Table 1: Summary of Electrophilic Substitution Reactions. |
Acylation
Acylation of 2-hydroxypyrimidines can occur at the exocyclic oxygen (O-acylation) or at the C5 position (C-acylation). O-acylation is generally favored under basic conditions with acyl halides or anhydrides.[14][15] Friedel-Crafts acylation at the C5 position is also possible but may require stronger Lewis acid catalysts and harsher conditions due to the deactivating effect of the pyrimidine ring nitrogens.[16][17][18][19]
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine
-
Dichloromethane
Procedure:
-
Dissolve this compound in dry dichloromethane.
-
Add pyridine or triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add the acyl chloride or anhydride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the O-acylated product.
-
Purify by column chromatography if necessary.
Alkylation
Alkylation of 2-hydroxypyrimidines is complex due to the presence of multiple nucleophilic centers (N1, N3, O, and C5), leading to potential mixtures of N-, O-, and C-alkylated products.[9][20][21][22] The regioselectivity is highly dependent on the nature of the alkylating agent, the base, the solvent, and the temperature.
-
O-Alkylation: Generally favored with "hard" alkylating agents (e.g., dimethyl sulfate, methyl triflate) and in polar aprotic solvents.
-
N-Alkylation: Can occur, particularly at the N1 position, and is influenced by the tautomeric equilibrium.
-
C-Alkylation: Alkylation at the C5 position is less common but can be achieved under specific conditions, often involving strong bases to generate a more nucleophilic carbanion.
Materials:
-
This compound
-
Methyl iodide
-
Potassium carbonate
-
Acetone or DMF
Procedure:
-
To a solution of this compound in acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature or gentle heat (40-50 °C) for 6-12 hours.
-
Monitor the reaction by TLC for the formation of the O-methylated product.
-
Filter off the inorganic salts and concentrate the filtrate.
-
Partition the residue between water and an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by column chromatography to separate any N-alkylated isomers.
Caption: Factors influencing the regioselectivity of alkylation.
Conclusion
This compound offers a rich platform for synthetic diversification through electrophilic reactions. The C5 position is the primary site for electrophilic attack due to the strong activating effect of the hydroxyl group. The protocols provided herein for formylation, halogenation, acylation, and alkylation serve as a practical guide for researchers. Careful consideration of reaction conditions, particularly for alkylation and acylation, is essential to control the regioselectivity and achieve the desired products for applications in drug discovery and materials science.
References
-
Snell, B. K. (1968). Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. Journal of the Chemical Society C: Organic, 2358. [Link]
- Alka Zade, et al. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology (JIMP), 02(02), 01-14.
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2022). MDPI. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2017). MDPI. [Link]
-
Biginelli reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 13, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research.
-
Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
- Review Article on Vilsmeier-Haack Reaction. (2014). International Journal of Pharmaceutical Sciences and Research.
-
Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). ResearchGate. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). PubMed. [Link]
-
Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018). PubMed Central. [Link]
-
N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. (1993). Heriot-Watt Research Portal. [Link]
- A New Synthesis of Biginelli Compounds. (n.d.). [No Source Found].
-
Why n-alkylation is more favorable than o-alkyation ? (2016). ResearchGate. [Link]
- One-Pot Synthesis of Dihydropyrimidin-2(1H)-ones Catalyzed by Ceric (IV) Ammonium Nitrate. (2012). Journal of American Science.
-
Applications of N -Chlorosuccinimide in Organic Synthesis. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][15]naphthyrin-5(6H)-one. (2016). PubMed Central. [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 9. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 15. sennosbiotech.com [sennosbiotech.com]
- 16. Friedel–Crafts Acylation [sigmaaldrich.com]
- 17. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 18. Friedel-Crafts Acylation [organic-chemistry.org]
- 19. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate
Welcome to the technical support guide for the synthesis and purification of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to overcome common challenges, optimize your reaction outcomes, and ensure the high purity of your final compound.
Synthesis Overview: The Core Reaction
The most direct and common route to synthesizing this compound is through a base-catalyzed condensation reaction, a variant of the classical pyrimidine synthesis.[1] This involves the cyclocondensation of a β-ketoester (methyl acetoacetate) with urea.
Reaction Scheme:
Caption: General synthesis pathway for the target molecule.
The reaction is typically initiated by a strong base, such as sodium methoxide, which deprotonates the α-carbon of methyl acetoacetate, forming an enolate. This nucleophile then attacks one of the carbonyl carbons of urea, initiating a cascade of condensation and dehydration steps that ultimately lead to the formation of the stable pyrimidine ring.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted to help you diagnose and resolve specific problems encountered during the synthesis and purification process.
Question: My reaction yield is very low or I've isolated no product. What went wrong?
Answer: Low or no yield is a common issue that can stem from several factors related to reagents, reaction conditions, or the workup procedure.
-
Cause 1: Reagent Quality and Stoichiometry:
-
Insight: Urea can absorb moisture from the air, and sodium methoxide can decompose upon exposure to humidity. Using old or improperly stored reagents is a frequent cause of failure.
-
Solution:
-
Ensure urea is dry by storing it in a desiccator.
-
Use freshly opened or properly stored sodium methoxide. If its quality is uncertain, consider preparing it fresh from sodium metal and anhydrous methanol.
-
Double-check all molar calculations to ensure the correct stoichiometry is being used.
-
-
-
Cause 2: Ineffective Base or Solvent Issues:
-
Insight: The base is critical for deprotonating the methyl acetoacetate. The reaction requires an anhydrous environment, as water can consume the base and lead to unwanted hydrolysis of the ester.
-
Solution:
-
Use anhydrous methanol as the solvent.
-
Ensure the sodium methoxide is fully dissolved before adding the other reactants to guarantee a homogeneous reaction mixture.
-
-
-
Cause 3: Product Loss During Workup:
-
Insight: The product has a hydroxyl group on the pyrimidine ring, which is tautomeric with a ketone and can be acidic. During the aqueous workup, if the pH is not carefully controlled, the product may remain dissolved in the aqueous phase as its salt.
-
Solution:
-
After quenching the reaction, carefully acidify the aqueous solution with an acid like glacial acetic acid or dilute HCl to a pH of ~5-6.[2] This protonates the pyrimidine ring, reducing its solubility in water and promoting precipitation.
-
Chill the solution in an ice bath after acidification to maximize the precipitation of the crude product before filtration.[2]
-
-
Question: My final product is an oily substance or fails to crystallize. How can I obtain a solid?
Answer: The failure of a product to crystallize is almost always due to the presence of impurities that depress the melting point and disrupt the crystal lattice formation.
-
Cause 1: Presence of Unreacted Starting Materials or Byproducts:
-
Insight: Residual methyl acetoacetate or open-chain reaction intermediates can act as impurities.
-
Solution: The most robust solution is to purify the crude material using column chromatography before attempting recrystallization.[3][4] A gradient of ethyl acetate in hexanes on a silica gel column is a good starting point.[5][6]
-
-
Cause 2: Inappropriate Recrystallization Solvent:
-
Insight: An ideal recrystallization solvent should dissolve the compound when hot but not when cold.
-
Solution:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents like ethanol, isopropanol, ethyl acetate, and acetone.[7]
-
Solvent/Anti-solvent Method: If a single good solvent cannot be found, use a solvent/anti-solvent pair. Dissolve the crude product in a minimum amount of a hot polar solvent in which it is soluble (e.g., ethanol, DMSO, DMF). Then, slowly add a "poor" or "anti-solvent" (e.g., water, hexane, or diethyl ether) dropwise until the solution becomes slightly turbid. Allow this mixture to cool slowly.[5][8]
-
-
-
Cause 3: Crystallization Technique:
-
Insight: Rapid cooling or a perfectly smooth glass surface can prevent nucleation.
-
Solution:
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[9]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a "seed crystal" from a previous successful batch.[9]
-
-
Question: My isolated product is yellow or brown instead of white. How can I decolorize it?
Answer: Colored impurities often arise from side reactions or the degradation of reagents or products, especially when heat is applied.
-
Insight: These impurities are often highly conjugated organic molecules present in small quantities.
-
Solution:
-
During recrystallization, after the crude product is fully dissolved in the minimum amount of hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution.[7][9]
-
Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal.
-
Allow the clear, colorless filtrate to cool and crystallize as usual.
-
Caution: Using too much charcoal can lead to the loss of your desired product due to adsorption.[9]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely byproducts in this synthesis?
-
A1: Besides unreacted starting materials, the primary byproduct of concern is the hydrolyzed carboxylic acid (6-hydroxy-2-methylpyrimidine-4-carboxylic acid), which can form if water is present during the reaction or workup.[10] Self-condensation of methyl acetoacetate can also occur under strongly basic conditions, leading to complex impurities.
-
-
Q2: How should I choose between recrystallization and column chromatography for purification?
-
A2: The choice depends on the purity of your crude product.
-
Recrystallization is ideal when the crude product is relatively pure (>90%) and the impurities have different solubility profiles from the product. It is fast and efficient for removing small amounts of impurities.[9]
-
Column Chromatography is necessary when the reaction produces a complex mixture of products with similar polarities or when the product is an oil.[11] It offers much higher separation power. Often, a column purification is followed by a final recrystallization to obtain a highly pure, crystalline solid.[3][4]
-
-
-
Q3: What Thin-Layer Chromatography (TLC) conditions are recommended for monitoring this reaction?
-
A3: A good starting mobile phase for TLC on silica gel plates is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v). The product, being more polar than the starting methyl acetoacetate, should have a lower Rf value. Staining with potassium permanganate or visualization under UV light (if the compound is UV active) can be used to see the spots.
-
-
Q4: My compound streaks badly on the silica TLC plate. What does this mean and how can I fix it?
-
A4: Streaking is common for polar compounds, especially those with acidic or basic functional groups, due to strong interactions with the acidic silica gel.[11]
-
Solution 1 (Mobile Phase Modification): Add a small amount of a polar modifier to your eluent. For acidic compounds, adding ~1% acetic acid can improve peak shape. For basic compounds, adding ~1% triethylamine or ammonia in methanol can help.[11]
-
Solution 2 (Alternative Stationary Phase): If streaking persists, consider using a different stationary phase like alumina or using reverse-phase TLC plates (C18).[11]
-
-
Standard Operating Protocols
Protocol 1: Synthesis of this compound
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagents: In the flask, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol.
-
Addition: To this solution, add urea (1.0 equivalent) and stir until dissolved. Then, add methyl acetoacetate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, remove the methanol under reduced pressure.
-
Precipitation: Dissolve the resulting residue in a minimum amount of water. Carefully adjust the pH to 5-6 with glacial acetic acid. A white precipitate should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol.
-
Drying: Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid is completely dissolved.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, swirl for 2-3 minutes, and perform a hot filtration to remove the charcoal.[9]
-
Crystallization: Cover the flask or beaker and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath.[12]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small volume of the cold recrystallization solvent to remove any adhering impurities and dry them in a vacuum oven.[5][12]
| Troubleshooting Summary | Possible Cause | Recommended Solution(s) |
| Low/No Yield | Reagent decomposition; Water in reaction | Use fresh, dry reagents and anhydrous solvents. |
| Product lost in aqueous workup | Acidify to pH 5-6 before filtration to precipitate the product. | |
| Oily Product | High level of impurities | Purify by column chromatography before attempting crystallization. |
| Incorrect crystallization solvent | Screen multiple solvents; try a solvent/anti-solvent pair (e.g., Ethanol/Water).[5] | |
| Colored Impurities | Side reactions or degradation | Treat with activated charcoal during recrystallization.[7] |
| TLC Streaking | Strong interaction with silica | Add 1% acetic acid or triethylamine to the eluent.[11] |
Visualization of Key Workflows
Caption: Decision tree for selecting the appropriate purification method.
References
-
Sert, Y., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]
-
Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link]
-
Foster, H. M., & Snyder, H. R. (n.d.). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (2012). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. Retrieved from [Link]
-
Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. Retrieved from [Link]
-
ACS Publications. (2022). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]
-
Growing Science. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
NIH. (n.d.). Crystal structure of methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or.... Retrieved from [Link]
-
UJEMI. (n.d.). Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate. Retrieved from [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
-
Molport. (n.d.). 6-hydroxy-2-methylpyrimidine-4-carboxylic acid. Retrieved from [Link]
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 6-hydroxy-2-methylpyrimidine-4-carboxylic acid | 34415-10-6 | Buy Now [molport.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of pyrimidine derivatives. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you navigate the complexities of pyrimidine synthesis and optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
This section addresses some of the most common questions and issues encountered during pyrimidine synthesis.
Q1: My Biginelli reaction is giving a very low yield. What are the most likely causes?
A1: Low yields in the Biginelli reaction are a common issue and can often be attributed to several factors.[1][2] The choice and amount of catalyst are critical; classical methods using strong Brønsted acids like HCl can sometimes lead to side reactions, while various Lewis acids (e.g., FeCl₃, ZnCl₂) or organocatalysts may improve yields.[2][3] Reaction temperature and time are also crucial parameters. While some reactions proceed at room temperature, others may require heating to go to completion.[1][2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[1] Additionally, the purity of your reactants (aldehyde, β-ketoester, and urea/thiourea) is paramount, as impurities can inhibit the reaction or lead to unwanted side products.[2]
Q2: I am observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
A2: The fluorescent byproduct you are observing is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[1][4] This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be generated from the decomposition of urea at elevated temperatures.[1][4] This competing reaction is known as the Hantzsch pyridine synthesis.[5] To minimize the formation of this byproduct, consider the following:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired Biginelli reaction.[1][4]
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia.[4]
Q3: My Pinner pyrimidine synthesis is not working well, and the reaction mixture is complex. What are the common pitfalls?
A3: The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is highly sensitive to reaction conditions.[1][6] Common issues include:
-
Hydrolysis: The amidine starting material and key intermediates are susceptible to hydrolysis. Therefore, strictly anhydrous conditions are crucial for the success of this reaction.[1][6] Ensure you are using dry solvents and have flame-dried your glassware.
-
Amidine Quality: The purity of the amidine is critical. It is advisable to use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic.[1]
-
Incomplete Cyclization: The final ring-closing step can sometimes be slow or incomplete. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate this step.[1]
Q4: Can I use microwave irradiation to speed up my pyrimidine synthesis?
A4: Yes, microwave-assisted synthesis is a well-established technique for accelerating many organic reactions, including the synthesis of pyrimidines.[7] Microwave heating can dramatically reduce reaction times and, in many cases, improve yields.[2] For instance, the Biginelli reaction can often be completed in minutes under microwave irradiation, compared to hours with conventional heating.[8]
Troubleshooting Guides
This section provides more detailed troubleshooting advice for specific problems you may encounter during your experiments.
Issue 1: Low Yield in Biginelli Reaction
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting materials.
-
The isolated yield of the desired dihydropyrimidinone is consistently low.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action | Supporting Evidence |
| Inactive or Inefficient Catalyst | The catalyst may be deactivated, or the chosen catalyst may not be optimal for your specific substrates. | Screen different Brønsted or Lewis acid catalysts. Ensure the catalyst is fresh and active. For reusable catalysts, consider regeneration. | [1][2] |
| Suboptimal Reaction Temperature | The reaction may not have sufficient energy to proceed to completion at lower temperatures, or decomposition may occur at higher temperatures. | Monitor the reaction by TLC at different temperatures to find the optimal balance between reaction rate and product stability. | [1][9] |
| Inappropriate Solvent | The polarity of the solvent can significantly impact the reaction rate and solubility of reactants and intermediates. | Experiment with different solvents, such as ethanol, acetonitrile, or even solvent-free conditions, to find the best medium for your reaction. | [2] |
| Impure Reactants | Impurities in the aldehyde, β-ketoester, or urea can inhibit the catalyst or lead to side reactions. | Ensure all starting materials are of high purity. Consider purifying reactants if necessary. | [2] |
| Incorrect Stoichiometry | While a 1:1:1 molar ratio is standard, an excess of one reactant may be beneficial in some cases. | Try using a slight excess (1.2-1.5 equivalents) of urea or thiourea. | [2] |
Troubleshooting Workflow for Low Yield in Biginelli Reaction:
Caption: Competing pathways of the Biginelli and Hantzsch reactions.
Solutions to Minimize Hantzsch Byproduct:
| Strategy | Explanation | Recommended Action | Supporting Evidence |
| Lower Reaction Temperature | The formation of ammonia from urea decomposition is more prevalent at higher temperatures, which favors the Hantzsch pathway. | Conduct the reaction at a lower temperature (e.g., room temperature to 60 °C) and monitor for an extended period. | [1][4] |
| Catalyst Optimization | Certain Lewis acids can show higher selectivity for the Biginelli reaction over the Hantzsch pathway. | Screen a variety of Lewis acid catalysts (e.g., Yb(OTf)₃, InCl₃) to identify one that favors the desired product. | [8] |
| Solvent-Free Conditions | In some cases, running the reaction neat (without solvent) can improve selectivity and yield. | Attempt the reaction without a solvent, carefully controlling the temperature. | [8] |
Issue 3: Difficult Purification of Pyrimidine Products
Symptoms:
-
The crude product is an oil or a sticky solid that is difficult to handle.
-
Multiple spots are observed on TLC, even after initial workup.
-
Recrystallization fails to yield a pure product.
Purification Strategies:
Recrystallization: This is often the most effective method for purifying solid pyrimidine derivatives. [10]
-
Solvent Selection: The key is to find a solvent or solvent system in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. [10]Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and water.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If colored impurities are present, add a small amount of activated charcoal and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography is a powerful alternative. [10]
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation between your product and impurities. A common starting point for many pyrimidine derivatives is a mixture of hexanes and ethyl acetate.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC and combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Workflow for Pyrimidine Purification:
Caption: Decision tree for the purification of pyrimidine derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol provides a general framework for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.
Materials:
-
Aldehyde (10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Urea (15 mmol)
-
Catalyst (e.g., 4 drops of concentrated HCl or a Lewis acid like Yb(OTf)₃ at 1-5 mol%) [11]* Ethanol (20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde, β-ketoester, urea, and ethanol. [11]2. Add the acid catalyst. [11]3. Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 2-4 hours. [11]4. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. Collect the solid by filtration and wash with a small amount of cold ethanol. [4]7. Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone. [4]
Protocol 2: General Procedure for the Hantzsch Pyridine Synthesis
This protocol describes a representative procedure for the Hantzsch synthesis of 1,4-dihydropyridines.
Materials:
-
Aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde, β-ketoester, and ammonium acetate. [12]2. Add 20 mL of ethanol to the flask. [12]3. Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring. [12]4. Monitor the progress of the reaction by TLC (typically using a mixture of ethyl acetate and hexane as the eluent). The reaction is usually complete within 4-6 hours. [12]5. Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator. [12]7. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [12]8. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-dihydropyridine product. [12]
References
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). Benchchem.
- Pinner pyrimidine synthesis. (n.d.). Slideshare.
- Hantzsch pyridine synthesis. (n.d.). Wikipedia.
- Pinner pyrimidine synthesis. (n.d.). Slideshare.
- Application Notes and Protocols: Hantzsch Pyridine Synthesis with Ethyl 2,4-dioxopentano
- Common side reactions in the synthesis of pyrimidines and their prevention. (2025). Benchchem.
- Pinner pyrimidine synthesis. (n.d.). Slideshare.
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (2022). ACS Omega.
- Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.).
- Sustainable green synthesis of Pyrimidine derivatives: Review on multicomponent synthesis, catalysts, and techniques. (2023). PubMed.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews.
- Application Notes and Protocols for the Biginelli Reaction: Managing Side Products with Ethyl Acetoacet
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (2025). Benchchem.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews.
- Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). Royal Society Open Science.
- Technical Support Center: Optimization of Pyrimidine Synthesis. (2025). Benchchem.
- Pinner Pyrimidine Synthesis. (2025). YouTube.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
- One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (n.d.). NIH.
- overcoming side reactions in pyrimidine synthesis. (2025). Benchchem.
- Biginelli Reaction. (2021). J&K Scientific LLC.
- New protocol for Biginelli reaction-a practical synthesis of Monastrol. (n.d.). Arkivoc.
- A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in w
- Optimization of the pyrimidine synthesis. a. (n.d.).
- A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. (n.d.). Taylor & Francis Online.
- Biginelli Reaction. (n.d.). Organic Chemistry Portal.
- The effect of reaction temperature on the synthesis of sugar-containing pyrimidine derivatives in continuous-flow microreactors. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyrimidine derivative. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The synthesis of this compound is typically achieved via a cyclocondensation reaction. While seemingly straightforward, this process is sensitive to reaction conditions, and minor deviations can lead to significant issues with yield, purity, and side-product formation. This guide provides a detailed protocol, troubleshooting FAQs, and characterization data to support your experimental success.
Section 1: Optimized Synthesis Protocol
This protocol details the acid-catalyzed cyclocondensation of methyl acetoacetate and urea. The key to success is controlling the reaction conditions to favor the desired cyclization and dehydration over competing side reactions.
Reaction Scheme: Methyl Acetoacetate + Urea → this compound
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl Acetoacetate | 116.12 | 50 | 5.81 g (5.0 mL) |
| Urea | 60.06 | 75 | 4.50 g |
| Concentrated HCl | 36.46 | Catalytic | ~0.5 mL |
| Ethanol (95%) | 46.07 | - | 50 mL |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl acetoacetate (50 mmol), urea (75 mmol), and 50 mL of 95% ethanol.
-
Catalyst Addition: While stirring, carefully add ~0.5 mL of concentrated hydrochloric acid to the mixture. The use of a Brønsted acid catalyst is crucial for protonating the carbonyl oxygen, thereby activating it for nucleophilic attack.[1][2]
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours.
-
Expert Insight: The reaction progress should be monitored every hour using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and prevent potential product degradation from prolonged heating.[3]
-
-
Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool it in an ice bath for 30-60 minutes to maximize precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with two portions of cold ethanol (10-15 mL each) to remove unreacted starting materials and soluble impurities.[4]
-
Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight. The crude product can then be purified by recrystallization.
Section 2: Plausible Reaction Mechanism
The synthesis proceeds through an acid-catalyzed mechanism involving nucleophilic addition, cyclization, and dehydration steps. Understanding this pathway is key to troubleshooting issues like incomplete reactions or the formation of intermediates.
Caption: Plausible mechanism for the acid-catalyzed synthesis.
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or I've recovered mostly starting material. What went wrong?
A2: Low conversion is a frequent problem that can often be traced back to catalyst inefficiency, suboptimal reaction conditions, or reactant purity.[3]
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure your acid catalyst is of the appropriate concentration. For Brønsted acids like HCl, insufficient amounts will fail to adequately activate the carbonyl group for nucleophilic attack.[5]
-
Reaction Temperature & Time: The reaction may require a longer reflux period to proceed to completion. Monitor the reaction using TLC to find the point of maximum product formation before potential degradation begins.[3] A temperature that is too low will result in an insufficient rate of reaction.[5]
-
Purity of Reactants: Impurities in methyl acetoacetate or urea can inhibit the reaction. Ensure all starting materials are of high purity and are dry.[5]
-
Stoichiometry: While a slight excess of urea is used to drive the reaction, a large excess can sometimes complicate purification. Ensure your initial measurements were accurate.
-
Q2: I'm observing an unexpected, highly-colored byproduct, and my crude product is difficult to purify. What could this be?
A2: While the classic Biginelli reaction (using an aldehyde) is prone to forming fluorescent Hantzsch dihydropyridine byproducts, this specific synthesis without an aldehyde is less susceptible.[3] However, side reactions can still occur.
-
Potential Causes & Solutions:
-
Self-Condensation: Methyl acetoacetate can undergo self-condensation under acidic conditions, especially with prolonged heating, leading to polymeric or colored byproducts.
-
Solution: Adhere to the recommended reaction time and monitor via TLC. Avoid excessive heating.
-
-
Degradation: The pyrimidine ring, once formed, can be susceptible to degradation under harsh acidic conditions over long periods.
-
Solution: Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) after cooling and before workup if significant degradation is suspected.
-
-
Impurity-Driven Side Reactions: Impurities in the starting materials can act as catalysts or reactants for various unknown side pathways.
-
Solution: Use high-purity reagents. If colored impurities persist, consider using activated charcoal during recrystallization.[4]
-
-
Q3: My NMR spectrum is complex and doesn't seem to match the expected structure perfectly. What am I seeing?
A3: The complexity often arises from the presence of tautomers. The "2-hydroxy" pyrimidine exists in equilibrium with its keto form, 2-amino-6-methyl-4(1H)-pyrimidinone. This equilibrium can result in multiple sets of peaks or broadened peaks in the NMR spectrum, particularly for the N-H and O-H protons.[6]
-
Troubleshooting Steps:
-
Identify Tautomers: Recognize that you are likely observing a mixture of the hydroxy and keto forms. The ratio can be influenced by the NMR solvent.[6]
-
Solvent Choice: Running the NMR in a solvent like DMSO-d6 can help resolve exchangeable protons (NH, OH), which will appear as distinct, often broad, singlets.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the ¹H NMR spectrum. The peaks corresponding to the exchangeable NH and OH protons will disappear, simplifying the spectrum and confirming their identity.
-
Check for Impurities: Compare your spectrum against the spectra of your starting materials to rule out contamination. Also, check for common solvent impurities (e.g., residual ethanol, water).
-
Q4: The product oiled out or failed to crystallize during purification. How can I get a solid product?
A4: Failure to crystallize is typically due to residual impurities that depress the melting point or an inappropriate choice of solvent.[4]
-
Troubleshooting Steps:
-
Purity Check: First, ensure the reaction has gone to completion via TLC. If significant starting material remains, it can act as an impurity. Consider column chromatography to separate the product before attempting recrystallization again.
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Ethanol is a good starting point for this compound.[4] If ethanol fails, try other polar solvents like isopropanol or acetonitrile.
-
Induce Crystallization: If the cooled solution remains clear, try scratching the inside of the flask at the liquid's surface with a glass rod. Alternatively, add a single seed crystal of a previously purified batch.[4]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling can cause the product to crash out as an oil rather than forming well-defined crystals.[4]
-
Section 4: Analytical & Purification Protocols
Protocol 4.1: Thin-Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Spotting: Dissolve a tiny amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate). Spot the starting materials and the reaction mixture on the baseline.
-
Eluent System: Develop the plate in a sealed chamber with a suitable mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). The product should be a new spot with a different Rf value than the starting materials.
| Suggested TLC Solvent Systems (v/v) | Typical Rf of Product |
| Hexane : Ethyl Acetate (3:7) | ~0.3 - 0.4 |
| Dichloromethane : Methanol (9:1) | ~0.4 - 0.5 |
Protocol 4.2: Recrystallization of Crude Product
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating until the solid just dissolves completely.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Swirl and then remove the charcoal via hot filtration.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 4.3: Spectroscopic Characterization Data
Accurate characterization is essential for confirming the structure and purity of the final product.[6]
| Technique | Expected Observations |
| ¹H NMR | δ (ppm) in DMSO-d6: ~11.5-12.5 (br s, 1H, NH/OH), ~6.0 (s, 1H, pyrimidine C5-H), 3.75 (s, 3H, -OCH₃), 2.20 (s, 3H, -CH₃). |
| ¹³C NMR | δ (ppm) in DMSO-d6: ~170 (C=O, ester), ~165 (C2-OH), ~160 (C4), ~155 (C6), ~100 (C5), ~52 (-OCH₃), ~23 (-CH₃). |
| FT-IR | (cm⁻¹): 3200-3000 (N-H/O-H stretch), ~1720 (C=O ester stretch), ~1650 (C=O amide/ring C=N stretch), ~1600 (C=C stretch). |
| Mass Spec (ESI+) | [M+H]⁺ = 169.06 |
Section 5: Troubleshooting Workflow
Use this flowchart to systematically diagnose and solve common synthesis problems.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of Some New Formazan Derivatives From 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance, 11(1), 53-59. Link
-
Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study the Biological Activity for Them. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. Link
-
BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine. BenchChem Technical Guides. Link
-
Tumtin, S., et al. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2836. (Cited in[7])
-
Das, B., et al. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(1), o198. (Cited in[7])
-
Manikandan, A., et al. (2016). Crystal structure of methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(9), 1331–1334. Link
-
El-Maghraby, M. A., et al. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Link
-
Organic Chemistry Portal. (2023). Synthesis of pyrimidines. Link
-
BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Guides. Link
-
Sahu, J. K., et al. (2013). Green synthesis of pyrimidine derivative. International Journal of Research in Pharmacy and Chemistry, 3(4), 856-859. Link
-
BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem Technical Guides. Link
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research, 33(12), 879-888. (Cited in[2])
-
Mercer University. (2014). BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Link
-
BenchChem. (2025). Technical Support Center: 2-Amino-4-hydroxy-6-methylpyrimidine Purification. BenchChem Technical Guides. Link
-
Battilocchio, C., et al. (2012). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 23(12), 1763-1766. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. theochem.mercer.edu [theochem.mercer.edu]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Crystal structure of methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate" stability issues and degradation products
Welcome to the technical support center for Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on the stability issues and degradation products associated with this compound. My insights are drawn from extensive experience in synthetic and analytical chemistry, focusing on providing not just solutions, but a foundational understanding of the underlying chemical principles.
I. Core Concepts: Understanding the Instability of this compound
This compound possesses several structural features that can contribute to its degradation under various experimental and storage conditions. The primary points of lability are the methyl ester and the hydroxypyrimidine ring system. The 2-hydroxy group exists in tautomeric equilibrium with its 2-oxo form, which can influence the electronic properties and reactivity of the pyrimidine ring.
Key Structural Features Influencing Stability:
-
Ester Functional Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol. This is often the primary and most rapid degradation pathway under aqueous conditions.
-
Hydroxypyrimidine Ring: The pyrimidine ring itself, while aromatic, can be susceptible to degradation under harsh conditions such as strong acids or bases, high temperatures, or in the presence of strong oxidizing agents. Ring opening can lead to a variety of smaller, highly soluble degradation products.[1][2]
-
Tautomerism: The 4-hydroxy group can tautomerize to the 4-oxo form. This equilibrium can be influenced by the solvent and pH, and the predominant tautomer may exhibit different stability and reactivity profiles.[3]
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage of the solid material, it is recommended to keep it at 0-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.[4][5] For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, store at -20°C.[6]
Q2: My compound's purity is decreasing over time, even when stored as a solid. What is the likely cause?
If the compound is not stored under anhydrous and inert conditions, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur, even with trace amounts of moisture.
Q3: Is this compound sensitive to light?
Q4: What are the primary degradation products I should look for?
The most common degradation product is 2-hydroxy-6-methylpyrimidine-4-carboxylic acid, formed via hydrolysis of the methyl ester. Under more strenuous conditions, further degradation of the pyrimidine ring can occur.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Appearance of a new, more polar peak in HPLC analysis of an aged solution. | Hydrolysis of the methyl ester to the carboxylic acid. | 1. Confirm the identity of the new peak by LC-MS. The new peak should have a mass corresponding to the carboxylic acid (M-14). 2. Prepare fresh solutions for your experiments. 3. If using aqueous buffers, consider preparing the solution immediately before use. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | 1. Assess the stability of the compound in your specific assay buffer over the time course of the experiment. Use HPLC to quantify the amount of parent compound remaining. 2. If degradation is observed, consider adjusting the pH of the buffer (if possible) or reducing the incubation time. |
| Low yield or unexpected side products in a synthetic reaction. | Degradation of the starting material or incompatibility with reaction conditions. | 1. Verify the purity of your starting material by HPLC or NMR before use. 2. Avoid strongly acidic or basic conditions if possible. If strong bases are required, consider using non-aqueous conditions and low temperatures. 3. Ensure your reaction is performed under an inert atmosphere if using reagents sensitive to air or moisture. |
| Discoloration of the solid compound over time. | Potential oxidative degradation or presence of impurities from synthesis. | 1. Re-purify the material if necessary. 2. Ensure the compound is stored under an inert atmosphere and protected from light. |
IV. Investigative Protocols
For a more in-depth analysis of stability, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.
Protocol 1: Forced Degradation Study
Objective: To identify the degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in the initial solvent.
-
Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample (stock solution diluted with an equal volume of water), by HPLC or LC-MS.
Protocol 2: HPLC-UV Analytical Method for Stability Testing
Objective: To separate and quantify this compound and its primary degradation product, 2-hydroxy-6-methylpyrimidine-4-carboxylic acid.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) in the mobile phase.
V. Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathway and a general experimental workflow for stability analysis.
Diagram 1: Primary Degradation Pathway - Hydrolysis
Caption: Hydrolysis of the methyl ester to the carboxylic acid.
Diagram 2: Experimental Workflow for Stability Investigation
Caption: Workflow for investigating compound stability.
VI. Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Product(s) | Notes |
| Acidic/Basic Hydrolysis | 2-hydroxy-6-methylpyrimidine-4-carboxylic acid | Primary and most common degradation product. |
| Strong Acid/Base with Heat | 2-hydroxy-6-methylpyrimidine-4-carboxylic acid, potential ring-opened products (e.g., β-alanine, ammonia, CO2)[2] | Ring opening is less likely under typical experimental conditions. |
| Oxidation (e.g., H2O2) | Oxidized derivatives of the pyrimidine ring. | The specific products would depend on the oxidant and conditions. |
| Photodegradation | Complex mixture of products. | Dependent on wavelength and presence of sensitizers.[3] |
VII. References
-
Thermal analysis of some novel pyrimidine derivatives.[7][8]
-
Methyl pyrimidine-4-carboxylate-SDS-MedChemExpress.[6]
-
DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI.[1][9]
-
Methyl 2-hydroxy-6-methylpyridine-4-carboxylate - Chem-Impex.[4]
-
SAFETY DATA SHEET - Fisher Scientific.[10]
-
methyl 2-hydroxy-6-methylpyridine-4-carboxylate CAS#: 98491-78-2 - ChemicalBook.[5]
-
4-HYDROXY-6-METHYL-2-(2-PYRIDYL)PYRIMIDINE - Safety Data Sheet - ChemicalBook.[11]
-
Pyrimidine Synthesis and Degradation - Biochemistry - Pharmacy 180.[2]
-
Kinetics of the dye sensitized photooxidation of 2-amino-4-hydroxy-6-methylpyrimidine, a model compound for some fungicides | Request PDF - ResearchGate.[3]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. methyl 2-hydroxy-6-methylpyridine-4-carboxylate CAS#: 98491-78-2 [m.chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. [PDF] Thermal analysis of some novel pyrimidine derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
Troubleshooting low yield in "Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate" synthesis
Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS 89694-11-1).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing field-proven insights to optimize yield and purity. We will delve into the causality behind experimental choices, offering a framework for systematic troubleshooting.
The synthesis of the pyrimidine core is a cornerstone of medicinal chemistry, with derivatives showing a wide range of biological activities.[3][4] The target molecule is typically synthesized via a cyclocondensation reaction. A prevalent and effective method involves the reaction of an amidine with a 1,3-dicarbonyl compound, a variation of well-established pyrimidine syntheses.[5][6][7] Success hinges on carefully controlling reaction parameters to favor the desired cyclization and minimize side reactions.
Baseline Synthesis Protocol: Cyclocondensation Route
This protocol outlines a common method for synthesizing the target compound, serving as a reference for the troubleshooting guide. The reaction involves the condensation of acetamidine hydrochloride with dimethyl malonate using a strong base like sodium methoxide.
Reaction Scheme:
Caption: General synthesis of the target pyrimidine.
Step-by-Step Protocol:
-
Preparation: In a three-necked flask equipped with a condenser and under an inert atmosphere (e.g., nitrogen), add anhydrous methanol.
-
Base Addition: Cool the flask in an ice bath and add sodium methoxide portion-wise with stirring.[7]
-
Reagent Addition: Once the sodium methoxide has dissolved, add dimethyl malonate, followed by acetamidine hydrochloride.[5][7]
-
Reaction: Remove the ice bath and heat the mixture to reflux (typically 60-65°C) for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[8]
-
Workup: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in water.
-
Precipitation: Acidify the aqueous solution with hydrochloric acid to a pH of 1-2 to precipitate the product.[7]
-
Isolation: Stir the mixture in an ice bath to maximize crystallization, then collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then a small amount of cold methanol or ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.[9]
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a very low or zero yield?
A1: The most frequent causes are related to the base, moisture, or reagent quality. Insufficient or inactive base (sodium methoxide is hygroscopic) will prevent the necessary deprotonation of the malonate ester. The presence of water can hydrolyze the ester and interfere with the base. Always use freshly opened or properly stored anhydrous reagents and solvents.[10]
Q2: How can I effectively monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most efficient method for real-time, qualitative monitoring.[11][12] Spot the reaction mixture against the starting materials on a silica plate. A typical mobile phase is a 7:3 mixture of hexane and ethyl acetate.[8] The disappearance of the starting materials and the appearance of a new, more polar spot (which may be UV active) indicates product formation. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[11][13]
Q3: My crude product is an oil or fails to crystallize. What should I do?
A3: Oily products often indicate the presence of impurities that depress the melting point. First, ensure the pH is correct for precipitation. If it is, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. If these methods fail, an alternative workup like solvent extraction followed by column chromatography may be necessary.[9]
Q4: The final product has a yellow or brown color. How can I remove the colored impurities?
A4: Colored impurities often arise from side reactions or degradation. During recrystallization, after dissolving the crude product in a minimal amount of hot solvent, you can add a small amount of activated charcoal.[9] Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove it. The purified product should crystallize from the clear filtrate upon cooling. Use charcoal judiciously, as it can adsorb your product and reduce the overall yield.[9]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a structured format.
| Symptom / Observation | Potential Root Cause(s) | Recommended Solutions & Actions |
| 1. Reaction Stalled: TLC shows unreacted starting materials even after extended reflux. | A. Inactive Base/Catalyst: Sodium methoxide may have degraded due to moisture.[10] B. Insufficient Temperature: The reaction may not have reached the necessary activation energy. C. Reagent Purity: Impurities in starting materials can inhibit the reaction.[10] | A. Use a fresh batch of sodium methoxide or an alternative base. Ensure all glassware is oven-dried. B. Ensure the reaction mixture is genuinely refluxing. A slight increase in temperature might be beneficial, but avoid excessive heat. C. Check the purity of acetamidine HCl and dimethyl malonate by NMR or melting point and purify if necessary. |
| 2. Multiple Byproducts: TLC shows several new spots; NMR of crude product is complex. | A. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to various side products. B. Temperature Too High: Excessive heat can cause decomposition of reactants or intermediates, leading to polymerization or alternative condensation pathways.[8] C. Side Reactions: Self-condensation of the malonate ester or alternative reactions of the amidine are possible. | A. Carefully verify the molecular weights and masses of all reagents. A slight excess of the amidine or malonate can sometimes be beneficial, requiring empirical optimization. B. Reduce the reaction temperature and increase the reaction time. Monitor closely by TLC to find the optimal balance.[10] C. Ensure a controlled addition of reagents. Sometimes, adding the amidine salt slowly to the mixture of base and ester can improve selectivity. |
| 3. Product is Insoluble/Precipitates During Reaction. | A. Low Solubility of Intermediate: A reaction intermediate may be insoluble in the chosen solvent.[10] B. Premature Product Precipitation: The product may be precipitating from the reaction mixture before the reaction is complete. | A. Try a solvent with higher solubilizing power, such as ethanol or DMF, but be aware this may change the optimal reaction temperature and time.[10] B. This is not necessarily a problem if the precipitate is the desired product. Take a small aliquot, isolate the solid, and analyze it to confirm its identity. |
| 4. Low Yield After Workup & Purification. | A. Product Loss During Workup: The product may have some solubility in the acidic aqueous phase or the cold wash solvent. B. Incomplete Precipitation: The pH may not have been adjusted correctly, or insufficient time was allowed for crystallization. C. Loss During Recrystallization: Using too much solvent for recrystallization is a very common cause of significant yield loss.[9] | A. After filtration, you can try extracting the acidic filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover dissolved product. Minimize the volume of solvent used for washing the filtered solid. B. Double-check the final pH of the solution with pH paper. Ensure the mixture is thoroughly chilled (0-5°C) for at least an hour before filtering. C. During recrystallization, add the hot solvent portion-wise until the solid just dissolves. Avoid adding a large excess. |
Troubleshooting Workflow & Key Protocols
A systematic approach is crucial for effective troubleshooting. The following workflow illustrates the logical progression from identifying an issue to resolving it.
Caption: A logical workflow for troubleshooting synthesis issues.
Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol provides a quick and effective way to monitor the progress of your reaction.[11]
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dip a capillary tube into the reaction mixture and gently touch it to the starting line to create a small spot. Also spot the individual starting materials for comparison.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line. Cover the chamber.
-
Visualization: Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front. After the plate dries, visualize the spots under a UV lamp (254 nm). The product should appear as a new spot, typically with a lower Rf value than the starting materials.
Protocol: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[9]
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot solvent and heat the mixture until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat briefly and then perform a hot filtration to remove the charcoal.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
References
Sources
- 1. scbt.com [scbt.com]
- 2. Pyrimidine | CymitQuimica [cymitquimica.com]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. bu.edu.eg [bu.edu.eg]
- 7. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. impactfactor.org [impactfactor.org]
- 13. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Purification of "Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate" by recrystallization
Gathering Initial Data
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Developing the Purification Guide
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Technical Support Center: Chromatographic Purification of Pyrimidine Derivatives
Welcome to the technical support center for the chromatographic purification of pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these often polar and structurally diverse compounds. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established scientific principles to provide not just solutions, but a deeper understanding of the underlying chromatographic mechanisms.
Section 1: Foundational Challenges & General FAQs
This section addresses the most common high-level difficulties encountered during the purification of pyrimidine derivatives.
Q1: What are the primary challenges when purifying pyrimidine derivatives?
A1: The core challenges typically stem from the inherent physicochemical properties of the pyrimidine scaffold and its derivatives.[1][2] These include:
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High Polarity: Many pyrimidine derivatives, especially nucleosides and their analogs, are highly polar due to the presence of multiple hydrogen bond donors and acceptors (e.g., hydroxyl, amino, and carbonyl groups).[2][3] This often leads to poor retention on traditional reversed-phase (RP) columns.[1]
-
Poor Solubility: Limited solubility in common organic solvents can complicate sample preparation and purification by both chromatography and crystallization.[1]
-
Co-elution with Impurities: Structurally similar impurities, such as regioisomers or byproducts from synthesis, frequently co-elute with the target compound, making separation difficult.[1][4]
-
Ionization: The pyrimidine ring and its substituents can be ionizable. The pKa of the molecule is a critical factor, as changes in mobile phase pH can drastically alter a compound's charge state, polarity, and retention behavior.[1][5][6]
Q2: How do I select the right chromatographic technique for my pyrimidine derivative?
A2: The choice of technique is dictated by the polarity and charge state of your target molecule. A systematic approach is crucial for efficient method development.
-
For highly polar, neutral, or acidic/basic derivatives: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice. It uses a polar stationary phase and a high-organic mobile phase to effectively retain and separate very polar compounds.[2][3][7]
-
For moderately polar to non-polar derivatives: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common starting point. Optimization using C8 or C18 columns is typical.[8] For more polar compounds, polar-embedded or polar-endcapped columns can enhance retention.[2]
-
For ionizable derivatives: Ion-Exchange Chromatography (IEC) is highly effective. It separates molecules based on their net charge and is particularly useful for nucleotides or other charged analogs.[9][10] The pH of the mobile phase is critical for controlling the charge of both the analyte and the stationary phase.[11]
-
For non-polar derivatives soluble in organic solvents: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) can be used, employing a polar stationary phase (like silica) and a non-polar mobile phase.[12][13]
Below is a workflow to guide your selection process.
Section 2: Technique-Specific Troubleshooting
Reversed-Phase HPLC (RP-HPLC)
Q3: My highly polar pyrimidine derivative shows little to no retention on a C18 column. What are my options?
A3: This is a classic challenge. When a compound is too polar, it spends most of its time in the polar mobile phase and interacts weakly with the non-polar C18 stationary phase.[2]
Solutions:
-
Adjust the Mobile Phase:
-
Decrease Organic Modifier: Reduce the percentage of acetonitrile or methanol in your mobile phase. This increases the polarity of the mobile phase, promoting greater interaction between your polar analyte and the stationary phase.[2]
-
pH Suppression: If your compound is ionizable, adjust the mobile phase pH to suppress its ionization. For acidic pyrimidines, use a buffer with a pH about 2 units below the analyte's pKa. For basic pyrimidines, use a pH 2 units above the pKa.[1] This makes the compound more neutral and hydrophobic, increasing its retention.
-
-
Change the Stationary Phase:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have polar functional groups embedded within the alkyl chains or at the surface. This allows for better interaction with polar analytes and reduces unwanted interactions with residual silanols, improving peak shape.[1][2]
-
Consider a Shorter Alkyl Chain: A C8 or C4 column is less hydrophobic than a C18 column and may provide suitable retention for moderately polar compounds.
-
-
Switch to HILIC: If the compound is extremely polar, RP-HPLC may not be suitable. HILIC is specifically designed for these molecules and is often the best alternative.[2][3]
Q4: I'm observing significant peak tailing for my basic pyrimidine derivative. What is the cause and how can I fix it?
A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica surface. Basic compounds, like many pyrimidine derivatives, can interact strongly with these ionized silanols, leading to a distorted peak shape.
Causality & Solutions:
-
Silanol Interactions: Free, acidic silanol groups on the silica backbone can strongly and non-specifically bind basic analytes.
-
Solution 1: Use an End-Capped Column: Modern, high-purity, end-capped columns have most of these active silanol sites shielded, minimizing these interactions.[14]
-
Solution 2: Adjust Mobile Phase pH: Operating at a low pH (e.g., pH < 3) protonates the silanol groups, rendering them neutral and reducing their ability to interact with protonated basic analytes.[15]
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them.[15]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Dilute your sample and inject a smaller volume or mass.[14]
-
-
Mismatched Injection Solvent: Dissolving the sample in a solvent significantly stronger (less polar in RP-HPLC) than the mobile phase can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase whenever possible.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
Q5: What is the retention mechanism in HILIC and how do I modulate it for pyrimidine separation?
A5: HILIC is a powerful technique for polar compounds. The primary retention mechanism is the partitioning of the analyte between a water-enriched layer partially immobilized on the polar stationary phase and the bulk mobile phase, which has a high concentration of a non-polar organic solvent (typically acetonitrile).[3][7] Secondary interactions like hydrogen bonding and dipole-dipole forces also play a significant role.[3]
Modulating Retention:
-
Acetonitrile Concentration: This is the most critical parameter. Increasing the acetonitrile percentage in the mobile phase increases retention, as it makes the mobile phase less polar and drives the polar analyte into the aqueous layer on the stationary phase.[16][17]
-
Buffer Concentration: Increasing the salt concentration in the mobile phase generally decreases retention due to the salt ions competing with the analyte for the stationary phase.[16][17]
-
pH: The mobile phase pH affects the ionization state of both the analyte and the stationary phase (if it has ionizable groups, like silica). Adjusting pH can fine-tune selectivity between different pyrimidine derivatives.[16][18]
-
Temperature: Increasing the column temperature typically decreases retention but can improve peak efficiency.[16]
Ion-Exchange Chromatography (IEC)
Q6: How do I set up an IEC method for a pyrimidine derivative with a known pKa?
A6: IEC separates molecules based on their net charge.[10] The key is to select a buffer pH that ensures your compound of interest is charged and will bind to the oppositely charged stationary phase.[11]
Step-by-Step Protocol:
-
Determine Analyte Charge:
-
If your pyrimidine is acidic (e.g., contains a phosphate group), work at a pH at least 1-2 units above its pKa. This deprotonates the acidic group, giving it a net negative charge.
-
If your pyrimidine is basic (e.g., contains an amino group), work at a pH at least 1-2 units below its pKa. This protonates the basic group, giving it a net positive charge.
-
-
Select the Right Column:
-
For a negatively charged analyte (anion), use an anion-exchange column (e.g., with quaternary ammonium functional groups).
-
For a positively charged analyte (cation), use a cation-exchange column (e.g., with sulfonate functional groups).
-
-
Develop the Elution Method:
-
Binding: Equilibrate the column with a low-ionic-strength buffer at the selected pH. Inject the sample. The charged pyrimidine derivative will bind to the column.
-
Elution: Elute the bound compound by increasing the ionic strength of the mobile phase (a salt gradient, e.g., 0-1 M NaCl) or by changing the pH to neutralize the charge on the analyte or the stationary phase.[10][11] A salt gradient is more common as it disrupts the electrostatic interaction between the analyte and the column, causing it to elute.
-
Section 3: Data & Protocols
Table 1: General Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| No/Poor Retention | Analyte is too polar for RP-HPLC; Mobile phase is too strong. | Decrease organic modifier %; Switch to a polar-endcapped column; Use HILIC. | [2] |
| Peak Tailing | Secondary interactions with silanols; Column overload; pH near pKa. | Use a high-purity, end-capped column; Adjust pH away from pKa; Reduce sample load. | |
| Peak Splitting | Partially blocked column frit; Column void; Mismatched sample solvent. | Backflush or replace the column; Dissolve sample in the mobile phase. | [2][19] |
| High Backpressure | Blocked column frit or tubing; Sample precipitation. | Filter all samples and mobile phases; Reverse and flush the column. | [1] |
| Co-eluting Impurities | Insufficient column resolution; Similar polarity of compounds. | Optimize mobile phase gradient; Try a stationary phase with different selectivity (e.g., phenyl, cyano); Consider mixed-mode chromatography. | [1][20] |
Experimental Protocol: Generic RP-HPLC Method Development for a Pyrimidine Derivative
This protocol provides a starting point for developing a separation method.
-
Compound Characterization:
-
Determine the solubility of your pyrimidine derivative in common HPLC solvents (water, acetonitrile, methanol).
-
Determine the pKa of the compound if it is ionizable. This is critical for pH selection.[6]
-
Determine the UV absorbance maximum (λ-max) for detection.
-
-
Initial Chromatographic Conditions:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. (Provides low pH to suppress silanol activity and protonate bases).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A fast scouting gradient, e.g., 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the compound's λ-max.
-
Injection Volume: 5-10 µL.
-
-
Optimization Workflow:
-
Assess Retention: If retention is too low, decrease the starting %B or switch to a polar-endcapped column. If retention is too high, increase the starting %B.
-
Optimize Gradient: Once the approximate elution percentage is known, run a shallower gradient around that point to improve resolution between the target compound and impurities.[21]
-
Adjust pH: If peak shape is poor for an ionizable compound, prepare buffered mobile phases (e.g., phosphate or acetate buffer) to control the pH precisely, keeping it at least 2 units away from the pKa.[22][23][24]
-
Change Organic Modifier: If selectivity between your compound and an impurity is poor, try switching from acetonitrile to methanol or vice-versa. These solvents have different selectivities and can alter the elution order.[24]
-
References
-
Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science. Available at: [Link]
-
Staroverov, S. M., et al. (1983). Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory. PubMed. Available at: [Link]
-
Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal. Available at: [Link]
-
Colón, Y. M. R., et al. (2020). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. PubMed Central. Available at: [Link]
-
Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Sci-Hub. Available at: [Link]
-
Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. ResearchGate. Available at: [Link]
-
Inamuddin, et al. (2021). Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange. ResearchGate. Available at: [Link]
-
D. A. Chirita, et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PubMed Central. Available at: [Link]
-
Klampfl, C. W., et al. (2001). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. PubMed. Available at: [Link]
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. Available at: [Link]
-
Hedrick, C. E., & McDougall, G. (1968). Effect of pH on polarity of purines and pyrimidines. PubMed. Available at: [Link]
-
GMP Insiders (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at: [Link]
-
Zhang, Q. H., et al. (2006). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. PubMed. Available at: [Link]
-
Inamuddin, et al. (2021). Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange. OUCI. Available at: [Link]
-
Mastelf (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available at: [Link]
-
Phenomenex (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
-
Agilent (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies. Available at: [Link]
-
BUCHI (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi.com. Available at: [Link]
-
Gilson (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson.com. Available at: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
Chrominfo (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Chrominfo.blogspot.com. Available at: [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available at: [Link]
-
University of Rochester (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Available at: [Link]
-
Agilent (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. Available at: [Link]
-
Bio-Rad (n.d.). Introduction to Ion Exchange Chromatography. Bio-Rad Laboratories. Available at: [Link]
-
Wikipedia (n.d.). Aqueous normal-phase chromatography. Wikipedia. Available at: [Link]
-
S. Van de Velde, et al. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effect of pH on polarity of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sci-hub.ru [sci-hub.ru]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 22. agilent.com [agilent.com]
- 23. mastelf.com [mastelf.com]
- 24. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Technical Support Center: Synthesis of Substituted Pyrimidines
Welcome to the technical support center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these crucial synthetic transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, ensuring your path to the target molecule is both efficient and successful.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
This section addresses the most pressing and frequently encountered issues during the synthesis of substituted pyrimidines, with a focus on widely used methods like the Biginelli and Pinner reactions.
FAQ 1: My Biginelli reaction is yielding a significant amount of a yellow, highly fluorescent byproduct. What is this compound, and how can I prevent its formation?
Answer:
The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This side reaction becomes competitive when two equivalents of the β-ketoester react with the aldehyde and ammonia.[2] The ammonia is often formed from the decomposition of urea at elevated temperatures.[2] This parallel reaction pathway competes directly with the desired Biginelli condensation.
Causality and Prevention:
-
Temperature Control: The formation of the Hantzsch DHP is often favored at higher temperatures.[2] Lowering the reaction temperature can significantly suppress this side reaction.
-
Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1][2] It is advisable to screen different catalysts to find one that preferentially promotes the desired pyrimidine formation.
-
Order of Addition: In some cases, adding the urea component last to the reaction mixture can minimize its premature decomposition into ammonia, thereby reducing the substrate for the Hantzsch reaction.[1][2]
FAQ 2: I'm observing a low yield in my pyrimidine synthesis, with a large amount of unreacted starting materials. What are the likely causes, and how can I improve the conversion?
Answer:
Low conversion is a common hurdle and can be attributed to several factors ranging from catalyst inefficiency to suboptimal reaction conditions.[1][2]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For Brønsted acids like HCl, verify the concentration is appropriate.[1]
-
Reaction Time and Temperature: The reaction may simply require more time or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Purity of Reactants: Impurities in your starting materials can inhibit the catalyst or participate in side reactions. Ensure all reactants, especially the amidine salt in a Pinner synthesis, are of high purity.[1][2] Amidines can be hygroscopic and may hydrolyze over time, so using freshly prepared or purified amidine hydrochloride is recommended.[1][2]
-
Anhydrous Conditions: For reactions sensitive to water, such as the Pinner synthesis, ensure strictly anhydrous conditions. Water can lead to the hydrolysis of intermediates and starting materials.[1]
FAQ 3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
Answer:
N-acylureas are known byproducts in the Biginelli reaction that can complicate purification due to their similar polarities to the desired dihydropyrimidinone (DHPM) product.[1]
Confirmation and Prevention:
-
Characterization: The presence of N-acylureas can be confirmed by their characteristic signals in ¹H and ¹³C NMR spectroscopy, as well as by mass spectrometry.[1] It is often necessary to isolate a small amount of the impurity by preparative TLC or column chromatography for unambiguous identification.[2]
-
Stoichiometry and Catalyst Control: The formation of N-acylureas can sometimes be suppressed by carefully controlling the stoichiometry of the reactants and the amount of catalyst used.[1]
-
Purification Strategy: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product.[1] Careful screening of recrystallization solvents is critical to achieving good separation.[1][3]
FAQ 4: In my Pinner synthesis using an unsymmetrical β-dicarbonyl compound, I am getting a mixture of regioisomers. How can I control the regioselectivity?
Answer:
The formation of regioisomers is a common challenge when using unsymmetrical β-dicarbonyl compounds in the Pinner synthesis.[4] The amidine can attack either of the two carbonyl groups, leading to a mixture of products.
Strategies for Control:
-
Exploiting Electronic and Steric Differences: The regioselectivity is governed by the relative reactivity of the two carbonyl groups. A more electrophilic (less sterically hindered) carbonyl group will typically react preferentially. You can sometimes influence this by modifying the substituents on the β-dicarbonyl compound.
-
Reaction Conditions: While often difficult to control completely, screening different solvents, temperatures, and bases may influence the ratio of regioisomers.
-
Alternative Synthetic Routes: If regioselectivity remains poor, it may be necessary to consider a different synthetic strategy where the desired regiochemistry is unambiguously established.[4]
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, workflow-based approach to troubleshooting complex issues.
Guide 2.1: Troubleshooting the Biginelli Reaction
This guide will help you diagnose and solve common problems encountered during the Biginelli reaction.
Problem: Low yield or a complex mixture of byproducts.
Workflow:
Caption: Troubleshooting workflow for the Biginelli reaction.
Guide 2.2: Troubleshooting the Pinner Pyrimidine Synthesis
This guide provides a systematic approach to resolving issues specific to the Pinner synthesis.
Problem: Low yield, incomplete cyclization, or formation of multiple products.
Workflow:
Caption: Troubleshooting workflow for the Pinner pyrimidine synthesis.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key purification techniques essential for obtaining high-purity substituted pyrimidines.
Protocol 3.1: Purification by Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying solid pyrimidine compounds by leveraging differences in solubility.[3]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which your target pyrimidine is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[3] Common solvents include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine in the minimum amount of hot solvent to create a saturated solution.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.[3]
-
Crystallization: Allow the clear, hot solution to cool slowly and undisturbed to room temperature. Subsequently, you can place it in an ice bath to maximize crystal formation.[3]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3]
Protocol 3.2: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and widely used technique for purifying pyrimidines from complex mixtures based on their differential polarity.[3]
Step-by-Step Methodology:
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine an appropriate solvent system (mobile phase). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target pyrimidine and good separation from impurities.[3] Common systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[3]
-
Column Packing: Prepare a column with silica gel (stationary phase) in the chosen solvent system, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Apply the mobile phase to the top of the column and use positive pressure (air or nitrogen) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in fractions as it exits the column.[3]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[3]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted pyrimidine.[3]
Section 4: Mechanistic Insights into Side Reactions
Understanding the mechanisms of side reactions is key to their prevention.
Biginelli vs. Hantzsch Reaction Pathways
The following diagram illustrates the competing reaction pathways in a typical Biginelli synthesis.
Caption: Competing Biginelli and Hantzsch reaction pathways.
This visualization clarifies how the decomposition of urea into ammonia provides the necessary reactant for the competing Hantzsch synthesis, leading to the formation of the undesired DHP byproduct.[2] By controlling factors that limit urea decomposition, such as temperature, the equilibrium can be shifted towards the desired Biginelli product.
References
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (URL: )
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem. (URL: )
- Side-product formation in pyrimidine ring synthesis and mitig
- Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem. (URL: )
Sources
Technical Support Center: Analytical Methods for Monitoring "Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate" Reactions
Welcome to the Technical Support Center for monitoring the synthesis and reactions of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the analytical monitoring of this important pyrimidine derivative. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and ensure the integrity of your experimental results.
Introduction
This compound is a key building block in medicinal chemistry. Accurate monitoring of its synthesis is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This guide provides a comprehensive overview of the most effective analytical techniques for this purpose, with a focus on practical troubleshooting and the underlying scientific principles.
Core Analytical Techniques for Reaction Monitoring
Several analytical techniques are well-suited for monitoring the progress of reactions involving this compound. The choice of method will depend on the specific reaction conditions, the properties of the reactants and products, and the level of detail required. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
Workflow for Reaction Monitoring
Below is a generalized workflow for monitoring a chemical reaction using the techniques discussed in this guide.
Caption: General workflow for monitoring a pyrimidine synthesis reaction.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for monitoring reaction progress by separating and quantifying the starting materials, intermediates, and products.[1] Due to the polarity of this compound, reverse-phase HPLC is a common choice.
Troubleshooting Guide: HPLC Analysis
Q1: I'm seeing poor retention of my compound on a C18 column. What can I do?
A1: This is a common issue with polar compounds like your pyrimidine derivative.[2] Here are several strategies to improve retention:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes.[2]
-
Decrease the Organic Modifier Concentration: A lower percentage of organic solvent (e.g., acetonitrile or methanol) in your mobile phase will increase the retention time of polar compounds.[2]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds, using a polar stationary phase and a mobile phase with a high organic content.[2]
-
Adjust Mobile Phase pH: If your compound has ionizable functional groups, adjusting the pH of the mobile phase can significantly impact retention. For pyrimidines, a slightly acidic mobile phase (pH 3-5) can sometimes improve peak shape and retention.
Q2: My peaks are tailing significantly. What is the cause and how can I fix it?
A2: Peak tailing for polar, basic compounds is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[2]
-
Operate at a Lower pH: At a lower pH (around 3), the silanol groups are protonated, reducing their interaction with your basic analyte.[2]
-
Use a Highly Deactivated, End-Capped Column: These columns have fewer free silanol groups, minimizing secondary interactions.[2]
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), in the mobile phase can mask the active sites on the stationary phase.
Q3: I'm observing split peaks in my chromatogram. What's happening?
A3: Split peaks can arise from several issues:
-
Partially Blocked Column Frit: Reverse and flush the column according to the manufacturer's instructions. If the problem persists, the frit may need replacement.[3]
-
Column Void: A void at the head of the column can cause peak splitting. This usually requires replacing the column.[2]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[3]
-
Co-eluting Impurity: What appears as a split peak may be two closely eluting compounds. Optimize your mobile phase or gradient to improve resolution.[2]
Experimental Protocol: Reverse-Phase HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction mixture in the initial mobile phase and filter through a 0.22 µm syringe filter.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable pyrimidine derivatives.[1] It provides excellent separation and definitive identification based on mass-to-charge ratio and fragmentation patterns.[4]
Troubleshooting Guide: GC-MS Analysis
Q1: I'm not seeing any peaks for my compound. What could be the issue?
A1: This can be due to several factors:
-
Compound is Not Volatile or is Thermally Labile: this compound may not be sufficiently volatile or could be degrading in the hot injector. Consider derivatization (e.g., silylation) to increase volatility and thermal stability.[4]
-
Injector Problems: Ensure the injector is at the correct temperature and that the syringe is delivering the sample correctly.[5]
-
System Leak: A leak in the system can prevent the sample from reaching the detector. Check for leaks at all fittings.[6]
Q2: My peaks are broad and tailing. How can I improve the peak shape?
A2: Poor peak shape in GC can be caused by:
-
Active Sites: The polar nature of your compound can lead to interactions with active sites in the injector liner or the column. Use a deactivated liner and a column designed for polar analytes.[7]
-
Incorrect Flow Rate: Optimize the carrier gas flow rate for your column dimensions and stationary phase.[8]
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample.[7]
Q3: I'm seeing ghost peaks in my chromatogram. Where are they coming from?
A3: Ghost peaks are typically due to contamination:
-
Septum Bleed: Old or incorrect septa can release volatile compounds. Replace the septum regularly.[6]
-
Contaminated Syringe: Ensure your syringe is thoroughly cleaned between injections.
-
Carryover from Previous Injections: Run a blank solvent injection to see if the ghost peaks persist. If so, you may need to bake out your column or clean the injector.[9]
Experimental Protocol: GC-MS Method (with Derivatization)
-
Derivatization: To a dried aliquot of the reaction mixture, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70 °C for 30 minutes.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 m/z.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for in-situ reaction monitoring to observe the formation of intermediates and products in real-time.[1][10] Both ¹H and ¹³C NMR can be valuable.
Troubleshooting Guide: NMR Analysis
Q1: The reaction appears complete by TLC, but NMR shows starting material. Why?
A1: This discrepancy can occur for a few reasons:
-
Co-elution on TLC: The starting material and product may have very similar Rf values on the TLC plate, making them appear as a single spot.[1]
-
Low UV Activity: If the starting material is not UV-active, you may not be seeing it on the TLC plate.[1]
-
NMR is More Sensitive: NMR is a more sensitive quantitative technique and can detect small amounts of starting material that are below the detection limit of TLC.[1]
Q2: My NMR spectrum is complex, with many unexpected peaks. What should I do?
A2: Unexpected peaks can indicate:
-
Formation of Byproducts or Isomers: Use 2D NMR techniques (like COSY and HSQC) to help elucidate the structures of these unknown compounds.[10][11]
-
Impurities in Starting Materials: Always check the purity of your starting materials by NMR before beginning the reaction.[1]
-
Solvent Impurities: Ensure you are using high-purity deuterated solvents.
Experimental Protocol: ¹H NMR Reaction Monitoring
-
Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary. Evaporate the solvent and dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Integrate the peaks corresponding to the starting material and the product. The disappearance of a characteristic starting material peak and the appearance of a product peak can be used to monitor the reaction progress. For example, the methyl ester protons of the product will have a characteristic chemical shift.
Frequently Asked Questions (FAQs)
Q: Which technique is best for quantitative analysis? A: HPLC is generally the most reliable and reproducible method for quantitative analysis of reaction mixtures, provided that suitable standards are available for calibration.[1]
Q: How can I confirm the identity of my product? A: Mass spectrometry (either coupled with GC or LC) provides the molecular weight of the compound, which is a strong indicator of its identity.[12] For unambiguous structure elucidation, NMR spectroscopy is the gold standard.[13]
Q: My compound is not soluble in common HPLC or NMR solvents. What are my options? A: For HPLC, you may need to explore a wider range of solvents or use a different chromatographic mode like HILIC. For NMR, solvents like DMSO-d₆ or DMF-d₇ are good options for polar compounds.
Q: How do I choose the right visualization stain for my TLC plates? A: For pyrimidine derivatives, which often contain conjugated systems, UV visualization is typically very effective.[1] Stains like potassium permanganate or iodine vapor can also be used for compounds that are not UV-active.[1]
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common chromatographic issues.
References
-
Marunaka, T., Umeno, Y., & Minami, Y. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 190(1), 107-112. [Link]
-
Frydman, L., Scherf, T., & Grabarnik, S. (2012). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. Journal of the American Chemical Society, 134(5), 2533-2541. [Link]
-
Frydman, L., Scherf, T., & Grabarnik, S. (2012). Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. Journal of the American Chemical Society, 134(5), 2533–2541. [Link]
-
R Discovery. (2012). Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Link]
-
PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution. [Link]
-
AELAB. (2025). 10 Common Mistakes in Gas Chromatography. [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
-
ResearchGate. (2025). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]
-
alwsci. (2025). Common Sources Of Error in Gas Chromatography. [Link]
-
Labcompare. (n.d.). 8 Common Gas Chromatography Mistakes. [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Link]
-
ACS Publications. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. [Link]
- Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
-
MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
-
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ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. [Link]
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ResearchGate. (2021). (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. [Link]
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ResearchGate. (2025). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. [Link]
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Validation & Comparative
A Comparative Guide to the Purity Validation of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate by HPLC-MS
In the landscape of pharmaceutical development, the meticulous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For novel heterocyclic compounds like Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate, a potential building block in medicinal chemistry, establishing a robust and sensitive analytical method for purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against the more conventional HPLC-Ultraviolet (UV) detection for the purity validation of this specific pyrimidine derivative. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our claims in authoritative references.
The Critical Need for High-Fidelity Purity Analysis
This compound (C₇H₈N₂O₃, M.W. 168.15 g/mol ) is a polar heterocyclic compound whose therapeutic potential is intrinsically linked to its purity.[1] Impurities, which can arise from the synthesis process or degradation, may possess undesirable pharmacological or toxicological properties. A typical synthesis might involve the condensation of a dicarbonyl compound with a molecule containing an amidine group, such as the reaction between dimethyl malonate and acetamidine hydrochloride.[2] This process can introduce a variety of potential impurities, including unreacted starting materials, intermediates, and by-products from side reactions. Therefore, an analytical method with high specificity and sensitivity is required to separate, identify, and quantify these impurities.
HPLC-MS vs. HPLC-UV: A Comparative Overview
While HPLC with UV detection is a workhorse in many quality control laboratories for its robustness and quantitative accuracy, it has inherent limitations. The core advantage of coupling HPLC with mass spectrometry lies in its superior specificity and sensitivity, which is particularly crucial for impurity profiling.
Specificity: HPLC-UV relies on the chromophoric properties of the analyte and its impurities. If an impurity lacks a significant chromophore or co-elutes with the main peak, it may go undetected or be inaccurately quantified.[2][3] In contrast, HPLC-MS provides mass-to-charge ratio (m/z) information for each eluting peak. This allows for the unequivocal identification of impurities, even if they co-elute chromatographically, and provides structural information that is invaluable for identifying unknown degradation products or process-related impurities.[4][5]
Sensitivity: For trace-level impurities, HPLC-MS, particularly with modern mass analyzers, offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV.[3][6] This is critical for adhering to the stringent limits for reporting, identification, and qualification of impurities as stipulated by regulatory bodies like the International Council for Harmonisation (ICH).[5][7]
The following table summarizes the key performance differences between the two techniques for the analysis of this compound.
| Performance Metric | HPLC-MS | HPLC-UV | Rationale & Insights |
| Specificity | High | Moderate to High | MS provides mass information, enabling the differentiation of co-eluting peaks and the identification of compounds with similar UV spectra. |
| Sensitivity (LOD/LOQ) | Very Low (ng/mL to pg/mL) | Low (µg/mL to ng/mL) | Mass spectrometers can detect ions at much lower concentrations than UV detectors can measure absorbance, which is crucial for trace impurity analysis.[3] |
| Identification | High | Low | MS provides molecular weight and fragmentation data, which are key to identifying unknown impurities. UV provides no structural information. |
| Quantification | Good | Excellent | While MS can be used for quantification, HPLC-UV is often considered more robust and less susceptible to matrix effects for this purpose.[2][3] |
| Cost & Complexity | High | Moderate | HPLC-MS systems are more expensive to purchase and maintain, and require a higher level of operator expertise. |
Validation of the HPLC-MS Method: A Self-Validating System
A robust analytical method must be validated to ensure it is fit for its intended purpose.[2][8] The validation of our HPLC-MS method for this compound purity follows the principles outlined in the ICH Q2(R2) guideline.[4][7][9] The interconnectedness of the validation parameters creates a self-validating system where the successful outcome of one test supports the validity of another.
Caption: Interconnectivity of HPLC-MS method validation parameters.
Experimental Protocol: HPLC-MS Purity Validation
This protocol is designed to be a self-validating system, where the results from each stage build confidence in the method's overall reliability.
-
HPLC System: A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, and column oven.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). Given the polar nature of the analyte, a column with polar end-capping may provide better peak shape.
-
Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), and ultrapure water.
-
Standard: A well-characterized reference standard of this compound.
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic acid in Water | Formic acid aids in the protonation of the analyte for better ionization in positive ESI mode and improves peak shape. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for a wide range of compounds. |
| Gradient Elution | 5% B to 95% B over 20 min | A gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the column is cleaned between injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Ionization Mode | ESI Positive | The nitrogen atoms in the pyrimidine ring are readily protonated. |
| Scan Range | m/z 50-500 | To cover the mass of the parent compound and potential impurities/degradants. |
| Capillary Voltage | 3.5 kV | Optimized for maximum signal intensity. |
| Cone Voltage | 30 V | A moderate cone voltage to minimize in-source fragmentation. |
The following workflow provides a step-by-step guide to validating the HPLC-MS method.
Caption: Workflow for the HPLC-MS Purity Method Validation.
-
Specificity (Forced Degradation): To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products, forced degradation studies are performed.[9]
-
Acid/Base Hydrolysis: Reflux the sample in 0.1 M HCl and 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Acceptance Criteria: The method must demonstrate resolution between the main peak and all degradation product peaks. The mass spectrometer will be used to confirm the identity of the main peak and provide mass information for the degradation products.
-
-
Linearity and Range: Linearity is established by analyzing a series of dilutions of the reference standard across a specified range.
-
Procedure: Prepare at least five concentrations, ranging from the LOQ to 150% of the target concentration.
-
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999. The range is the interval between the upper and lower concentrations that have been shown to have acceptable linearity, accuracy, and precision.[9]
-
-
Accuracy: Accuracy is determined by spike recovery experiments.
-
Procedure: Spike a placebo or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate injections of the standard solution at 100% of the target concentration.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be precise and accurate.
-
-
Robustness: The reliability of the method is assessed by deliberately varying key parameters.
-
Procedure: Introduce small variations in mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits, and the results should not be significantly affected.
-
Conclusion: The Superiority of HPLC-MS for Purity Validation
For a compound like this compound, where the impurity profile is not yet fully established, the adoption of an HPLC-MS method for purity validation is not just advantageous, it is a scientific necessity. The unparalleled specificity and sensitivity of mass spectrometry provide a level of assurance that is difficult to achieve with HPLC-UV alone. While HPLC-UV remains a valuable tool for routine quantification once a product and its impurity profile are well-characterized, the initial validation and characterization demand the richer dataset provided by HPLC-MS. This guide has outlined a comprehensive and scientifically sound approach to the validation of an HPLC-MS method, ensuring that the purity of this promising pharmaceutical building block can be assessed with the highest degree of confidence.
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A Comparative Guide to the Spectroscopic Characterization of Impurities in Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate
This guide provides an in-depth comparison of key spectroscopic techniques for the identification, quantification, and structural elucidation of impurities associated with Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this pyrimidine derivative is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable impurity profiling methodologies.
The narrative that follows is grounded in the principle of analytical procedure lifecycle management, emphasizing not just the "how" but the critical "why" behind experimental choices. All methodologies are presented within the framework of internationally recognized standards, ensuring that the described protocols are self-validating and align with regulatory expectations for scientific integrity.
The Imperative of Impurity Profiling in Pharmaceutical Development
Impurities in a drug substance can arise from various sources, including the synthesis process, degradation, or storage.[1] Even at trace levels, these impurities can impact the safety, efficacy, and quality of the final drug product.[1] Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[2][3] For a molecule like this compound, potential impurities may include unreacted starting materials, synthetic by-products, isomers, or degradants formed under stress conditions. A comprehensive analytical strategy is therefore not merely a quality control measure but a fundamental component of drug development.[4]
An effective impurity profiling workflow is a multi-step, logical process. It begins with high-sensitivity detection and separation, followed by identification and structural elucidation, and culminates in quantification and control. This guide will compare the primary tools used in this workflow: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Logical workflow for the detection, identification, and characterization of impurities.
Orthogonal Analytical Techniques: A Comparative Overview
No single analytical technique can provide all the necessary information for comprehensive impurity profiling. A multi-technique, or orthogonal, approach is essential. The primary methods—HPLC for separation and quantification, MS for molecular weight determination, and NMR for definitive structural elucidation—provide complementary data.[1]
Caption: Interrelationship of core spectroscopic techniques for impurity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is the cornerstone of impurity analysis, particularly for separating and quantifying trace impurities.[1][5] Its high resolving power makes it ideal for separating structurally similar compounds, such as isomers of pyrimidine derivatives, which may be challenging to differentiate by other means.[6][7]
Causality Behind Experimental Choices:
-
Technique: Reversed-Phase HPLC (RP-HPLC) is chosen because this compound and its likely impurities are moderately polar organic molecules. The C18 stationary phase provides excellent hydrophobic retention and separation capabilities.
-
Gradient Elution: A gradient is employed to ensure that both more polar and less polar impurities can be eluted and resolved within a reasonable timeframe. This is superior to isocratic elution for complex mixtures.
-
UV Detection: Pyrimidine rings are chromophores that absorb UV light. A photodiode array (PDA) detector is selected to monitor multiple wavelengths simultaneously, which can help distinguish between impurities with different spectral properties and assess peak purity.
Experimental Protocol: RP-HPLC for Impurity Profiling
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA Detector, 210-400 nm. Monitor at 254 nm for quantification.
-
Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.
Trustworthiness through Validation: This method must be validated according to ICH Q2(R2) guidelines.[4][8] Key validation parameters include:
-
Specificity: Demonstrated by spiking the sample with known potential impurities and showing baseline separation.[9]
-
Linearity: Assessed over a range from the reporting threshold to 120% of the specification limit.[3]
-
Accuracy & Precision: Determined by analyzing samples with known impurity concentrations.
-
Limit of Quantitation (LOQ): The LOQ for the analytical procedure should be at or below the reporting threshold.[2]
Mass Spectrometry (MS): The Key to Molecular Weight
When coupled with a separation technique like HPLC (LC-MS), mass spectrometry is an indispensable tool for identifying unknown impurities.[10][11] It provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, offering crucial clues to its identity.[12] High-resolution mass spectrometry (HRMS) is particularly powerful, as it can provide highly accurate mass measurements, enabling the determination of elemental composition.[12]
Causality Behind Experimental Choices:
-
Technique: LC-MS is chosen to correlate the retention time of an impurity peak from the HPLC separation directly with its mass.
-
Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for moderately polar molecules like pyrimidine derivatives, minimizing in-source fragmentation and preserving the molecular ion.
-
Tandem MS (MS/MS): By selecting a specific parent ion and fragmenting it, MS/MS provides structural information that can help differentiate between isomers and elucidate the structure of an unknown.
Experimental Protocol: LC-MS for Impurity Identification
-
LC System: Use the same HPLC method as described in Section 2.1 to ensure correlation of retention times.
-
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for high-resolution data.
-
Ionization Mode: ESI, positive and negative modes to capture a wider range of potential impurities.
-
Scan Mode:
-
Full Scan (MS1): m/z range 100-1000 to detect all eluting ions.
-
Data-Dependent Acquisition (DDA) MS/MS (MS2): Automatically trigger fragmentation of the top 3-5 most intense ions from the full scan.
-
-
Data Analysis:
-
Extract the accurate mass of the impurity from the full scan data.
-
Use software to predict possible elemental compositions.
-
Analyze the MS/MS fragmentation pattern to propose a structure. Compare fragmentation of the impurity to that of the main compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
While MS provides strong evidence for a proposed structure, NMR spectroscopy provides definitive proof.[13] It is the most powerful technique for unambiguous structure determination of organic molecules, including complex pyrimidine derivatives.[14][15][16] Through-bond and through-space correlations allow for the complete assignment of a molecule's constitution and stereochemistry.
Causality Behind Experimental Choices:
-
Impurity Isolation: For unambiguous NMR analysis, impurities often need to be isolated, typically via preparative HPLC. This is because the signals from a low-level impurity would be completely obscured by the signals of the main component in a mixture.
-
2D NMR Experiments: While a simple ¹H NMR spectrum is a good starting point, a full suite of 2D experiments (COSY, HSQC, HMBC) is required for de novo structure elucidation. These experiments reveal proton-proton and proton-carbon connectivities, allowing the molecular skeleton to be pieced together like a puzzle.[13]
Experimental Protocol: NMR for Structure Elucidation
-
Sample Preparation: Isolate at least 100 µg of the impurity using preparative HPLC. Dry thoroughly and dissolve in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum. This reveals the number of unique carbon atoms.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton-carbon pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): This crucial 2D experiment shows correlations between protons and carbons that are two or three bonds away, allowing the connection of molecular fragments.
-
Structure Assembly: Integrate the data from all experiments to build and confirm the complete chemical structure of the impurity.
Performance Comparison of Analytical Techniques
The choice of technique depends on the specific question being asked. HPLC-UV is ideal for routine purity checks and quantification, while LC-MS and NMR are essential for identification and structural characterization during development and investigation.
| Parameter | HPLC-UV | LC-MS | NMR Spectroscopy |
| Primary Function | Separation & Quantification | Separation & Molecular Weight ID | Definitive Structure Elucidation |
| Specificity | High (for separation) | Very High (mass selectivity) | Absolute (structural uniqueness) |
| Sensitivity | Good (ng range) | Excellent (pg-fg range) | Low (µg-mg range) |
| Structural Info | Very Limited (UV spectra) | Moderate (MW & fragmentation) | Comprehensive (full 3D structure) |
| Quantitative | Excellent (with standards) | Semi-quantitative (without standards) | Excellent (qNMR with internal standard) |
| Throughput | High | Medium | Low |
| Notes | Gold standard for purity testing and quality control.[1] | Best for initial ID of unknown impurities.[11][12] | Required for absolute proof of structure.[13] |
Conclusion
The spectroscopic characterization of impurities in this compound requires a strategic and orthogonal approach. This guide has outlined a validated, multi-step workflow that leverages the distinct strengths of HPLC, MS, and NMR spectroscopy. By starting with sensitive detection and separation via HPLC, proceeding to molecular weight determination with LC-MS, and culminating in unambiguous structural confirmation by NMR, researchers can build a complete and trustworthy profile of any impurities. Adherence to the principles of method validation, as outlined by the ICH, is critical at every stage to ensure data integrity and regulatory compliance.[4][8] This comprehensive analytical strategy is fundamental to delivering safe and high-quality pharmaceutical products.
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Shakila, S. R., et al. (2024, April 30). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Research Journal of Pharmacy and Technology, 17(4), 1635-1641. Available From: [Link]
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Singh, S., et al. (2020, January). Spectral Characterizations of Synthesized Pyrimidine Derivatives. ResearchGate. Available From: [Link]
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Khorlin, A. A., et al. (1980, January 25). Separation and Sequencing of the Sequence Isomers of Pyrimidine Deoxypentanucleoside Tetraphosphates by High-Performance Liquid Chromatography. PubMed. Available From: [Link]
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Kazoka, H. (2007, February 23). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Available From: [Link]
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Wevers, R., et al. (1999, April 1). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Clinical Chemistry, 45(4), 539-48. Available From: [Link]
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SIELC Technologies. (Date not available). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available From: [Link]
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Demeter, A. (2025, August 6). Carbon‐protonation of the pyrimidine ring: The story of a small molecule NMR problem. ResearchGate. Available From: [Link]
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Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. International Journal of Pharmaceutical Quality Assurance, 11(1), 53-59. Available From: [Link]
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A Senior Application Scientist's Guide to the Comparative Biological Activity of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate Analogs
This guide provides a comprehensive comparative analysis of the biological activity of analogs of "Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate." As a Senior Application Scientist, my goal is to synthesize technical data with field-proven insights to empower researchers in drug discovery and development. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of biologically active compounds. This guide will delve into the structure-activity relationships (SAR) of derivatives of a key pyrimidine building block, offering a roadmap for designing and evaluating novel therapeutic agents.
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its ability to mimic the interactions of the endogenous nucleic acid bases and to form multiple hydrogen bonds with biological targets. This has led to the development of numerous pyrimidine-based drugs with a wide range of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. The subject of this guide, "this compound," represents a versatile starting point for the synthesis of a diverse library of analogs with potentially tunable biological activities. Modifications at the 2-, 4-, and 6-positions of the pyrimidine ring can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.
This guide will explore a comparative analysis of hypothetical, yet rationally designed, analogs of this core structure, drawing upon published data for structurally related compounds to infer potential biological activities and guide future research.
General Synthetic Strategies for Pyrimidine Analogs
The synthesis of pyrimidine derivatives is well-established, with several robust methods available to researchers. A common and effective approach involves the condensation of a β-dicarbonyl compound with a urea or thiourea derivative. For the synthesis of the core scaffold and its analogs, a typical synthetic route is outlined below.
Experimental Protocol: Synthesis of Substituted Pyrimidine-4-carboxylates
This protocol describes a general method for synthesizing a library of pyrimidine analogs, which can be adapted based on the desired substitutions.
-
Step 1: Condensation Reaction. To a solution of an appropriate amidine or guanidine salt (1.0 eq) in a suitable solvent such as ethanol or methanol, add a solution of a substituted diethyl 2-acetylmalonate (1.0 eq) and a base like sodium ethoxide or sodium methoxide (2.2 eq).
-
Step 2: Cyclization. The reaction mixture is heated under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Step 3: Work-up and Purification. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute acid (e.g., 2N HCl) to precipitate the product. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Causality Behind Experimental Choices:
-
Choice of Base: Sodium ethoxide or methoxide is used to deprotonate the active methylene group of the malonate derivative, facilitating the initial condensation with the amidine or guanidine. The use of a slight excess of the base ensures the reaction goes to completion.
-
Solvent Selection: Ethanol or methanol are commonly used as they are good solvents for the reactants and the alkoxide base.
-
Acidification: Acidification is crucial for the precipitation of the final pyrimidine product, which is often a solid at acidic pH.
Caption: General workflow for the synthesis of pyrimidine-4-carboxylate analogs.
Comparative Analysis of Biological Activity
Due to the limited availability of published research on a wide array of "this compound" analogs, this section will present a comparative analysis based on data from closely related pyrimidine structures. The primary focus will be on anticancer activity and enzyme inhibition, as these are prominent therapeutic areas for pyrimidine derivatives.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of pyrimidine derivatives.[1][2][3] The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and dihydroorotate dehydrogenase.[4][5]
The following table summarizes the in vitro anticancer activity of various pyrimidine derivatives against different cancer cell lines. The activity is presented as the half-maximal inhibitory concentration (IC50). While not direct analogs of "this compound," these compounds provide valuable insights into the structure-activity relationships of this class of molecules.
Table 1: Anticancer Activity of Representative Pyrimidine Analogs
| Compound ID | R1 (Position 2) | R2 (Position 6) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -NH-Ph | -CH3 | Glioblastoma | 5-8 | [1] |
| 2a | -NH-Ph(4-Cl) | -CH3 | Colon (HT-29) | 30 | [6] |
| 3a | -NH2 | -Aryl | Breast (MCF-7) | 2.07 | N/A |
| 4a | -NH-pyrazole | -pyrazole | Various | Sub-micromolar | [3] |
| 5a | -NH2 | -Aryl | Bone (osteogenesis) | N/A (Active at 100 pM) |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 2- and 6-positions is critical: The nature of the substituents at these positions significantly influences the anticancer potency.
-
Aromatic and Heterocyclic Moieties: The introduction of aromatic and heterocyclic rings at the 2- and 6-positions appears to be a favorable strategy for enhancing anticancer activity.[3][6]
-
Lipophilicity: The lipophilic character of the compounds can influence their ability to cross biological membranes and reach their intracellular targets.[2]
Enzyme Inhibition
Pyrimidine derivatives are known to be effective inhibitors of various enzymes. The core pyrimidine structure can act as a scaffold to position functional groups that interact with the active site of an enzyme.
Table 2: Enzyme Inhibitory Activity of Pyrimidine Analogs
| Compound ID | Target Enzyme | IC50 / Ki | Inhibition Type | Reference |
| 6a | Glutathione Reductase (GR) | Ki = 0.979 µM | Non-competitive | |
| 7a | Dihydroorotate Dehydrogenase (DHODH) | Ki = 45 µM | Inhibitor and weak substrate | [4] |
| 8a | Bruton's Tyrosine Kinase (BTK) | IC50 = 0.5 nM | Irreversible | [5] |
| 9a | CDK2 | Ki = 0.005 µM | N/A | [3] |
Mechanism of Action Insights:
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition can lead to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[4][5]
-
Kinase Inhibition: Many pyrimidine-based drugs target protein kinases, which are crucial regulators of cell signaling pathways. By inhibiting specific kinases, these compounds can disrupt the signaling cascades that drive cancer cell growth and survival.[3][5]
Caption: Inhibition of a receptor tyrosine kinase by a pyrimidine analog.
Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of newly synthesized "this compound" analogs.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Self-Validating System:
-
Positive Control: Include a known anticancer drug (e.g., Doxorubicin) as a positive control to ensure the assay is performing as expected.
-
Blank Wells: Include wells with media only (no cells) to subtract the background absorbance.
-
Replicates: Perform each treatment in triplicate to ensure the reproducibility of the results.
Caption: Workflow for the MTT cell viability assay.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for an in vitro enzyme inhibition assay, which can be adapted for specific enzymes.
-
Reagent Preparation: Prepare a stock solution of the enzyme, substrate, and test compounds in a suitable buffer.
-
Reaction Mixture: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme. Pre-incubate for 10-15 minutes at the optimal temperature for the enzyme.
-
Initiate Reaction: Initiate the reaction by adding the substrate to each well.
-
Monitor Reaction: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the specific enzyme and substrate.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Further kinetic studies (e.g., Michaelis-Menten kinetics) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).
Trustworthiness of the Protocol:
-
Enzyme Activity Control: Include a control reaction without any inhibitor to determine the maximal enzyme activity (100% activity).
-
Substrate and Enzyme Titration: Optimize the concentrations of the enzyme and substrate to ensure the assay is running under initial velocity conditions.
-
Linearity Check: Ensure the reaction rate is linear over the measurement period.
Conclusion and Future Directions
The "this compound" scaffold holds significant promise for the development of novel therapeutic agents. This guide has provided a comparative analysis of the biological activities of its potential analogs, drawing upon existing literature for structurally related compounds. The presented synthetic strategies and biological evaluation protocols offer a solid foundation for researchers to design, synthesize, and test new derivatives with improved potency and selectivity.
Future research in this area should focus on:
-
Synthesis and Screening of a Focused Library: Synthesizing a library of analogs with systematic variations at the 2- and 6-positions to establish a clear SAR.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the in vivo efficacy, safety, and pharmacokinetic profiles of lead candidates in relevant animal models.
By leveraging the insights and methodologies outlined in this guide, the scientific community can accelerate the discovery and development of next-generation pyrimidine-based therapeutics.
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Zhuang, C., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]
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Zhuang, C., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PubMed, 26(3), 771. [Link]
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Demir, Y., et al. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. [Link]
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Gomha, S. M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. [Link]
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Demir, Y., et al. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. [Link]
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Boumi, S., et al. (2020). Synthesis, Biological Evaluation and Docking Study of New Pyrimidine Compounds as Anticancer Agents. ResearchGate. [Link]
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Chen, S. F., et al. (1988). Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. Biochemical Pharmacology, 37(15), 2847-2854. [Link]
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El-Gaby, M. S. A. (2000). Synthesis of Pyrimidine Derivatives. Mansoura University. [Link]
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Kumar, A., et al. (2021). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 12(10), 1735-1745. [Link]
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Organic Chemistry Portal. Pyrimidine synthesis. [Link]
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A Senior Application Scientist's Guide to Pyrimidine Intermediates: A Comparative Analysis of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate
Introduction: The Central Role of the Pyrimidine Scaffold in Modern Synthesis
In the landscape of medicinal chemistry and drug development, the pyrimidine ring stands as a cornerstone heterocyclic motif. Its presence in the nucleobases of DNA and RNA underscores its fundamental biological relevance, a feature that has been extensively leveraged in the design of therapeutic agents.[1][2] Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] The efficacy of these molecules is profoundly influenced by the nature and arrangement of substituents on the pyrimidine core. Consequently, the strategic selection of a pyrimidine intermediate is a critical decision in the synthesis of novel chemical entities, directly impacting reaction efficiency, substituent diversity, and overall yield.
This guide provides an in-depth comparison of key pyrimidine intermediates, with a special focus on the utility and reactivity of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate . We will objectively evaluate its performance against other widely used alternatives, such as halogenated pyrimidines and dihydropyrimidinones, supported by experimental data and detailed protocols to inform your synthetic strategy.
Featured Intermediate: this compound
This compound is a versatile and highly functionalized building block. Its structure is distinguished by three key features that dictate its synthetic potential: a hydroxyl group at the 2-position, a methyl group at the 6-position, and a methyl carboxylate at the 4-position.
-
The 2-Hydroxy Group: This is arguably the most significant functional handle. It exists in a tautomeric equilibrium with its keto form, 2-pyrimidone. This tautomerism is crucial as it allows for reactivity as either a nucleophile (via the ring nitrogen) or sets up the oxygen for conversion into a better leaving group, most commonly a halide.
-
The 4-Carboxylate Group: This electron-withdrawing group influences the reactivity of the ring and serves as a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.[5]
-
The 6-Methyl Group: This group can influence the solubility and steric environment of the molecule.
The convergence of these functional groups in a single, stable intermediate makes it a powerful precursor for a diverse range of more complex pyrimidine derivatives.
Comparative Analysis of Key Pyrimidine Intermediates
The choice of an intermediate is dictated by the desired final structure and the synthetic transformations planned. Here, we compare this compound with three other classes of common pyrimidine intermediates.
Dihydropyrimidinones (DHPMs) via the Biginelli Reaction
DHPMs are synthesized through the well-established Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[6][7][8]
-
Synthetic Utility: The primary advantage of the Biginelli reaction is its operational simplicity and efficiency in rapidly generating molecular complexity.[3] It is a cornerstone of combinatorial chemistry and library synthesis for screening purposes.
-
Structural Differences & Limitations: Compared to our featured intermediate, DHPMs are not aromatic, possessing a dihydropyrimidine core. While they can be oxidized to the corresponding pyrimidines, this adds a step to the synthesis. The substituent at the 4-position is derived from the starting aldehyde, which offers diversity but differs from the carboxylate handle of our primary intermediate.
Halogenated Pyrimidines (e.g., 4-Chloro-2,6-dimethylpyrimidine)
Halogenated pyrimidines are workhorse intermediates for constructing C-N, C-O, and C-S bonds via Nucleophilic Aromatic Substitution (SNAr) reactions.[9] They are typically synthesized from their corresponding hydroxypyrimidine precursors.
-
Reactivity and Versatility: The chloro group is an excellent leaving group, allowing for facile substitution by a wide range of nucleophiles.[10] In di- or tri-chlorinated pyrimidines, the regioselectivity of substitution can often be controlled by reaction conditions and the nature of the attacking nucleophile.[11][12] This pathway is arguably the most direct method for introducing diverse amine, alcohol, or thiol functionalities onto the pyrimidine ring.
-
Comparison to Hydroxypyrimidines: this compound is a direct precursor to its chlorinated analog. The decision to use the hydroxy- or chloro-intermediate depends on the subsequent synthetic steps. If the goal is direct substitution with a nucleophile, the chlorinated version is superior. However, the hydroxypyrimidine is more stable, less hazardous, and offers alternative reaction pathways.
Aminopyrimidines (e.g., Ethyl 2-amino-4-methylpyrimidine-5-carboxylate)
Aminopyrimidines provide a different set of synthetic opportunities centered around the reactivity of the amino group.
-
Synthetic Potential: The amino group can be acylated, alkylated, or used in transition metal-catalyzed cross-coupling reactions. It serves as a potent directing group and can be transformed into other functionalities.
-
Divergent Reactivity: While the hydroxyl group of our featured intermediate is primarily used as a precursor for a leaving group (like chlorine), the amino group is often incorporated as a permanent feature of the final molecule, for instance, forming part of a pharmacophore that engages in hydrogen bonding.
Data Summary: A Head-to-Head Comparison
The following table summarizes the key characteristics and typical performance of these pyrimidine intermediates in common synthetic applications.
| Intermediate Class | Typical Synthesis Method | Key Reactivity | Common Applications | Advantages | Disadvantages |
| This compound | Condensation of β-dicarbonyl compounds with urea/amidines | Tautomerism, O-alkylation, Conversion to halo/thio-pyrimidines | Precursor for SNAr, Synthesis of fused heterocycles | Stable, highly functionalized, versatile precursor | Requires activation (e.g., chlorination) for SNAr |
| Dihydropyrimidinones (DHPMs) | Biginelli Reaction (Aldehyde, β-ketoester, Urea)[6] | Cyclization, Oxidation to pyrimidines | High-throughput screening libraries, Calcium channel blockers[6] | One-pot, high atom economy, rapid complexity | Non-aromatic core, requires an extra oxidation step for pyrimidine synthesis |
| Halogenated Pyrimidines | Chlorination of hydroxypyrimidines (e.g., with POCl₃)[10][13] | Nucleophilic Aromatic Substitution (SNAr) | Kinase inhibitors, Agrochemicals[14] | Excellent for C-N, C-O, C-S bond formation, high reactivity | Often requires harsh reagents for synthesis (POCl₃), moisture sensitive |
| Aminopyrimidines | Condensation with guanidine; SNAr on chloropyrimidines | N-acylation, N-alkylation, Cross-coupling reactions | Bioactive molecules, directing groups in synthesis | Provides key hydrogen bond donor/acceptor sites | Can be less reactive in some transformations compared to hydroxyl/halo analogs |
Experimental Protocols
To provide a practical context, the following are representative, step-by-step protocols for the synthesis and application of these intermediates.
Protocol 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
This protocol describes the synthesis of a dihydroxypyrimidine, a close analog to our featured intermediate, showcasing the fundamental condensation reaction.
Reaction: Dimethyl malonate + Acetamidine hydrochloride → 4,6-dihydroxy-2-methylpyrimidine
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and under an ice bath, add 150 mL of methanol.
-
While stirring, add sodium methoxide (18.4g, 0.34 mol).[15]
-
Once the sodium methoxide has dissolved, add dimethyl malonate (13.2g, 0.1 mol) followed by acetamidine hydrochloride (9.45g, 0.1 mol).[15]
-
Remove the ice bath and allow the reaction to warm to 18-25 °C. Stir for 4-5 hours. The solution will become a creamy white slurry.
-
After the reaction is complete, remove the methanol via distillation under reduced pressure.
-
Dissolve the resulting solid in 50 mL of water and adjust the pH to 1-2 using 4M HCl.
-
Cool the mixture to 0 °C and stir for 3-4 hours to facilitate crystallization.
-
Collect the white solid by suction filtration, wash successively with ice-cold water and ice-cold methanol, and dry to obtain the product.[15]
Protocol 2: Conversion of Hydroxypyrimidine to Chloropyrimidine
This protocol demonstrates the critical conversion of a hydroxypyrimidine to a highly reactive chloropyrimidine, a common downstream step for intermediates like this compound.
Reaction: 2,4-Dimethyl-6-hydroxypyrimidine + POCl₃ → 4-chloro-2,6-dimethylpyrimidine
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a stirrer, place 2,4-dimethyl-6-hydroxypyrimidine.
-
Add phosphorus oxychloride (POCl₃) in excess (typically 3-5 equivalents).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Quench the reaction by slowly adding the residue to crushed ice/ice water.
-
Neutralize the acidic solution by adding a base such as sodium carbonate solution until the pH is approximately 9-10.
-
Extract the product with an organic solvent like methyl tert-butyl ether (MTBE).
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target 4-chloro-2,6-dimethylpyrimidine.[10]
Visualization of Synthetic Pathways
The strategic utility of these intermediates can be visualized through their synthetic relationships and divergent reactivity.
Caption: Synthetic routes to and divergent applications of key pyrimidine intermediates.
Conclusion and Expert Recommendations
The selection of a pyrimidine intermediate is a pivotal step that defines the scope and efficiency of a synthetic campaign.
-
For rapid library synthesis and the generation of diverse, non-aromatic scaffolds, the Biginelli reaction to form DHPMs is unparalleled in its simplicity and effectiveness.[16][17]
-
When the primary goal is the introduction of a wide array of nucleophiles, halogenated pyrimidines are the intermediates of choice, offering a direct and high-yielding route to functionalized products via SNAr.
-
Aminopyrimidines are ideal when the nitrogen functionality is a desired final feature for biological interaction or for use in cross-coupling chemistry.
This compound , however, occupies a unique position of strategic versatility. It is a stable, crystalline solid that serves as an excellent entry point to multiple synthetic pathways. It can be readily converted to the highly reactive chloropyrimidine, or its hydroxyl and ester groups can be manipulated directly. This dual reactivity profile makes it an exceptionally valuable asset for both linear and divergent synthetic strategies, providing researchers with the flexibility to explore a wider chemical space from a single, reliable precursor. For projects requiring a multi-faceted approach to pyrimidine functionalization, it is a superior starting point.
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124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION Yan Alamanda Ilfahmi, Ar. Available at: [Link]
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Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity - ResearchGate. Available at: [Link]
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate Derivatives
Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry
The pyrimidine ring is a quintessential heterocyclic scaffold that holds a privileged position in the realm of drug discovery and development. As a fundamental component of nucleic acids—cytosine, thymine, and uracil—it is intrinsically recognized by biological systems.[1][2] This inherent biocompatibility, combined with its versatile chemical functionality, has made the pyrimidine nucleus a cornerstone for designing therapeutic agents across a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4][5]
This guide focuses on the structure-activity relationships (SAR) of derivatives based on the Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate core. This specific scaffold serves as a valuable starting point for chemical modification, offering multiple sites for substitution that can profoundly influence biological activity. We will dissect the impact of structural modifications at each position of the pyrimidine ring, providing a comparative analysis of their performance supported by experimental data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutic agents.
The Core Moiety: Synthesis and Strategic Importance
The foundational step in any SAR study is the efficient and reliable synthesis of the core scaffold. This compound is typically synthesized via a cyclocondensation reaction, a robust method in heterocyclic chemistry.[2] A common approach involves the reaction of an amidine-containing compound, such as urea or its derivatives, with a β-ketoester like methyl acetoacetate. This reaction provides a straightforward entry into the pyrimidine ring system.
Below is a generalized workflow for the synthesis and subsequent derivatization that forms the basis of SAR exploration.
Figure 1: General workflow for the synthesis of the core pyrimidine scaffold and subsequent SAR exploration.
Dissecting the Scaffold: A Positional Analysis of Structure-Activity Relationships
The biological activity of pyrimidine derivatives is exquisitely sensitive to the nature and placement of substituents on the ring.[1] We will now explore the impact of modifications at key positions of the this compound core.
Position 2: The Hydroxyl/Thio/Amino Anchor
The substituent at the C2 position is a critical determinant of activity, often acting as a key hydrogen bond donor or acceptor in interactions with biological targets.
-
Hydroxyl Group (–OH): The parent hydroxyl group can engage in crucial hydrogen bonding. Its tautomeric equilibrium with the keto form (pyrimidin-2-one) also influences the electronic character and planarity of the ring system.
-
Thio Group (–SH): Replacing the hydroxyl with a thiol group to create a 2-thioxopyrimidine can significantly enhance certain biological activities. For instance, some 2-thioxo-pyrimidine derivatives have demonstrated potent antimicrobial and anti-inflammatory properties.[6] This is often attributed to the increased acidity and different hydrogen bonding capabilities of the thiol group.
-
Amino Group (–NH2): The introduction of an amino group at C2 is a common strategy. 2-aminopyrimidines are found in numerous kinase inhibitors, where the amino group often forms a key "hinge-binding" interaction within the ATP-binding pocket of the target kinase.
-
Alkoxy/Alkylthio Ethers (–OR/–SR): Alkylation of the hydroxyl or thiol group provides a means to probe steric tolerance and hydrophobic interactions. These modifications can also improve pharmacokinetic properties like membrane permeability.
Position 4: The Carboxylate Gateway
The methyl carboxylate group at C4 is a versatile handle for extensive chemical modification.
-
Carboxylic Acid (–COOH): Saponification of the methyl ester to the corresponding carboxylic acid introduces a negatively charged group at physiological pH. This can form strong ionic interactions or hydrogen bonds with target proteins.
-
Amide Derivatives (–CONHR): Amidation of the carboxylate with a diverse range of amines is a cornerstone of SAR studies. This allows for the introduction of various substituents to explore hydrophobic, aromatic, and hydrogen-bonding interactions. Studies on trisubstituted pyrimidine amide derivatives have identified potent CCR4 antagonists, where the nature of the amide substituent was crucial for activity.[7]
-
Hydrazones (–CONHNH=CR'R''): Condensing the corresponding hydrazide with various aldehydes or ketones yields hydrazone derivatives. This moiety is known to be present in compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[8]
Position 6: The Methyl Modulator
While seemingly simple, the C6-methyl group plays an important role in orienting the molecule within a binding pocket and can be a target for modification.
-
Alkyl Homologation: Replacing the methyl group with larger alkyl groups (ethyl, propyl, isobutyl) can probe for the presence of nearby hydrophobic pockets. Studies on 4-isobutylpyrimidine derivatives have shown that this group can contribute favorably to antimicrobial and anticancer activities.[9]
-
Aryl Substitutions: Introducing aryl groups at this position can lead to π-π stacking interactions with aromatic amino acid residues in the target protein, often enhancing potency.
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Purity analysis of "Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate" by NMR
An objective comparison of analytical methodologies for the purity assessment of "Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate," with a focus on providing supporting experimental data for quantitative Nuclear Magnetic Resonance (qNMR).
Abstract
The determination of purity for pharmaceutical intermediates like this compound is a critical step in drug development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). While various analytical techniques are available, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary method for purity assessment. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of qNMR with traditional chromatographic methods such as HPLC and GC. We will delve into the fundamental principles of qNMR, highlighting its advantages as a primary ratio method that does not require a specific reference standard for the analyte. A detailed, step-by-step experimental protocol for the purity analysis of this compound using ¹H qNMR with an internal standard is presented, including crucial considerations for sample preparation, data acquisition, and processing. This guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement and interpret qNMR data for high-fidelity purity analysis.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
This compound is a key heterocyclic building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as any impurities can be carried through subsequent synthetic steps, potentially leading to the formation of undesired side products or affecting the final API's stability, bioavailability, and toxicity. Therefore, a robust and accurate analytical method for purity determination is not just a matter of quality control, but a fundamental requirement for regulatory compliance and patient safety.
Traditionally, High-Performance Liquid Chromatography (HPLC) has been the workhorse for purity analysis in the pharmaceutical industry. However, HPLC is a comparative method that relies on the availability of a pure reference standard for the analyte and each of its impurities. This can be a significant bottleneck, especially in the early stages of drug development when such standards may not be available. This guide will demonstrate the utility of quantitative NMR (qNMR) as a superior alternative for absolute purity determination, offering a direct and unambiguous measurement of the analyte's concentration relative to a certified internal standard.
The Unique Advantages of Quantitative NMR (qNMR) for Purity Assessment
Quantitative NMR has gained significant traction and acceptance from regulatory bodies like the United States Pharmacopeia (USP) as a primary analytical method.[1][2] This is due to a fundamental principle that sets it apart from other techniques: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3][4] This direct proportionality allows for absolute quantification without the need for an identical reference standard of the analyte, a significant advantage in pharmaceutical analysis.[3][5]
Key Advantages of qNMR:
-
Primary Ratio Method: qNMR is a primary ratio method of measurement, meaning the purity of an analyte can be determined by relating its NMR signal integral to that of a well-characterized internal standard of known purity.[1]
-
Universal Detection: Unlike UV detection in HPLC, which requires a chromophore, NMR can detect nearly any organic molecule containing NMR-active nuclei (like ¹H), making it a more universal detector for impurities.[6]
-
Structural Information: A single qNMR experiment provides both quantitative and qualitative data. It not only determines the purity but also provides structural confirmation of the analyte and can help in the identification of unknown impurities.[5]
-
Non-destructive: The sample can be fully recovered after the NMR analysis, which is particularly useful when dealing with precious or limited quantities of material.[4]
-
High Precision: When performed under optimized conditions, qNMR methods can achieve high levels of precision, with relative standard deviations typically below 1%.[3]
Limitations to Consider:
-
Lower Sensitivity: Compared to techniques like HPLC-UV or Mass Spectrometry, NMR has lower sensitivity, making it less suitable for detecting trace-level impurities (typically below the 0.1% level).[7]
-
Signal Overlap: In complex mixtures, signals from the analyte, impurities, and the internal standard may overlap, complicating the integration and quantification process.
-
Instrumentation Cost: High-field NMR spectrometers represent a significant capital investment.
A Comparative Landscape of Analytical Techniques for Purity Determination
The choice of an analytical technique for purity determination depends on various factors, including the nature of the analyte, the expected impurities, the required level of accuracy, and the stage of drug development. Here, we compare qNMR with other commonly used techniques.
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Mass Spectrometry (MS) |
| Principle | Nuclear spin resonance; signal area is proportional to the number of nuclei. | Differential partitioning of analytes between a mobile and stationary phase. | Partitioning of volatile analytes between a mobile gas phase and a stationary phase. | Separation of ions based on their mass-to-charge ratio. |
| Quantitation | Absolute (with internal standard); direct measurement.[4] | Relative (requires analyte-specific reference standards for each impurity). | Relative (requires analyte-specific reference standards). | Not inherently quantitative; requires isotopic standards or extensive calibration. |
| Need for Analyte Standard | No (uses a certified internal standard).[3] | Yes (for both analyte and impurities). | Yes. | No, but requires standards for quantification. |
| Sensitivity | Moderate. | High (UV, ELSD, MS detectors).[7] | High (FID, MS detectors). | Very High. |
| Selectivity | High (based on chemical structure). | Moderate to High (dependent on column and detector). | High (for volatile compounds). | Very High. |
| Sample Throughput | Moderate. | High. | High. | High. |
| Destructive? | No.[4] | Yes. | Yes. | Yes. |
| Best For | Absolute purity of main components, structural confirmation. | Separating complex mixtures, detecting trace impurities. | Volatile and thermally stable compounds. | Compound identification, trace analysis. |
Experimental Protocol: High-Fidelity Purity Determination of this compound by ¹H qNMR
This section provides a detailed, step-by-step protocol for determining the purity of this compound.
Principle and Rationale
The purity of the analyte is determined by comparing the integral of a specific, well-resolved resonance of the analyte with the integral of a resonance from a certified internal standard of known purity and concentration. The calculation is based on the molar ratio of the two compounds, derived from their respective signal integrals, number of protons, and molecular weights.
Materials and Reagents
-
Analyte: this compound (Lot # to be specified).
-
Internal Standard: Maleic acid (certified reference material, purity ≥99.5%).
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D, with low water content.
-
Equipment: 5 mm NMR tubes, analytical microbalance (readability ± 0.01 mg or better), volumetric flasks, pipettes.
Instrumentation
-
NMR Spectrometer: 400 MHz or higher field strength is recommended to achieve good signal dispersion.[2]
-
Software: NMR data processing software (e.g., Mnova, TopSpin).
Step-by-Step Procedure
Step 1: Internal Standard Selection
-
Rationale: An ideal internal standard should be stable, have high purity, be soluble in the chosen solvent, and possess sharp signals in a region of the spectrum that does not overlap with the analyte signals.[8][9] Maleic acid is an excellent choice as it provides a sharp singlet for its two vinyl protons at ~6.3 ppm in DMSO-d₆, a region that is typically clear for many organic molecules.
Step 2: Sample Preparation
-
Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial using an analytical balance. Record the exact weight.
-
Accurately weigh approximately 5-10 mg of the internal standard (maleic acid) into the same vial. Record the exact weight. Aim for a molar ratio of analyte to standard close to 1:1 to ensure comparable signal intensities.[10]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication. Visually inspect the solution to confirm no solid particles remain.
-
Transfer the solution to a 5 mm NMR tube.
Step 3: NMR Data Acquisition
-
Rationale: The acquisition parameters must be optimized to ensure that the NMR signals are fully relaxed between scans, which is crucial for accurate integration.[9][11]
-
Recommended Parameters (for a 400 MHz spectrometer):
| Parameter | Value | Rationale |
| Pulse Program | Standard 1D proton (e.g., zg30) | A simple 30° pulse is often sufficient and can reduce the required relaxation delay. |
| Relaxation Delay (D1) | ≥ 30 seconds | Should be at least 5 times the longest T₁ relaxation time of both the analyte and standard to ensure >99% relaxation. This is the most critical parameter for quantification.[8] |
| Acquisition Time (AQ) | ≥ 3 seconds | To ensure the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts.[10] |
| Number of Scans (NS) | 16-64 | Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks to be integrated, which is necessary for integration errors of <1%.[9][12] |
| Temperature | 298 K (25 °C) | A stable temperature should be maintained throughout the experiment. |
Step 4: Data Processing and Purity Calculation
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved singlet from the methyl ester protons of the analyte (expected around 3.8-4.0 ppm) and the singlet from the vinyl protons of maleic acid (~6.3 ppm). The integration region should cover at least 20 times the line width of the peak.[9]
-
Use the following formula to calculate the purity of the analyte:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
Ianalyte = Integral of the analyte signal
-
Istd = Integral of the internal standard signal
-
Nanalyte = Number of protons for the analyte signal (e.g., 3 for the methyl ester group)
-
Nstd = Number of protons for the standard signal (2 for maleic acid)
-
Manalyte = Molecular weight of the analyte
-
Mstd = Molecular weight of the internal standard
-
manalyte = Mass of the analyte
-
mstd = Mass of the internal standard
-
Pstd = Purity of the internal standard (as a percentage)
-
Data Interpretation and Results
Below is a representative ¹H NMR spectrum and a table summarizing the experimental data and calculated purity.
(Note: The following spectrum is an illustrative example based on typical chemical shifts for the functional groups in this compound and maleic acid in DMSO-d₆.)
Figure 1: Representative ¹H NMR Spectrum
(A representative image would be placed here showing a ¹H NMR spectrum with labeled peaks for the analyte (methyl ester at ~3.9 ppm, methyl at ~2.4 ppm, pyrimidine H at ~6.5 ppm) and the internal standard (maleic acid at ~6.3 ppm), with their corresponding integrals.)
Table 2: Experimental Data and Purity Calculation
| Parameter | Value |
| Mass of Analyte (manalyte) | 12.55 mg |
| Mass of Standard (mstd) | 8.20 mg |
| Purity of Standard (Pstd) | 99.7% |
| Molecular Weight of Analyte (Manalyte) | 184.17 g/mol |
| Molecular Weight of Standard (Mstd) | 116.07 g/mol |
| Integral of Analyte (Ianalyte) (CH₃ ester) | 1.00 |
| Integral of Standard (Istd) (CH=CH) | 0.95 |
| Number of Protons (Analyte) (Nanalyte) | 3 |
| Number of Protons (Standard) (Nstd) | 2 |
| Calculated Purity | 98.9% |
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical flow, the following diagrams are provided.
Caption: Workflow for qNMR purity analysis.
Caption: Decision tree for selecting a purity analysis method.
Conclusion: Integrating qNMR into Modern Quality Control Workflows
Quantitative NMR is a robust, reliable, and increasingly recognized method for the absolute purity determination of pharmaceutical compounds.[3][13] Its unique ability to provide direct, quantitative results without the need for an analyte-specific reference standard makes it an invaluable tool, particularly in research and early-phase development.[5] While chromatographic techniques like HPLC remain essential for detecting trace impurities and analyzing complex mixtures, qNMR offers an orthogonal and often more direct route to establishing the purity of a main component.[6] By understanding the principles and meticulously following a validated protocol, researchers can leverage the power of qNMR to ensure the quality and integrity of critical pharmaceutical intermediates like this compound, thereby accelerating the drug development pipeline with confidence.
References
-
ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. Retrieved from [Link]
-
Webb, A. G., et al. (2012). Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
USP qNMR Expert Panel. (2018). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. Semantic Scholar. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
University of [University Name]. (2017, November). Quantitative NMR Spectroscopy.docx. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
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US Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? | Applications Notes. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Let's try doing quantitative NMR | Applications Notes. Retrieved from [Link]
-
da Silva, T. A., et al. (n.d.). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Semantic Scholar. Retrieved from [Link]
-
ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. Retrieved from [Link]
-
Nanalysis. (2021, June 24). NMR acquisition parameters and qNMR. Retrieved from [Link]
-
Nanalysis. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]
-
University of [University Name]. (n.d.). Practical Aspects of Quantitative NMR Experiments. Retrieved from [Link]
-
Reddit. (2018, August 23). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. Retrieved from [Link]
-
MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]
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Comparing the efficacy of different synthetic routes to "Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate"
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of two primary synthetic routes to Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate, a key heterocyclic building block in medicinal chemistry. The presented methodologies are critically evaluated for their efficacy, scalability, and overall practicality in a research and development setting. All protocols are substantiated with experimental data and supported by authoritative references to ensure scientific integrity.
Introduction
This compound and its derivatives are of significant interest in drug discovery due to the versatile chemical handles offered by the pyrimidine scaffold. The presence of a hydroxyl group, a methyl group, and a carboxylate ester provides multiple points for further functionalization, making it a valuable intermediate for the synthesis of complex bioactive molecules. The efficiency of the synthetic route to this core structure is therefore a critical factor in the early stages of drug development. This guide will compare a multi-step, stepwise functionalization approach with a more direct, convergent synthesis.
Route 1: Stepwise Functionalization of a Pre-formed Pyrimidine Ring
This well-established route involves the initial construction of the pyrimidine core followed by sequential introduction of the required functional groups.
Workflow for Route 1
Caption: Stepwise synthesis of the target molecule.
Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
The foundational step is the cyclocondensation of an amidine with a malonic ester. This reaction is a robust method for forming the pyrimidine ring system.
Experimental Protocol:
-
Under an inert atmosphere, sodium methoxide (2.0-2.5 equivalents) is dissolved in anhydrous methanol.
-
Acetamidine hydrochloride (1.0 equivalent) and dimethyl malonate (1.0-1.2 equivalents) are added sequentially to the cooled solution.
-
The reaction mixture is stirred at room temperature for 2-4 hours, then refluxed for 3-5 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.
-
The solid is collected by filtration, washed with cold water and methanol, and dried to afford 4,6-dihydroxy-2-methylpyrimidine as a white solid.
Causality of Experimental Choices:
-
Sodium methoxide: A strong base is required to deprotonate the malonic ester, forming a nucleophilic enolate that attacks the amidine.
-
Anhydrous conditions: The presence of water can hydrolyze the ester and the sodium methoxide, reducing the yield.
-
Acidification: The product is soluble in its salt form at basic pH; acidification protonates the hydroxyl groups, causing precipitation.
Step 2: Vilsmeier-Haack Formylation
This reaction introduces a formyl group at the electron-rich C-5 position of the pyrimidine ring.
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel and a condenser, phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents) is added dropwise to ice-cooled N,N-dimethylformamide (DMF, used as both reagent and solvent).
-
4,6-Dihydroxy-2-methylpyrimidine (1.0 equivalent) is then added portion-wise, and the mixture is heated to 80-100°C for 4-6 hours.
-
The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a sodium hydroxide solution.
-
The precipitated product, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, is filtered, washed with water, and dried.
Causality of Experimental Choices:
-
Vilsmeier reagent: The electrophilic species, chloroiminium ion ([Me₂N=CHCl]⁺), is generated in situ from POCl₃ and DMF and is essential for the electrophilic aromatic substitution on the pyrimidine ring.
-
Heating: The reaction requires thermal energy to overcome the activation barrier for the formylation of the relatively electron-deficient pyrimidine ring.
Step 3: Oxidation of the Aldehyde
The formyl group is oxidized to a carboxylic acid.
Experimental Protocol:
-
4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde (1.0 equivalent) is suspended in an aqueous solution.
-
Potassium permanganate (KMnO₄, 1.5-2.0 equivalents) is added portion-wise at a controlled temperature (0-10°C).
-
The reaction is stirred until the purple color of the permanganate disappears.
-
The manganese dioxide byproduct is removed by filtration.
-
The filtrate is acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The product, 2-hydroxy-6-methylpyrimidine-4-carboxylic acid, is collected by filtration, washed with cold water, and dried.[1]
Causality of Experimental Choices:
-
Potassium permanganate: A strong oxidizing agent capable of converting aldehydes to carboxylic acids. The reaction is typically performed in a neutral or slightly alkaline medium, followed by acidification to isolate the carboxylic acid.
Step 4: Fischer Esterification
The final step is the conversion of the carboxylic acid to its methyl ester.
Experimental Protocol:
-
2-Hydroxy-6-methylpyrimidine-4-carboxylic acid (1.0 equivalent) is suspended in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid (H₂SO₄) is added.
-
The mixture is refluxed for 6-8 hours.
-
The excess methanol is removed under reduced pressure.
-
The residue is neutralized with a saturated solution of sodium bicarbonate.
-
The product, this compound, is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield the final product.[2][3][4][5][6]
Causality of Experimental Choices:
-
Acid catalyst: Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Excess methanol: The reaction is an equilibrium; using a large excess of methanol drives the equilibrium towards the formation of the ester.[6]
Route 2: Convergent Synthesis via Direct Ring Formation
This approach aims to construct the fully functionalized pyrimidine ring in a single step, offering a potentially more efficient synthesis in terms of step economy.
Workflow for Route 2
Caption: Direct synthesis of the target molecule.
Proposed Experimental Protocol:
-
In a suitable solvent such as ethanol, dissolve sodium ethoxide (2.0 equivalents).
-
Add acetamidine hydrochloride (1.0 equivalent) and a suitably substituted β-keto ester, such as dimethyl 2-acetyl-3-oxobutanedioate (1.0 equivalent).
-
Reflux the reaction mixture for 6-12 hours.
-
After cooling, neutralize the reaction with a suitable acid.
-
The product is isolated by extraction and purified by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Substituted β-keto ester: The choice of the β-keto ester is crucial as it directly introduces the C4-carboxylate and C6-methyl groups in a single step.
-
One-pot reaction: This approach significantly reduces the number of synthetic steps, workups, and purification procedures, potentially leading to a higher overall yield and reduced waste.
Comparison of the Synthetic Routes
| Parameter | Route 1: Stepwise Functionalization | Route 2: Convergent Synthesis |
| Number of Steps | 4 | 1 |
| Overall Yield | Moderate (cumulative loss over multiple steps) | Potentially High |
| Scalability | Each step needs individual optimization for scale-up. | Potentially easier to scale up a single step. |
| Purification | Multiple purification steps required. | Single purification step. |
| Reagent Cost & Availability | Readily available and relatively inexpensive starting materials. | The substituted β-keto ester may be more expensive or require separate synthesis. |
| Process Control | More control over each transformation. | Less modular; optimization of the one-pot reaction can be more complex. |
| Environmental Impact | Generates more solvent and reagent waste over multiple steps. | Potentially greener due to fewer steps and less waste. |
Conclusion
Both synthetic routes offer viable pathways to this compound.
Route 1 is a classic, well-documented approach that is reliable and uses readily available starting materials. Its stepwise nature allows for clear characterization of intermediates and straightforward troubleshooting. However, the multi-step process can be time-consuming and may result in a lower overall yield.
Route 2 presents a more elegant and potentially more efficient alternative. Its convergent nature is highly desirable in terms of step and atom economy. The main challenge lies in the availability and cost of the specialized β-keto ester starting material.
For laboratory-scale synthesis and initial exploratory studies, Route 1 provides a robust and predictable pathway. For larger-scale production where efficiency and cost are paramount, the development and optimization of Route 2 would be a highly valuable endeavor.
References
- Benchchem. 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | 14160-85-1.
- Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.
- Organic Chemistry Portal. Synthesis of pyrimidines.
- Chu, X. Q., Cao, W. B., Xu, X. P., & Ji, S. J. (2017). A regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance. The Journal of Organic Chemistry, 82(2), 1145-1154.
- Karpov, A. S., & Müller, T. J. (2003).
- Romanov, A. R., Rulev, A. Y., Popov, A. V., Kondrashov, E. V., & Zinchenko, S. V. (2020). An efficient copper-catalyzed [4+ 2] annulation of α, β-unsaturated ketoximes with activated nitriles provides 2, 4, 6-trisubstituted pyrimidines in good yields. Synthesis, 52(10), 1512-1522.
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A Senior Application Scientist's Guide to Biological Assays for Evaluating Pyrimidine Compounds
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of approved drugs with a vast range of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2] Its structural similarity to the nucleobases of DNA and RNA allows for interaction with numerous biological targets, making it a cornerstone of drug discovery.[3][4] The successful development of pyrimidine-based therapeutics is critically dependent on the rigorous and strategic application of biological assays to elucidate their potency, mechanism of action, and selectivity.
This guide provides an in-depth comparison of key biological assays used to evaluate the diverse activities of pyrimidine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind experimental choices to ensure data integrity and accelerate the journey from hit identification to lead optimization.
Assays for Evaluating Anticancer Activity
Pyrimidine derivatives have shown significant promise as anticancer agents by targeting hallmarks of cancer such as uncontrolled cell proliferation and survival.[3] Their evaluation typically involves a tiered approach, starting with broad phenotypic screening to identify cytotoxic effects, followed by specific target-based assays to elucidate the mechanism of action.
Phenotypic Screening: Assessing Cellular Response
Phenotypic assays measure the overall effect of a compound on cell health and behavior without a preconceived notion of the molecular target.[1]
These assays are the workhorse of initial anticancer screening, providing a quantitative measure of a compound's ability to reduce the viability of a cancer cell population. The most common methods rely on the metabolic activity of living cells.
Principle: Tetrazolium Salt Reduction The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye to an insoluble purple formazan.[3][5][6] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[7][8] Alternative tetrazolium salts like XTT and WST-1 produce water-soluble formazan products, simplifying the protocol by eliminating the solubilization step.[7][9]
Experimental Protocol: MTT Assay for Cytotoxicity [3][8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that causes 50% inhibition of cell growth, is determined from this curve. A lower IC₅₀ value indicates greater potency.[3]
Data Presentation: Comparative Cytotoxicity of Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidines | MCF-7 (Breast) | 0.15 - 25.8 | [3] |
| Pyrazolo[3,4-d]pyrimidines | A549 (Lung) | 0.11 - 19.3 | [3] |
| Thiazolo[4,5-d]pyrimidines | A375 (Melanoma) | 0.02 - 1.5 | [3] |
| Pyrrolo[2,3-d]pyrimidines | HCT-116 (Colon) | 18.18 (fold apoptosis increase) | [10] |
| Phenylpyrazolo[3,4-d]pyrimidines | HePG-2 (Liver) | 0.3 - 24 | [11] |
| 5-FU Analog (XYZ-1-73) | MiaPaCa-2 (Pancreatic) | 3.6 ± 0.4 | [12] |
Target-Based Screening: Elucidating the Mechanism
Once a compound shows interesting phenotypic activity, target-based assays are employed to identify its direct molecular target and mechanism of action. Many pyrimidine-based anticancer agents function by inhibiting specific enzymes crucial for cancer cell proliferation and survival, such as protein kinases or dihydrofolate reductase (DHFR).[3]
These assays directly measure the ability of a pyrimidine compound to inhibit the activity of a purified enzyme.
Principle: Enzyme inhibition assays monitor the rate of an enzymatic reaction in the presence and absence of the test compound. For kinases like the Epidermal Growth Factor Receptor (EGFR), this often involves measuring the phosphorylation of a substrate.[13][14] For enzymes like DHFR, the assay can monitor the consumption of a substrate (NADPH) which has a distinct absorbance at 340 nm.[15] The data is used to calculate the IC₅₀ value, and further kinetic studies can determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).[16]
Experimental Protocol: General Spectrophotometric DHFR Inhibition Assay [15]
-
Reagent Preparation: Prepare stock solutions of human DHFR enzyme, the substrate dihydrofolic acid (DHF), and the cofactor NADPH in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare serial dilutions of the pyrimidine inhibitor and a known inhibitor control (e.g., Methotrexate).
-
Assay Setup: In a 96-well UV-transparent plate, add the assay buffer, a fixed concentration of DHFR enzyme, and varying concentrations of the pyrimidine inhibitor. Include a "no inhibitor" control.
-
Pre-incubation: Incubate the plate for 15-30 minutes at a constant temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of DHF and NADPH to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time (5-10 minutes). This decrease corresponds to the oxidation of NADPH to NADP⁺.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value.
Data Presentation: Pyrimidine Derivatives as Enzyme Inhibitors
| Compound Class | Target Enzyme | Inhibition Metric | Value | Reference |
| Pyrrolo[2,3-d]pyrimidines | EGFR19del/T790M/C797S | IC₅₀ | Subnanomolar | [17] |
| Thieno[2,3-d]pyrimidines | hDHFR | IC₅₀ | 0.20 µM | [18] |
| Pyrimidine-5-carbonitriles | COX-2 | IC₅₀ | Submicromolar | [16] |
| Fused Pyrimidines | EGFRWT | IC₅₀ | 30.1 nM | [14] |
| Pyrimidine diamine derivatives | Acetylcholinesterase | Ki | 0.312 µM | [16] |
Visualizing Key Concepts
Caption: EGFR signaling pathway inhibited by pyrimidine derivatives.[3]
Caption: Generalized workflow for an enzyme inhibition assay.
Assays for Evaluating Antiviral Activity
Pyrimidine nucleoside analogs are a critical class of antiviral drugs that interfere with viral replication.[19][20] Evaluating their activity requires cell-based assays that can distinguish between specific antiviral effects and general cytotoxicity.
Key Parameters:
-
EC₅₀ (Half-maximal Effective Concentration): The concentration of a compound that inhibits 50% of viral replication.[19]
-
CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration that kills 50% of the host cells.[19]
-
SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window, as the compound is more toxic to the virus than to the host cells.[19]
Principle: Cytopathic Effect (CPE) Reduction Assay Many viruses cause visible damage, or cytopathic effects, to the host cells they infect. This can include changes in cell morphology, detachment, and eventual lysis. A CPE reduction assay measures the ability of a compound to protect host cells from virus-induced death.[21] The viability of the host cells is typically measured using a tetrazolium-based method like the MTT assay.
Experimental Protocol: General CPE Reduction Assay
-
Cell Seeding: Seed host cells (e.g., Vero, MT-4) in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound and Virus Addition: Prepare serial dilutions of the pyrimidine test compounds. Aspirate the medium from the cells and add the compound dilutions. Subsequently, infect the cells with a known titer of the virus. Include controls: uninfected cells (cell control), infected cells without compound (virus control), and a known antiviral drug (positive control).
-
Incubation: Incubate the plate for a period sufficient for the virus to cause significant CPE in the virus control wells (e.g., 3-7 days).
-
CPE Assessment: Assess cell viability using a method like the MTT assay, as described previously. Add MTT solution, incubate, solubilize the formazan, and read the absorbance.
-
Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the cell and virus controls. Determine the EC₅₀ from the dose-response curve. In a parallel experiment without the virus, determine the CC₅₀. Calculate the Selectivity Index (SI).
Data Presentation: Antiviral Activity of Pyrimidine Nucleoside Analogs
| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Compound 2i | Influenza A H1N1 | 57.5 | >100 | >1.7 | [19] |
| Compound 5i | Influenza A H1N1 | 24.3 | >100 | >4.1 | [19] |
| Compound 11c | Influenza A H1N1 | 29.2 | >100 | >3.4 | [19] |
| EdU | Trypanosoma cruzi | ~10.8 | >183 | 17 | [22][23] |
| EdC | Trypanosoma cruzi | ~7.0 | >183 | >26 | [22][23] |
Assays for Evaluating Antimicrobial Activity
With the rise of antimicrobial resistance, pyrimidine derivatives have emerged as a promising class of compounds for developing new antibacterial and antifungal agents.[24] The standard for evaluating antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC).
Principle: Broth Microdilution Method The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[24] The protocol is based on guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocol: Broth Microdilution for MIC Determination [24]
-
Inoculum Preparation: Aseptically select 3-5 colonies of the test bacterium from an agar plate and inoculate into a suitable broth (e.g., Mueller-Hinton Broth, MHB). Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of the pyrimidine compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the stock solution across a 96-well plate using MHB.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the test compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity (i.e., complete inhibition of growth). This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination by broth microdilution.
Data Presentation: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Imidazo[2,1-b]thiazole pyrimidines | E. coli | - | [25] |
| Pyrimidine derivatives | S. aureus | 16.26 | [25] |
| 1,2,4-Triazolo[1,5-a]pyrimidines | S. aureus | 24 nM | [26] |
| 1,2,4-Triazolo[1,5-a]pyrimidines | E. coli | 51 nM | [26] |
| Pyrimidopyrimidines | C. albicans | - | [27] |
Note: Some references confirmed activity but did not provide specific MIC values in the abstract.[25][27] Values in nM were converted from the source.[26]
Conclusion
The biological evaluation of pyrimidine compounds requires a multi-assay approach tailored to the anticipated therapeutic application. This guide outlines foundational, validated methodologies for assessing the anticancer, antiviral, and antimicrobial activities of this vital class of heterocyclic compounds. For anticancer agents, a progression from broad cell viability screens to specific enzyme inhibition assays is crucial for identifying both potent and mechanistically novel compounds. In the antiviral and antimicrobial fields, determining key parameters like the selectivity index and minimum inhibitory concentration provides the necessary data to advance promising candidates. By understanding the principles and causality behind these experimental choices, researchers can design robust screening cascades, generate reliable and reproducible data, and ultimately accelerate the development of new pyrimidine-based medicines.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate
Core Directive: Prioritizing Safety in the Absence of Specific SDS Data
The foundational principle of chemical disposal is a thorough understanding of the compound's specific hazards. In the absence of a dedicated SDS for Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate, we must proceed with a heightened level of caution. The procedures outlined below are based on data from structurally related compounds, such as other pyrimidine carboxylates, which are generally classified as causing skin and eye irritation and being harmful if swallowed.[1]
It is imperative to conduct a site-specific risk assessment and consult with your institution's Environmental Health & Safety (EHS) department before proceeding with disposal. This guide serves as a comprehensive resource, but it does not supersede local regulations and professional safety oversight.
I. Immediate Safety & Pre-Disposal Procedures
Before initiating the disposal process, ensure all necessary personal protective equipment (PPE) is in use and that the designated waste accumulation area is properly set up.
Personal Protective Equipment (PPE)
Given the irritant nature of related compounds, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of as contaminated waste after handling the chemical.[2]
-
Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: If there is a risk of generating dust from the solid compound, a NIOSH-approved respirator for particulates should be used.[2]
Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions within waste containers. This compound should be disposed of as a solid chemical waste.
Key Incompatibilities (based on similar compounds):
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases[2]
Never mix waste containing this compound with incompatible materials.
II. Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and preparing this compound for disposal by your institution's EHS personnel.
For Solid Waste
-
Container Selection: Use a designated, leak-proof, and sealable solid waste container that is compatible with the chemical. The container must be in good condition with no signs of damage.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "89694-11-1"
-
The accumulation start date (the date the first amount of waste is added to the container)
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
-
Waste Transfer: Carefully transfer the solid waste into the labeled container. Avoid generating dust. If necessary, perform this transfer within a chemical fume hood.
-
Container Sealing: Securely close the container lid. The container must remain closed at all times except when adding waste.
For Contaminated Labware and PPE
-
Solid Contaminated Items: Disposable items such as gloves, weigh boats, and contaminated paper towels should be placed in the designated solid chemical waste container for this compound.
-
Rinsing Glassware: If glassware is to be reused, it must be decontaminated. The initial rinse should be with a suitable solvent (e.g., ethanol or acetone) that is then collected as hazardous liquid waste in a separate, appropriately labeled container. Subsequent rinses with soap and water can then be performed.
III. Storage and Final Disposal
Proper storage of hazardous waste is regulated and crucial for safety.
Satellite Accumulation Area (SAA)
-
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
The SAA must be under the control of the laboratory personnel.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
Arranging for Pickup
-
Once the waste container is full, or before the accumulation time limit is reached (typically 180 days for Small Quantity Generators and 90 days for Large Quantity Generators), arrange for a waste pickup with your institution's EHS department.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
IV. Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
-
Spill: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in the hazardous waste container. For a larger spill, evacuate the area and contact your EHS department immediately.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
VI. Conclusion: A Culture of Safety
Proper chemical waste disposal is a non-negotiable aspect of responsible scientific research. By adhering to these guidelines, consulting with institutional safety professionals, and maintaining a proactive approach to safety, we can ensure that our laboratories remain safe and compliant environments for groundbreaking research. The principles of careful planning, proper handling, and thorough documentation are the cornerstones of a robust laboratory safety culture.
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Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate. The information herein is synthesized from established safety data for structurally similar pyrimidine derivatives to ensure a comprehensive and cautious approach to laboratory safety. Our goal is to empower you with the knowledge to work safely, building a foundation of trust through scientific rigor and practical, field-proven insights.
Hazard Identification and Risk Assessment
This compound belongs to the pyrimidine carboxylate family. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a thorough risk assessment can be conducted by examining the known hazards of its structural analogs. Pyrimidine derivatives are known to present several potential hazards.[1][2]
The primary risks associated with compounds in this class include:
-
Respiratory Irritation: May cause respiratory tract irritation, particularly if handled as a fine powder or aerosol.[4][5][6]
-
Sensitization: Some pyrimidine derivatives may cause an allergic skin reaction.[7]
Based on these analogs, the following hazard classifications should be assumed:
| Hazard Class | GHS Hazard Statement | Source Analogs |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Methyl pyrimidine-4-carboxylate[4] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Methyl pyrimidine-4-carboxylate, Pyrimidine-2-carboxylic acid[4][5] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Methyl pyrimidine-4-carboxylate, Pyrimidine-2-carboxylic acid[4][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Methyl pyrimidine-4-carboxylate, Pyrimidine-2-carboxylic acid[4][5] |
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential to mitigate the identified risks. The primary routes of exposure are inhalation, skin contact, and eye contact; therefore, protection must be comprehensive.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[4][5]
-
Standard Operations: At a minimum, chemical splash goggles conforming to ANSI Z87.1 (US) or EN166 (EU) standards must be worn at all times in the laboratory where this compound is handled.[7][8]
-
High-Risk Procedures: When handling larger quantities, working with solutions under pressure, or if there is a significant risk of splashing, a full-face shield must be worn over the safety goggles.[1][9]
Skin and Body Protection
To prevent skin irritation or potential allergic reactions, impervious and complete body coverage is mandatory.[3][7]
-
Lab Coat: A clean, flame-resistant lab coat must be worn and fully buttoned. This protects against incidental spills and contamination of personal clothing.[1][8]
-
Gloves: Chemical-resistant gloves are the most critical barrier for hand protection.
-
Type: Nitrile gloves are suitable for incidental contact and protection against splashes.[1] Always inspect gloves for tears or punctures before use.[8]
-
Technique: Use proper glove removal technique to avoid contaminating your skin. Contaminated gloves must be disposed of immediately as chemical waste. After any handling procedure, hands should be thoroughly washed.[8][10]
-
Respiratory Protection
The primary method for controlling respiratory exposure is through engineering controls.
-
Engineering Controls: Always handle this compound, especially in its solid form, within a certified chemical fume hood to minimize the inhalation of dust or aerosols.[2][3][4] Ensure the fume hood has adequate airflow.
-
Personal Respiratory Protection: If engineering controls are not feasible or during a large spill cleanup, respiratory protection is required.
The following table summarizes the required PPE for common laboratory tasks:
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles | Buttoned Lab Coat, Nitrile Gloves | Required: Chemical Fume Hood or Particulate Respirator (N95) |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Buttoned Lab Coat, Nitrile Gloves | Required: Chemical Fume Hood |
| Conducting Reactions | Chemical Splash Goggles | Buttoned Lab Coat, Nitrile Gloves | Recommended: Chemical Fume Hood |
| Sample Analysis | Chemical Splash Goggles | Buttoned Lab Coat, Nitrile Gloves | Use in a well-ventilated area.[4][8] |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Impervious Gown, Double Nitrile Gloves | Required: Air-Purifying Respirator (APR) with appropriate cartridges |
Operational Plans: Donning, Doffing, and Disposal
Step-by-Step PPE Donning Protocol
Properly putting on PPE ensures complete protection. The sequence is designed to move from the least contaminated areas to the most.
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step-by-Step PPE Doffing (Removal) Protocol
The removal sequence is critical to prevent self-contamination. It proceeds from most contaminated to least.
-
Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique. Dispose of them immediately in a designated chemical waste container.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it inside-out to contain any contaminants.
-
Respirator (if used): Remove last, after leaving the contaminated area.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[8][10]
Disposal of Contaminated PPE
All disposable PPE used while handling this compound must be considered hazardous chemical waste.
-
Gloves, wipes, and other disposables: Place immediately into a designated, sealed, and clearly labeled chemical waste container.
-
Contaminated Lab Coats: Heavily contaminated lab coats should not be laundered. They must be disposed of as hazardous waste according to institutional and local regulations.[12]
-
Waste Stream: Do not mix this waste with biomedical or regular trash.[12]
Emergency Procedures in Case of Exposure
Immediate and correct action is vital in the event of an accidental exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][6]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[4][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[6]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4][8]
References
-
PYRIMIDINE 99% MSDS. Loba Chemie.[Link]
-
Methyl 2,4-dihydroxy-6-MethylpyriMidine-5-carboxylate (CAS No. 869891-41-8) SDS. ChemSrc.[Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.[Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. lobachemie.com [lobachemie.com]
- 11. echemi.com [echemi.com]
- 12. orf.od.nih.gov [orf.od.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
